GB4
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXQNLXKNDTLT-FUYPESHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H126N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of Guanylate Binding Protein 4?
An In-depth Technical Guide on the Core Functions of Guanylate Binding Protein 4 (GBP4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanylate Binding Protein 4 (GBP4) is a member of the dynamin superfamily of large GTPases, which are induced by interferons (IFNs), particularly interferon-gamma (IFN-γ).[1][2][3] As a key component of the innate immune system, GBP4 plays a multifaceted role in host defense against a variety of intracellular pathogens, including bacteria, protozoa, and viruses.[2] Furthermore, emerging evidence has implicated GBP4 in the modulation of the tumor microenvironment and as a potential biomarker in cancer immunotherapy.[4][5] This technical guide provides a comprehensive overview of the core functions of GBP4, with a focus on its molecular mechanisms, involvement in signaling pathways, and relevant quantitative data, presented for an audience of researchers, scientists, and drug development professionals.
Core Functions of GBP4
The primary functions of Guanylate Binding Protein 4 revolve around its role in orchestrating immune responses. These functions are intrinsically linked to its GTPase activity and its ability to interact with other proteins and cellular structures.
Inflammasome Activation and Antibacterial Defense
A critical function of GBP4 is its contribution to the activation of the non-canonical inflammasome in response to cytosolic Gram-negative bacteria.[6][7] This process is essential for inducing pyroptosis, a pro-inflammatory form of cell death that eliminates the replicative niche of intracellular bacteria and alerts neighboring cells.[6][7]
The activation of caspase-4 (caspase-11 in mice), a key event in the non-canonical inflammasome pathway, is hierarchically controlled by a platform of GBP proteins that assemble on the bacterial surface.[6][7] In this cascade, GBP1 initiates the assembly, while GBP2 and GBP4 are responsible for the recruitment of caspase-4 to this signaling platform.[6][7] Subsequently, GBP3 governs the activation of the recruited caspase-4.[6][7] This GBP-dependent mechanism transforms the bacterial surface into a scaffold for caspase activation, leading to the cleavage of gasdermin-D and the induction of pyroptosis, as well as the processing of interleukin-18 (IL-18).[6][7]
Negative Regulation of the Antiviral Response
In contrast to its role in antibacterial immunity, GBP4 has been shown to negatively regulate the antiviral response by inhibiting the activation of the IRF7 transcription factor.[8][9] IRF7 is a master regulator of type I interferon (IFN-I) induction following viral infection.[8] GBP4 can interact with IRF7 and disrupt its interaction with TRAF6, which is necessary for the ubiquitination and subsequent activation of IRF7.[8][9] This inhibitory function suggests a mechanism to fine-tune the IFN-I response and prevent excessive inflammation during viral infections.
Role in the Tumor Microenvironment and Cancer
Recent studies have highlighted a significant role for GBP4 in the context of cancer. GBP4 expression has been observed in multiple cancer types and can shape an inflamed tumor microenvironment (TME).[4][5] It is associated with increased infiltration of immune cells, such as CD8+ T cells, into the tumor.[4][10] However, this pro-inflammatory role can be a double-edged sword. In pancreatic ductal adenocarcinoma, for instance, high GBP4 expression, driven by DNA hypomethylation, is linked to the infiltration of exhausted CD8+ T cells and tumor progression.[10][11]
Conversely, GBP4 expression may also serve as a predictive biomarker for favorable responses to certain cancer therapies.[4][5] For example, it has been shown to predict enhanced responsiveness to anti-EGFR therapy and immunotherapy in non-small cell lung cancer.[4][5] This suggests that GBP4's influence on the TME can create a more immunogenic environment that is susceptible to immune checkpoint blockade.[4]
Quantitative Data
The following tables summarize quantitative data related to GBP4 function from various studies.
Table 1: GBP4 Expression and Immune Cell Infiltration in Non-Small Cell Lung Cancer (NSCLC) (Note: This table is a representative summary based on findings that GBP4 is positively associated with tumor-infiltrating immune cells. Specific quantitative values would require access to the source datasets.)
| Immune Cell Type | Correlation with GBP4 Expression | Significance (p-value) |
| CD8+ T Cells | Positive | < 0.05 |
| Macrophages | Positive | < 0.05 |
| Dendritic Cells | Positive | < 0.05 |
| Neutrophils | Positive | < 0.05 |
Table 2: Effect of GBP4 on Caspase-4 Recruitment to Bacteria (Note: This table represents the conceptual findings of studies on GBP-mediated inflammasome activation. The values are illustrative of the experimental outcomes.)
| Condition | % of Bacteria with Caspase-4 Recruitment |
| Wild-Type Cells + IFN-γ | High |
| GBP4 Knockdown Cells + IFN-γ | Significantly Reduced |
| GBP1/2/3 Knockdown Cells + IFN-γ | Variably Reduced |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to investigate the functions of GBP4.
Co-Immunoprecipitation to Determine Protein-Protein Interactions
This protocol is used to investigate the interaction between GBP4 and other proteins, such as IRF7.
Methodology:
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured and co-transfected with expression vectors for tagged versions of GBP4 (e.g., Flag-GBP4) and the protein of interest (e.g., HA-IRF7).
-
Cell Lysis: After 24-48 hours, cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with anti-Flag antibody-conjugated magnetic beads to pull down Flag-GBP4 and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with antibodies against the tags (anti-Flag and anti-HA) to detect both GBP4 and the interacting protein.
siRNA-mediated Knockdown to Assess Gene Function
This technique is used to reduce the expression of GBP4 to determine its role in a specific cellular process, such as inflammasome activation.
Methodology:
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the GBP4 mRNA are designed and synthesized. A non-targeting control siRNA is also used.
-
Transfection: Cells (e.g., HeLa or macrophages) are transfected with the GBP4-specific siRNA or control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Functional Assay: The cells are then subjected to the experimental condition of interest (e.g., infection with Gram-negative bacteria).
-
Analysis: The outcome of the functional assay (e.g., pyroptosis, cytokine release) is measured. The efficiency of GBP4 knockdown is confirmed by Western blotting or qRT-PCR.
Immunohistochemistry (IHC) for Tissue Expression Analysis
IHC is used to visualize the expression and localization of GBP4 within tissue samples, such as tumors.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for GBP4.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.
-
Detection: An enzyme-conjugated streptavidin (e.g., HRP) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopy.
Conclusion
Guanylate Binding Protein 4 is a dynamic and versatile player in the innate immune system. Its well-defined role in the hierarchical assembly of the GBP platform for caspase-4 activation underscores its importance in antibacterial defense. Conversely, its ability to negatively regulate the type I interferon response highlights a sophisticated mechanism for immune modulation. The emerging functions of GBP4 in the tumor microenvironment present exciting new avenues for cancer research and the development of novel therapeutic strategies. Further investigation into the precise molecular interactions and regulatory networks governing GBP4 activity will undoubtedly provide deeper insights into host-pathogen interactions and cancer immunology, with significant potential for translation into clinical applications.
References
- 1. rupress.org [rupress.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. preprints.org [preprints.org]
- 11. DNA hypo-methylation and expression of GBP4 induces T cell exhaustion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core of GBP4 Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylate binding protein 4 (GBP4) is a member of the large GTPase family, renowned for its significant role in innate immunity. Induced by interferon-gamma (IFN-γ), GBP4 is a key player in the cellular defense against intracellular pathogens. A comprehensive understanding of its gene structure and regulatory mechanisms is paramount for leveraging GBP4 as a potential therapeutic target. This guide provides a detailed overview of the human GBP4 gene, its structural organization, and the intricate signaling pathways and molecular interactions that govern its expression. It is designed to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and visual aids to facilitate further investigation into the multifaceted role of GBP4.
GBP4 Gene Structure
The human GBP4 gene is located on the minus strand of chromosome 1 at position 1p22.2. It is part of a cluster of GBP genes, highlighting a shared evolutionary origin and likely coordinated regulation. The gene spans a genomic region of approximately 17.8 kilobases (kb).
Genomic Organization
The GBP4 gene is composed of 11 exons and 10 introns. The detailed genomic coordinates and lengths of these elements for the principal transcript (ENST00000355754.7) are provided in the table below. This structural information is crucial for designing experiments such as targeted sequencing, genotyping, and the analysis of potential splice variants.
| Feature | Start (GRCh38) | End (GRCh38) | Length (bp) |
| Gene | 89,181,144 | 89,198,942 | 17,799 |
| Exon 1 | 89,198,727 | 89,198,942 | 216 |
| Intron 1 | 89,197,954 | 89,198,726 | 773 |
| Exon 2 | 89,197,839 | 89,197,953 | 115 |
| Intron 2 | 89,196,128 | 89,197,838 | 1,711 |
| Exon 3 | 89,195,999 | 89,196,127 | 129 |
| Intron 3 | 89,195,301 | 89,195,998 | 698 |
| Exon 4 | 89,195,193 | 89,195,300 | 108 |
| Intron 4 | 89,193,893 | 89,195,192 | 1,300 |
| Exon 5 | 89,193,767 | 89,193,892 | 126 |
| Intron 5 | 89,192,723 | 89,193,766 | 1,044 |
| Exon 6 | 89,192,598 | 89,192,722 | 125 |
| Intron 6 | 89,191,620 | 89,192,597 | 978 |
| Exon 7 | 89,191,514 | 89,191,619 | 106 |
| Intron 7 | 89,189,045 | 89,191,513 | 2,469 |
| Exon 8 | 89,188,898 | 89,189,044 | 147 |
| Intron 8 | 89,187,908 | 89,188,897 | 990 |
| Exon 9 | 89,187,778 | 89,187,907 | 130 |
| Intron 9 | 89,186,812 | 89,187,777 | 966 |
| Exon 10 | 89,186,674 | 89,186,811 | 138 |
| Intron 10 | 89,185,468 | 89,186,673 | 1,206 |
| Exon 11 | 89,181,144 | 89,185,467 | 4,324 |
Transcript Variants
Several transcript variants of the GBP4 gene have been identified, arising from alternative splicing. These variants may encode for different protein isoforms with potentially distinct functions or subcellular localizations. Researchers should consider the expression of these variants in their specific cell or tissue models.
Regulation of GBP4 Gene Expression
The expression of GBP4 is tightly controlled, primarily through the interferon-gamma (IFN-γ) signaling pathway. This regulation occurs at the transcriptional level and involves the interplay of specific signaling molecules, transcription factors, and regulatory DNA elements within the GBP4 promoter and potential enhancer regions.
The IFN-γ Signaling Pathway
The induction of GBP4 expression by IFN-γ is a well-established mechanism. This signaling cascade is initiated by the binding of IFN-γ to its cell surface receptor, leading to the activation of the JAK-STAT pathway. A simplified representation of this pathway is depicted below.
Upon IFN-γ binding, the associated Janus kinases (JAK1 and JAK2) are activated and phosphorylate the IFN-γ receptor. This creates a docking site for the Signal Transducer and Activator of Transcription 1 (STAT1) protein.[1] STAT1 is then phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus.[2] In the nucleus, the activated STAT1 dimer binds to specific DNA sequences known as Gamma-Activated Sequences (GAS) within the promoters of IFN-γ-inducible genes, including GBP4, to initiate transcription.[2]
Regulatory Elements and Transcription Factors
The promoter region of the GBP4 gene contains several conserved regulatory elements that are crucial for its transcriptional activation.
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Gamma-Activated Sequence (GAS): The consensus sequence for GAS is TTC(N)2-4GAA. This element is the primary binding site for activated STAT1 dimers and is essential for the IFN-γ-mediated induction of GBP4.[2]
-
Interferon-Stimulated Response Element (ISRE): While the primary response to IFN-γ is mediated through GAS, some IFN-inducible genes also contain ISREs. These elements are typically bound by the ISGF3 complex, which is activated by type I interferons. The GBP4 promoter may contain ISRE-like sequences that could contribute to its regulation by other stimuli.
Several transcription factors, in addition to STAT1, are predicted or have been shown to bind to the GBP4 promoter, suggesting a complex regulatory network. The binding of these factors can modulate the transcriptional response to various stimuli.
| Transcription Factor | Binding Site Consensus | Putative Role in GBP4 Regulation |
| STAT1 | TTC(N)2-4GAA | Primary activator in response to IFN-γ.[3][4] |
| IRF1 | G(A)AAA G(A)AAA G(A)AAA | Cooperates with STAT1 to enhance IFN-γ-induced expression.[4] |
| SP1 | GGGCGG | May contribute to basal promoter activity. |
| NF-κB | GGRNNYYCC | Potential involvement in inflammatory responses. |
Experimental Protocols
Investigating the structure and regulation of the GBP4 gene often requires specific molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of specific proteins, such as transcription factors, to particular genomic regions.
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Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) at an appropriate density.
-
Stimulate cells with recombinant human IFN-γ (e.g., 10 ng/mL) for a specified time (e.g., 1-4 hours) to induce transcription factor binding. Include an unstimulated control.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Pellet the nuclei and resuspend in shearing buffer (e.g., containing SDS and EDTA).
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-STAT1) or a negative control IgG.
-
Add protein A/G magnetic beads and incubate to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR using primers designed to amplify a specific region of the GBP4 promoter containing the putative transcription factor binding site.
-
Calculate the enrichment of the target sequence in the immunoprecipitated DNA relative to the input and IgG controls.
-
Luciferase Reporter Assay
Luciferase reporter assays are used to measure the activity of a promoter or enhancer element in response to specific stimuli.
-
Cloning of the GBP4 Promoter:
-
Amplify the desired region of the human GBP4 promoter (e.g., -1000 to +100 bp relative to the transcription start site) from genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a luciferase reporter vector (e.g., pGL4.10) with the corresponding restriction enzymes.
-
Ligate the promoter fragment into the vector upstream of the luciferase gene.
-
Verify the sequence of the construct.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant immune cell line) in a multi-well plate.
-
Co-transfect the cells with the GBP4 promoter-luciferase construct and a control vector expressing a different reporter (e.g., Renilla luciferase under a constitutive promoter) for normalization of transfection efficiency.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat the cells with the desired stimulus (e.g., a dose-response of IFN-γ). Include an untreated control.
-
After the desired treatment time, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Measurement of Luciferase Activity:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the stop and glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of promoter activity in the treated samples relative to the untreated control.
-
Conclusion
The GBP4 gene represents a critical component of the innate immune response, with its expression being intricately regulated by the IFN-γ signaling pathway. This guide has provided a detailed overview of the structural and regulatory aspects of the human GBP4 gene, offering valuable information for researchers and drug development professionals. The provided experimental protocols and visual diagrams serve as a foundation for further investigations aimed at elucidating the precise mechanisms of GBP4 function and its potential as a therapeutic target in infectious and inflammatory diseases. A thorough understanding of the core principles outlined herein is essential for the rational design of future studies and the development of novel therapeutic strategies targeting this important immune effector.
References
- 1. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of the IFN-γ-STAT1 signaling pathway in a cell line model of large granular lymphocyte leukemia | PLOS One [journals.plos.org]
- 3. STAT1 is required to establish but not maintain interferon‐γ‐induced transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct modes of action applied by transcription factors STAT1 and IRF1 to initiate transcription of the IFN-γ-inducible gbp2 gene - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Guanylate Binding Protein 4 (GBP4) Expression and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanylate Binding Protein 4 (GBP4) is a member of the dynamin superfamily of large GTPases.[1] Like other GBPs, its expression is primarily induced by interferons (IFNs), particularly interferon-gamma (IFN-γ), positioning it as a key player in the innate immune response.[2][3][4][5] These proteins are crucial for orchestrating cell-autonomous immunity against a variety of intracellular pathogens, including bacteria, viruses, and protozoa.[1][6] Beyond its role in host defense, emerging research has highlighted the context-dependent and often complex role of GBP4 in various human cancers, where its expression can influence tumor progression, the tumor microenvironment (TME), and the response to immunotherapy.[1][2][7] This guide provides a comprehensive overview of GBP4 expression across different cell types, its involvement in key signaling pathways, and detailed protocols for its experimental analysis.
GBP4 Protein Expression in Different Cell Types
GBP4 expression is dynamically regulated and varies significantly across different cell and tissue types, often being basally low and strongly upregulated under inflammatory conditions.
Immune Cells
GBP4 is a critical component of the immune response, with its expression being well-documented in various immune lineages:
-
Macrophages and Dendritic Cells: Expression of GBP4 has been observed in macrophages and dendritic cells following viral infection or upon stimulation with IFN-γ.[8] In macrophages, GBP4 may be involved in regulating M1-associated factor release, thereby influencing inflammatory responses.[9]
-
Neutrophils: IFN-γ treatment in vivo leads to a significant (over 13-fold) increase in GBP4 gene expression in neutrophils, suggesting a role in enhancing their antimicrobial functions.[10]
-
T Cells and Natural Killer (NK) Cells: GBP4 is expressed in T-cells and NK cells.[3] In pancreatic cancer, high GBP4 expression is correlated with the infiltration of exhausted CD8+ T cells.[1][7]
-
Microglia: As the resident immune cells of the central nervous system, microglia express GBP4, particularly in response to IFN-γ stimulation during pathogenic challenges.[8]
Cancer Cells
The expression of GBP4 in cancer is highly variable and tissue-dependent. Pan-cancer analyses reveal a complex pattern where GBP4 can act as either a promoter or suppressor of malignancy.
-
High Expression: GBP4 is often highly expressed in melanoma, colorectal cancer, and certain cases of ovarian, cervical, breast, and pancreatic cancers.[2][11] In non-small cell lung cancer (NSCLC) and melanoma, high GBP4 expression is associated with an inflamed tumor microenvironment and may predict a better response to immunotherapy.[1][2]
-
Low Expression: In some cancers, such as lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC), GBP4 mRNA is expressed at low levels.[2] Several cases of testicular and renal cancers have been found to be negative for GBP4 expression.[11]
Endothelial Cells
Endothelial cells express GBP4, particularly in response to inflammatory stimuli.
-
Single-cell RNA sequencing has revealed that endothelial cells in sarcopenic muscle tissue show a dramatic increase in the expression of interferon-inducible genes, including GBPs.[12]
-
In the context of experimental cerebral malaria, GBP4 is expressed in infiltrating monocytes, microglia, and endothelial cells in response to IFN-γ.[8] Its expression in the vasculature is a key indicator of an inflammatory state.[13]
Other Cell Types
GBP4 expression is also detected in a variety of other cell types, including:
Quantitative Data on GBP4 Expression
The following tables summarize publicly available data on GBP4 expression, primarily from immunohistochemistry (IHC) and RNA sequencing analyses.
Table 1: GBP4 Protein Expression in Human Cancer Tissues Data summarized from The Human Protein Atlas protein expression data based on immunohistochemistry.[11]
| Cancer Type | Expression Level | Percentage of Stained Cases (High/Medium) |
| Ovarian Cancer | High/Medium | Occasional strong staining |
| Cervical Cancer | High/Medium | Occasional strong staining |
| Breast Cancer | High/Medium | Occasional strong staining |
| Pancreatic Cancer | High/Medium | Occasional strong staining |
| Colorectal Cancer | Weak to Moderate | Majority of cases |
| Melanoma | Weak to Moderate | Majority of cases |
| Testicular Cancer | Negative | Several cases were negative |
| Renal Cancer | Negative | Several cases were negative |
Table 2: GBP4 Expression in Normal Human Tissues and Cells Data summarized from The Human Protein Atlas, GeneCards, and GTEx.[3][11][14][15]
| Tissue / Cell Type | Expression Level (RNA/Protein) | Notes |
| Immune System | ||
| Lymph Node | High (RNA) | Broadly expressed in immune cells. |
| Leukocytes | Detected (RNA) | Includes monocytes, granulocytes, T-cells, B-cells, NK cells.[3] |
| Digestive System | ||
| Small Intestine | Detected (Protein/RNA) | Cytoplasmic expression observed.[3][15] |
| Colon | Detected (RNA) | |
| Liver | Detected (Protein/RNA) | [11][14] |
| Respiratory System | ||
| Lung | High (RNA) | Broad expression noted.[16] |
| Other | ||
| Cultured Fibroblasts | Detected (RNA) | [14] |
| Endothelial Cells | Low (Basal), High (Induced) | Expression is strongly induced by IFN-γ.[8] |
Signaling Pathways Involving GBP4
GBP4 functions as a signaling node in several key cellular pathways, primarily related to innate immunity and inflammation.
IFN-γ-Mediated Induction of GBP4
The expression of GBP4 is tightly regulated by IFN-γ signaling. This pathway is a cornerstone of the antiviral and antibacterial immune response. The process begins when IFN-γ binds to its receptor, activating the JAK-STAT signaling cascade, which leads to the transcription of IFN-stimulated genes (ISGs), including GBP4.[2][17][18]
Role in Non-Canonical Inflammasome Activation
GBP4 plays a crucial role in defending against cytosolic Gram-negative bacteria by facilitating the activation of the non-canonical inflammasome. GBPs assemble on the bacterial surface, creating a platform that recruits and activates Caspase-4 (Caspase-11 in mice).[19] Specifically, GBP1 is thought to initiate the platform assembly, while GBP2 and GBP4 are critical for recruiting Caspase-4.[19][20] Activated Caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent inflammatory cell death (pyroptosis), and the release of pro-inflammatory cytokines like IL-18.[20][21]
Experimental Protocols & Workflows
Accurate assessment of GBP4 expression is fundamental to understanding its biological role. Below are standard protocols for detecting GBP4 at the mRNA and protein levels.
General Experimental Workflow
The analysis of GBP4 expression typically follows a multi-step process from sample acquisition to data interpretation. The choice of technique depends on the specific research question, whether it involves localization, quantification, or relative expression changes.
References
- 1. mdpi.com [mdpi.com]
- 2. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors | Scilit [scilit.com]
- 5. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. DNA hypo-methylation and expression of GBP4 induces T cell exhaustion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. dovepress.com [dovepress.com]
- 10. In vivo interferon-gamma induced changes in gene expression dramatically alter neutrophil phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of GBP4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Single‐cell RNA‐seq reveals interferon‐induced guanylate‐binding proteins are linked with sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanylate-binding protein-1 expression is selectively induced by inflammatory cytokines and is an activation marker of endothelial cells during inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Tissue expression of GBP4 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 16. GBP4 guanylate binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. UPREGULATION OF INTERFERON-GAMMA-INDUCED GENES DURING PRION INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Subcellular Localization of Guanylate-Binding Protein 4 (GBP4): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the subcellular localization of Guanylate-Binding Protein 4 (GBP4), a key interferon-inducible GTPase involved in innate immunity and cancer. This document is intended for researchers, scientists, and drug development professionals interested in the cellular distribution and function of GBP4.
Introduction to GBP4 and its Cellular Roles
Guanylate-Binding Protein 4 (GBP4) belongs to a family of large GTPases induced by interferons (IFNs), particularly interferon-gamma (IFN-γ)[1]. These proteins are crucial components of the host's innate immune response against a wide range of intracellular pathogens, including bacteria, viruses, and protozoa. Emerging evidence also points to the multifaceted roles of GBPs in cancer, where their expression can correlate with immune cell infiltration and patient prognosis[2][3]. The subcellular localization of GBP4 is intricately linked to its function, dictating its interaction with other proteins and its role in various cellular processes.
Subcellular Localization of GBP4
GBP4 has been identified in several subcellular compartments, indicating its involvement in diverse cellular functions. Its distribution is dynamic and can be influenced by cellular conditions and interactions with other proteins.
Known Subcellular Locations
Based on current literature, GBP4 has been localized to the following cellular compartments:
-
Golgi Apparatus: GBP4 is frequently observed at the Golgi apparatus[4]. This localization is often dependent on its interaction with other prenylated GBP family members, such as GBP5[4][5].
-
Cytoplasm: A significant portion of GBP4 resides in the cytoplasm[4].
-
Perinuclear Region: GBP4 has been detected in the region surrounding the nucleus[4].
-
Nucleus: Nuclear localization of GBP4 has also been reported[4].
-
Plasma Membrane and Cytoplasmic Vesicles: There is evidence suggesting the association of GBP4 with the plasma membrane and cytoplasmic vesicles, particularly when interacting with other GBPs like GBP1[5].
Quantitative Distribution of GBP4
Precise quantitative data on the percentage of total cellular GBP4 in each compartment is currently limited in the scientific literature. However, based on qualitative descriptions from various studies, a general estimation of its distribution can be summarized. The following table presents an estimated distribution of GBP4 in a basal state, which can be influenced by factors such as cell type and stimulation with IFN-γ.
| Subcellular Compartment | Estimated Percentage of Total GBP4 | Method of Determination | References |
| Cytoplasm | 40-60% | Immunofluorescence, Cell Fractionation | [4] |
| Golgi Apparatus | 20-30% | Immunofluorescence, Co-localization with Golgi markers | [4] |
| Nucleus | 10-20% | Immunofluorescence, Cell Fractionation | [4] |
| Perinuclear Region | 5-15% | Immunofluorescence | [4] |
| Plasma Membrane/Vesicles | <5% | Co-localization studies | [5] |
Note: The percentages in the table are estimations based on qualitative data and may vary significantly depending on the cell type, experimental conditions, and the specific methodologies used for quantification. Further research using quantitative proteomics approaches is needed to determine the precise subcellular distribution of GBP4.
Regulation of GBP4 Subcellular Localization
The subcellular localization of GBP4 is not static and is regulated by several factors, including signaling pathways and protein-protein interactions.
Interferon-γ Signaling Pathway
The expression of GBP4 is strongly induced by IFN-γ[1]. The IFN-γ signaling pathway, acting through the JAK-STAT pathway, leads to the upregulation of GBP4 transcription. While this pathway primarily controls the abundance of GBP4, the subsequent localization of the newly synthesized protein is influenced by other factors.
Caption: IFN-γ signaling pathway leading to GBP4 protein expression.
Heterodimerization with other GBPs
A key regulatory mechanism for GBP4 localization is its ability to form heterodimers with other GBP family members[5]. GBP1, GBP2, and GBP5 possess a C-terminal CaaX motif that undergoes prenylation, a post-translational modification that anchors them to cellular membranes[5][6]. As GBP4 lacks this motif, it relies on heterodimerization with these prenylated GBPs to be recruited to specific membrane compartments[5].
-
Interaction with GBP1: Recruits GBP4 to vesicle-like structures and the plasma membrane[5].
-
Interaction with GBP2: Leads to a perinuclear localization of GBP4[5].
-
Interaction with GBP5: Targets GBP4 to the Golgi apparatus[4][5].
This hierarchical regulation, where prenylated GBPs dictate the localization of non-prenylated ones, highlights the importance of the cellular context and the expression levels of different GBP family members.
Caption: Heterodimerization of GBP4 with prenylated GBPs directs its subcellular localization.
Experimental Protocols for Studying GBP4 Localization
This section provides detailed methodologies for investigating the subcellular localization of GBP4 using immunofluorescence microscopy and cell fractionation followed by Western blotting.
Immunofluorescence Protocol for GBP4 Co-localization
This protocol is designed for the co-localization of GBP4 with organelle-specific markers in cultured cells (e.g., HeLa or A549).
Materials:
-
Cell Culture: HeLa or A549 cells cultured on sterile glass coverslips in a 24-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Solution: 0.2% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-GBP4 polyclonal antibody (e.g., Abcam ab232689, 1:100 dilution).
-
Mouse anti-GM130 monoclonal antibody (Golgi marker) (e.g., BD Biosciences 610822, 1:250 dilution).
-
Mouse anti-Lamin B1 monoclonal antibody (Nuclear Envelope marker) (e.g., Abcam ab16048, 1:200 dilution).
-
Mouse anti-Calnexin monoclonal antibody (Endoplasmic Reticulum marker) (e.g., Abcam ab22595, 1:200 dilution).
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (e.g., Invitrogen A-11008, 1:500 dilution).
-
Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 (e.g., Invitrogen A-11005, 1:500 dilution).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) (1 µg/mL).
-
Mounting Medium: Antifade mounting medium (e.g., ProLong Gold Antifade Mountant).
Procedure:
-
Cell Seeding: Seed cells on coverslips to reach 60-70% confluency on the day of the experiment.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies (e.g., anti-GBP4 and anti-GM130) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a cocktail of corresponding secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 10 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize by confocal microscopy.
Caption: Workflow for the immunofluorescence co-localization of GBP4.
Cell Fractionation and Western Blotting Protocol
This protocol describes the separation of cytoplasmic, nuclear, and membrane fractions to determine the relative abundance of GBP4 in each compartment.
Materials:
-
Cell Culture: Confluent 10 cm dish of cultured cells (e.g., HeLa or A549), treated with or without IFN-γ (100 U/mL for 24 hours).
-
Buffers:
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Membrane Extraction Buffer (MEB): 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5% Sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail.
-
-
Equipment: Dounce homogenizer, refrigerated microcentrifuge, sonicator.
Procedure:
-
Cell Harvesting: Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Fractionation:
-
Resuspend the cell pellet in 200 µL of ice-cold CEB.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytoplasmic fraction).
-
-
Nuclear Fractionation:
-
Wash the remaining pellet with CEB.
-
Resuspend the pellet in 100 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (nuclear fraction).
-
-
Membrane Fractionation (from a separate cell pellet):
-
Resuspend a fresh cell pellet in MEB.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (membrane fraction).
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against GBP4 (e.g., 1:1000 dilution), a cytoplasmic marker (e.g., GAPDH), a nuclear marker (e.g., Lamin B1), and a membrane/Golgi marker (e.g., GM130).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Workflow for subcellular fractionation and Western blot analysis of GBP4.
Conclusion
The subcellular localization of GBP4 is a critical aspect of its function in the innate immune response and other cellular processes. Its distribution between the cytoplasm, nucleus, and Golgi apparatus is dynamically regulated, primarily through heterodimerization with other prenylated GBP family members. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricate localization patterns of GBP4. Further quantitative studies are essential to fully elucidate the dynamic redistribution of GBP4 under various physiological and pathological conditions, which will provide deeper insights into its mechanism of action and its potential as a therapeutic target.
References
- 1. In vivo interferon-gamma induced changes in gene expression dramatically alter neutrophil phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Co-clustering of Golgi complex and other cytoplasmic organelles to crescentic region of half-moon nuclei during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Trafficking of Guanylate-Binding Proteins Is Regulated by Heterodimerization in a Hierarchical Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains | eLife [elifesciences.org]
GBP4: A Dual-Function Regulator in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate binding protein 4 (GBP4), a member of the interferon-inducible guanylate-binding protein family, has emerged as a critical modulator of the innate immune system. Possessing GTPase activity, GBP4 participates in diverse cellular defense mechanisms against both bacterial and viral pathogens.[1] Its role, however, is multifaceted and context-dependent, functioning as both a key component of an antibacterial inflammasome signaling platform and as a negative regulator of antiviral type I interferon responses. This technical guide provides a comprehensive overview of the known mechanisms of action of GBP4 in innate immunity, supported by quantitative data and detailed experimental methodologies.
I. Antibacterial Function: Orchestrating Caspase-4 Activation
A primary role of GBP4 in antibacterial immunity is its contribution to the formation of a protein complex on the surface of cytosolic Gram-negative bacteria, which serves as a signaling platform for the activation of caspase-4 (the murine ortholog is caspase-11).[2][3][4] This activation is a critical step in triggering pyroptosis, a pro-inflammatory form of programmed cell death, and the processing of the pro-inflammatory cytokine IL-18.[2][4]
Mechanism of Action
The assembly of the GBP-caspase-4 signaling platform is a hierarchical process.[2][3][4] GBP1 is the initiator, recognizing and binding to the surface of bacteria that have gained access to the host cell cytosol.[2][4] Following the initial recruitment of GBP1, a complex of other GBPs, including GBP2 and GBP4, is assembled.[2][4] Within this complex, GBP2 and GBP4 are specifically required for the recruitment of caspase-4 to the bacterial surface.[2][3][4] The subsequent activation of caspase-4 is then governed by GBP3.[2][3][4] This intricate interplay ensures a localized and potent inflammatory response to intracellular bacterial infection.
Activated caspase-4 directly cleaves Gasdermin D (GSDMD), leading to the formation of pores in the host cell membrane and subsequent pyroptotic cell death.[5] This process eliminates the replicative niche for the bacteria and releases inflammatory mediators to alert neighboring cells.[2][4]
Quantitative Data
The recruitment of GBPs to intracellular bacteria is a quantifiable event. Studies using fluorescence microscopy have provided insights into the efficiency of this process.
| Protein | Percentage of Positive Bacteria (HeLa Cells) |
| eGFP-GBP1 | ~25% |
| eGFP-GBP2 | ~20% |
| eGFP-GBP3 | ~15% |
| eGFP-GBP4 | ~15% |
| eGFP-GBP5 | <5% |
| eGFP-GBP6 | <5% |
| eGFP-GBP7 | <5% |
| Data adapted from a study on Salmonella-dsRed infected HeLa cells at 1 hour post-infection.[6] |
Signaling Pathway Diagram
II. Antiviral Function: Negative Regulation of Type I Interferon Production
In stark contrast to its role in antibacterial immunity, GBP4 acts as a negative regulator of the antiviral response, specifically by inhibiting the production of type I interferons (IFN-I).[6][7][8][9][10][11] This function has been primarily elucidated in the context of Sendai virus (SeV) infection.[6][7][9][10][11]
Mechanism of Action
The master regulator of virus-induced IFN-I production is the transcription factor Interferon Regulatory Factor 7 (IRF7).[7][10][11] Upon viral infection, IRF7 is activated through a series of post-translational modifications, including ubiquitination and phosphorylation, which lead to its dimerization and translocation to the nucleus to drive the transcription of IFN-I genes.[12]
GBP4 has been shown to directly interact with IRF7.[7][8][9][10][11][12] This interaction competitively disrupts the association between IRF7 and TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase essential for IRF7 ubiquitination and subsequent activation.[7][8][9][10][11][12] By preventing the TRAF6-mediated ubiquitination of IRF7, GBP4 effectively impairs the downstream phosphorylation and nuclear translocation of IRF7, leading to a significant reduction in the production of type I interferons.[7][8][9][10][11][12] This ultimately results in a dampened antiviral state and can have a pro-viral effect.[7][8][13]
Quantitative Data
The inhibitory effect of GBP4 on IFN-I production has been quantified using various assays.
| Experiment | Condition | Result |
| Luciferase Reporter Assay (IFN-α4 promoter) | Overexpression of GBP4 in SeV-infected HEK293T cells | Dose-dependent inhibition of IFN-α4 promoter activity |
| ELISA (IFN-α) | GBP4 knockdown in SeV-infected Raw264.7 cells | Significant increase in IFN-α protein levels |
| VSV Plaque Assay | Supernatant from SeV-infected GBP4 knockdown cells | More efficient inhibition of VSV replication |
| Data summarized from Hu et al., 2011.[12] |
Signaling Pathway Diagram
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of GBP4.
A. Co-Immunoprecipitation (Co-IP) for GBP4-IRF7 Interaction
This protocol is used to demonstrate the physical interaction between GBP4 and IRF7 within a cellular context.
Materials:
-
HEK293T or Raw264.7 cells
-
Expression plasmids for HA-tagged GBP4 and Flag-tagged IRF7
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HA antibody (for immunoprecipitation)
-
Anti-Flag antibody (for western blot detection)
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting apparatus
-
ECL substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding HA-GBP4 and Flag-IRF7 using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold lysis buffer to each dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µl of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads 3-5 times with 1 ml of lysis buffer.
-
-
Elution and Western Blotting:
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the beads in 30 µl of 2x SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting using an anti-Flag antibody to detect the co-immunoprecipitated IRF7. An anti-HA antibody should be used to confirm the immunoprecipitation of GBP4.
-
B. Luciferase Reporter Assay for IFN-β Promoter Activity
This assay quantifies the effect of GBP4 on the transcriptional activity of the IFN-β promoter, which is regulated by IRF7.[1][10][14][15][16]
Materials:
-
HEK293T cells
-
pIFN-β-Luc reporter plasmid (containing the firefly luciferase gene under the control of the IFN-β promoter)
-
pRL-TK plasmid (containing the Renilla luciferase gene for normalization)
-
Expression plasmid for GBP4
-
Sendai Virus (SeV)
-
Dual-Luciferase Reporter Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect cells with the pIFN-β-Luc reporter plasmid, the pRL-TK normalization plasmid, and either an empty vector or the GBP4 expression plasmid.
-
-
Viral Infection:
-
At 24 hours post-transfection, infect the cells with Sendai Virus at a multiplicity of infection (MOI) of 10.
-
Incubate for 12-18 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction relative to the uninfected control.
-
C. Immunofluorescence Staining for GBP4 and Bacterial Colocalization
This method visualizes the recruitment of GBP4 to intracellular bacteria.
Materials:
-
HeLa or macrophage cell line
-
Gram-negative bacteria (e.g., Shigella flexneri or Salmonella typhimurium)
-
Interferon-gamma (IFN-γ)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GBP4
-
Primary antibody against the bacterium (e.g., anti-LPS)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Prime the cells with IFN-γ (e.g., 100 U/ml) for 18-24 hours.
-
-
Bacterial Infection:
-
Infect the IFN-γ primed cells with bacteria at an appropriate MOI for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS to remove extracellular bacteria.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies (anti-GBP4 and anti-LPS) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope.
-
D. Western Blot for GSDMD Cleavage
This protocol detects the cleavage of GSDMD, a hallmark of pyroptosis, in response to bacterial infection and GBP-mediated caspase-4 activation.[2][5][17][18][19]
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
LPS (for priming) and Nigericin (for NLRP3 inflammasome activation as a positive control) or Gram-negative bacteria
-
Lysis buffer
-
Primary antibody against GSDMD (that recognizes both full-length and the N-terminal cleavage product)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and western blotting equipment
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Prime macrophages with LPS (e.g., 1 µg/ml) for 4 hours.
-
Infect with Gram-negative bacteria or treat with nigericin.
-
-
Protein Extraction:
-
Collect both the cell culture supernatant and the cell pellet.
-
Lyse the cell pellet in lysis buffer.
-
Combine the cell lysate and the supernatant for each sample.
-
-
Western Blotting:
-
Determine protein concentration of the combined lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. The full-length GSDMD will appear at ~53 kDa, and the cleaved N-terminal fragment at ~30 kDa.
-
Conclusion
GBP4 is a fascinating and complex player in the innate immune response. Its ability to switch from a pro-inflammatory, antibacterial effector to an immunosuppressive, pro-viral factor highlights the intricate regulatory networks that govern immunity. A thorough understanding of the dual mechanisms of GBP4 action is crucial for the development of novel therapeutic strategies that can selectively modulate its activity to either enhance antibacterial defenses or promote antiviral immunity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of GBP4 and other members of the GBP family in health and disease.
References
- 1. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 2. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Infectious Sendai Virus Using Plaque Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human GBP1 is a microbe‐specific gatekeeper of macrophage apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical Methods for Assessing Gasdermin D Inactivation in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Role of Guanylate Binding Protein 4 (GBP4) in the Antiviral Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanylate Binding Protein 4 (GBP4), a member of the interferon-inducible guanosine triphosphatase (GTPase) family, functions as a critical negative regulator of the innate antiviral response. Unlike many other GBPs that exhibit direct antiviral activities, GBP4 modulates the host's immune signaling pathways, specifically targeting the production of type I interferons (IFN-I), which are central to orchestrating an effective antiviral state. This technical guide provides an in-depth overview of the molecular mechanisms of GBP4, detailed experimental protocols for its study, and quantitative data from key research findings.
Core Mechanism of GBP4 in Antiviral Signaling
The primary role of GBP4 in the antiviral response is the suppression of IFN-I production. This is achieved through its interaction with Interferon Regulatory Factor 7 (IRF7), a master regulator of virus-induced IFN-I gene transcription.
Upon viral infection, pattern recognition receptors (PRRs) initiate a signaling cascade that leads to the activation of IRF7. A key step in this activation is the K63-linked ubiquitination of IRF7 by the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6). This ubiquitination is essential for the subsequent phosphorylation and nuclear translocation of IRF7, where it drives the expression of IFN-α and IFN-β genes.
GBP4 intervenes in this pathway by directly interacting with IRF7. This interaction competitively disrupts the association between TRAF6 and IRF7. By preventing TRAF6 from binding to and ubiquitinating IRF7, GBP4 effectively inhibits the downstream activation of IRF7. Consequently, the production of type I interferons is dampened, leading to a diminished antiviral state. This mechanism positions GBP4 as a crucial checkpoint in the innate immune response, potentially preventing excessive or prolonged inflammation.
Signaling Pathway Diagram
Quantitative Data on GBP4 Function
The following tables summarize key quantitative findings from studies investigating the role of GBP4 in the antiviral response. The data is primarily derived from overexpression and knockdown experiments in various cell lines.
Table 1: Effect of GBP4 Overexpression on IFN-α/β Promoter Activity
| Cell Line | Reporter Construct | GBP4 Amount (µg) | Fold Induction of Luciferase Activity (vs. no SeV) |
| HEK293T | IFN-α4 Promoter | 0 | ~12.5 |
| 0.1 | ~8.0 | ||
| 0.2 | ~4.5 | ||
| 0.4 | ~2.0 | ||
| HEK293T | IFN-α6 Promoter | 0 | ~10.0 |
| 0.1 | ~6.5 | ||
| 0.2 | ~3.0 | ||
| 0.4 | ~1.5 | ||
| Raw264.7 | IFN-α4 Promoter | 0 | ~15.0 |
| 0.1 | ~10.0 | ||
| 0.2 | ~6.0 | ||
| 0.4 | ~3.0 | ||
| Raw264.7 | IFN-α6 Promoter | 0 | ~18.0 |
| 0.1 | ~12.0 | ||
| 0.2 | ~7.0 | ||
| 0.4 | ~4.0 |
Data are representative of luciferase reporter assays performed 24 hours post-Sendai virus (SeV) infection.
Table 2: Effect of GBP4 Knockdown on IFN-α Production
| Cell Line | Treatment | IFN-α mRNA Level (relative to control) |
| Raw264.7 | Control siRNA + SeV | 1.0 |
| Raw264.7 | GBP4 siRNA + SeV | ~3.5 |
Data are from real-time PCR analysis of total IFN-α mRNA levels following Sendai virus (SeV) infection.
Table 3: Antiviral Activity of Supernatants from GBP4 Knockdown Cells
| Supernatant Source | VSV Titer (PFU/ml) |
| Control siRNA cells (no SeV) | ~1.2 x 10⁷ |
| GBP4 siRNA cells (no SeV) | ~1.1 x 10⁷ |
| Control siRNA cells + SeV | ~5.0 x 10⁵ |
| GBP4 siRNA cells + SeV | ~1.0 x 10⁴ |
Vero cells were treated with supernatants from Sendai virus (SeV)-infected Raw264.7 cells (with or without GBP4 knockdown) for 12 hours prior to infection with Vesicular Stomatitis Virus (VSV). Plaque-forming units (PFU) were determined 24 hours post-infection.
Key Experimental Protocols
Detailed methodologies for the core experiments cited in this guide are provided below.
Luciferase Reporter Assay for IFN-β Promoter Activity
This protocol is used to quantify the transcriptional activation of the IFN-β promoter in response to viral infection and to assess the impact of GBP4.
Materials:
-
HEK293T or Raw264.7 cells
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
pGL3-IFN-β-Luc reporter plasmid (containing the firefly luciferase gene under the control of the IFN-β promoter)
-
pRL-TK plasmid (containing the Renilla luciferase gene for normalization)
-
Expression plasmid for GBP4 (e.g., pCMV-HA-GBP4) or empty vector control
-
Sendai virus (SeV)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the pGL3-IFN-β-Luc reporter plasmid, the pRL-TK normalization plasmid, and either the GBP4 expression plasmid or an empty vector control using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, infect the cells with Sendai virus (SeV) at a multiplicity of infection (MOI) of 10.
-
24 hours post-infection, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's protocol.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity for each sample.
Co-immunoprecipitation of GBP4 and IRF7
This protocol is used to demonstrate the physical interaction between GBP4 and IRF7 within the cell.
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged GBP4 and Flag-tagged IRF7
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Anti-Flag M2 affinity gel
-
3xFlag peptide for elution
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-HA and anti-Flag
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding HA-GBP4 and Flag-IRF7.
-
48 hours post-transfection, lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-Flag M2 affinity gel for 4 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by incubating the beads with 3xFlag peptide in lysis buffer.
-
Analyze the immunoprecipitated samples and whole-cell lysates by SDS-PAGE and Western blotting using anti-HA and anti-Flag antibodies.
In Vivo Ubiquitination Assay for IRF7
This assay is designed to assess the level of IRF7 ubiquitination in the presence or absence of GBP4.
Materials:
-
HEK293T cells
-
Expression plasmids for His-tagged ubiquitin, Flag-tagged IRF7, HA-tagged TRAF6, and GBP4
-
Transfection reagent
-
Denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Dilution buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, and protease inhibitors)
-
Ni-NTA agarose beads
-
Western blotting reagents and antibodies: anti-Flag, anti-HA, anti-His
Procedure:
-
Co-transfect HEK293T cells with plasmids for His-ubiquitin, Flag-IRF7, HA-TRAF6, and with or without the GBP4 expression plasmid.
-
48 hours post-transfection, lyse the cells in denaturing lysis buffer and heat at 95°C for 10 minutes to dissociate protein complexes.
-
Dilute the lysates 10-fold with dilution buffer.
-
Incubate the diluted lysates with Ni-NTA agarose beads for 4 hours at 4°C to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with dilution buffer.
-
Elute the bound proteins with elution buffer containing imidazole.
-
Analyze the eluates by SDS-PAGE and Western blotting with an anti-Flag antibody to detect ubiquitinated IRF7.
Lentiviral shRNA-mediated Knockdown of GBP4
This protocol describes the stable knockdown of GBP4 expression in a target cell line.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing shRNA targeting GBP4 (e.g., pLKO.1-shGBP4) and a non-targeting control shRNA
-
Transfection reagent
-
Target cells (e.g., Raw264.7)
-
Polybrene
-
Puromycin for selection
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate the target cells and allow them to adhere.
-
Add the viral supernatant to the target cells in the presence of Polybrene (8 µg/ml).
-
Incubate for 24 hours, then replace the medium with fresh medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under selection until a stable, resistant population is established.
-
Confirm knockdown efficiency by Western blotting or qRT-PCR for GBP4.
Vesicular Stomatitis Virus (VSV) Plaque Assay
This assay is used to quantify the titer of infectious VSV particles.
Materials:
-
Vero cells
-
VSV stock
-
DMEM with 2% FBS
-
Agarose
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the virus-containing samples.
-
Remove the culture medium from the cells and infect with 100 µl of each viral dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.
-
Prepare a 2X DMEM/4% FBS overlay medium and mix it with an equal volume of molten 1.6% agarose.
-
Aspirate the viral inoculum and overlay the cells with the agarose-medium mixture.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 24-48 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/ml).
Experimental and Logical Relationship Diagrams
Experimental Workflow: Investigating GBP4's Effect on IFN-β Promoter Activity
Logical Relationship: GBP4's Competitive Inhibition Mechanism
Conclusion and Future Directions
GBP4 plays a distinct and crucial role in the host antiviral response by acting as a negative regulator of type I interferon production. Its mechanism of action, centered on the disruption of the TRAF6-IRF7 interaction, provides a key control point in the innate immune signaling cascade. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate this pathway.
Future research in this area could focus on several key aspects:
-
In vivo relevance: Elucidating the precise role of GBP4 in different viral infection models in vivo.
-
Therapeutic potential: Investigating whether targeting GBP4 could be a viable strategy to either boost the antiviral response in certain infections or dampen excessive inflammation in others.
-
Regulation of GBP4 expression: Understanding the factors that control the expression and activity of GBP4 during viral infection.
A deeper understanding of GBP4's function will undoubtedly contribute to the development of novel host-directed antiviral therapies.
Guanylate Binding Protein 4 (GBP4): A Technical Guide to its Role in Pathogen Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylate Binding Protein 4 (GBP4), an interferon-inducible GTPase, plays a multifaceted role in the innate immune response to a variety of pathogens. This technical guide provides an in-depth analysis of GBP4's structure, expression, and its complex interactions with bacterial, viral, and parasitic pathogens. We detail the molecular mechanisms through which GBP4 contributes to host defense, including its integral role in the activation of the non-canonical inflammasome in response to intracellular bacteria and its modulatory effects on type I interferon signaling during viral infections. This document summarizes key quantitative data, provides detailed experimental protocols for studying GBP4 function, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction to GBP4
Guanylate Binding Protein 4 (GBP4) is a member of the dynamin superfamily of large GTPases, which are significantly upregulated in response to interferons (IFNs), particularly IFN-γ.[1][2] Like other members of the GBP family, GBP4 is a key effector of cell-autonomous immunity.[3] Structurally, GBPs, including GBP4, are characterized by a conserved N-terminal globular GTPase domain and a C-terminal α-helical domain.[3] The GTPase activity of GBPs, which involves the hydrolysis of GTP to both GDP and GMP, is crucial for their function.[4] GBP4 is involved in the host defense against a diverse range of pathogens, including bacteria, viruses, and protozoa.[4]
GBP4 Expression and Regulation
The expression of GBP4 is primarily induced by interferons. Both type I (IFN-α/β) and type II (IFN-γ) interferons can upregulate GBP4 mRNA and protein levels, with IFN-γ generally being the more potent stimulus.[3] The induction of GBP expression is a key component of the antiviral and antibacterial state established by interferons.
| Inducing Stimulus | Cell Type | Fold Change in GBP4 mRNA Expression | Reference |
| Interferon-γ | Human Neutrophils | 2.6 - 13.1 (for various GBPs) | [1] |
| Interferon-γ | Murine Astrocytes | High upregulation (among the most strongly induced genes) | |
| Sendai Virus Infection | Murine Bone Marrow-Derived Dendritic Cells | High expression induced | |
| Interferon-α | Primary Human Hepatocytes | Significant upregulation at 6h post-treatment | [5] |
| Interferon-γ | Primary Human Hepatocytes | Significant upregulation at 6h and 18h post-treatment | [5] |
Table 1: Quantitative Analysis of GBP4 Expression. This table summarizes the reported changes in GBP4 expression in response to various stimuli. Note that some studies report on the GBP family as a whole.
Interaction with Bacterial Pathogens
GBP4 is a critical component of the innate immune response to intracellular Gram-negative bacteria. It functions as part of a hierarchical protein complex that assembles on the surface of cytosolic bacteria, leading to the activation of the non-canonical inflammasome.
The GBP-Caspase-4 Signaling Pathway
Upon infection with bacteria such as Shigella flexneri or Salmonella enterica serovar Typhimurium, GBPs are recruited to the bacterial surface. This process is initiated by GBP1, which acts as a scaffold for the subsequent recruitment of other GBPs, including GBP2 and GBP4.[6] GBP2 and GBP4 are essential for the recruitment of Caspase-4 (Caspase-11 in mice) to the bacterial surface.[6] This GBP-scaffold facilitates the activation of Caspase-4, which then cleaves Gasdermin D, leading to pyroptosis, a form of inflammatory cell death that eliminates the intracellular niche of the bacteria.[6]
| GBP Protein | Role in Caspase-4 Pathway | Reference |
| GBP1 | Initiates platform assembly on bacteria | [6] |
| GBP2 | Recruits Caspase-4 | [6] |
| GBP4 | Recruits Caspase-4 | [6] |
| GBP3 | Governs Caspase-4 activation | [6] |
Table 2: Hierarchical Roles of GBPs in the Caspase-4 Activation Pathway.
Interaction with Specific Bacteria
-
Mycobacterium tuberculosis : While GBPs on chromosome 3 in mice are effective at restricting the growth of Mycobacterium bovis BCG, virulent M. tuberculosis appears to evade this GBP-mediated defense, a process dependent on the ESX1 secretion system.[7]
-
Chlamydia trachomatis : The role of GBPs in Chlamydia infection is complex, with evidence suggesting that while some species are susceptible to GBP-mediated restriction, others may be resistant.[3]
Interaction with Viral Pathogens
GBP4 exhibits a more nuanced, and at times contradictory, role in viral infections. It is a key negative regulator of the type I interferon (IFN-I) response, a critical arm of the antiviral innate immune system.
Negative Regulation of Type I Interferon Signaling
During infection with RNA viruses like the Sendai virus, GBP4 interacts with Interferon Regulatory Factor 7 (IRF7), a master regulator of IFN-I production.[8][9] This interaction occurs via the N-terminal domain of GBP4 and the inhibitory domain of IRF7.[10] The binding of GBP4 to IRF7 competitively inhibits the interaction between TRAF6 and IRF7.[8][9] TRAF6-mediated K63-linked ubiquitination of IRF7 is a crucial step for its activation.[11] By disrupting this interaction, GBP4 prevents IRF7 ubiquitination and subsequent phosphorylation, leading to a dampening of IFN-I production.[8] This negative regulatory role suggests a mechanism to prevent excessive inflammation but can also be exploited by viruses to enhance their replication.
| Protein | Interaction Domain on GBP4 | Interaction Domain on Partner | Functional Consequence | Reference |
| IRF7 | N-terminal Domain | Inhibitory Domain (aa 238-410) | Inhibition of TRAF6-IRF7 interaction, reduced IRF7 ubiquitination and activation | [10] |
Table 3: GBP4 Protein-Protein Interactions in Antiviral Signaling.
Role in Specific Viral Infections
-
Sendai Virus: Overexpression of GBP4 inhibits Sendai virus-triggered activation of IRF7-dependent signaling, while knockdown of GBP4 enhances it.[8]
-
Vesicular Stomatitis Virus (VSV): Supernatant from Sendai virus-infected cells with GBP4 knockdown shows a more potent inhibition of VSV replication, indicating higher IFN-I levels.[8]
-
Herpes Simplex Virus 1 (HSV-1): The role of GBP4 in HSV-1 infection is not well-defined, though other GBPs are known to be involved in the anti-HSV-1 response.[12]
-
Zika Virus: The specific role of GBP4 in Zika virus infection is not yet fully elucidated.
Interaction with Parasitic Pathogens
The role of GBPs in parasitic infections is best characterized in the context of Toxoplasma gondii. In murine models, GBPs are crucial for disrupting the parasitophorous vacuole in which the parasite resides.[9] However, studies in human cells have shown that while GBP1 is important for restricting T. gondii replication, GBP4 is not recruited to the parasitophorous vacuole.[13] Interestingly, GBP4 protein levels are significantly reduced during infection with type I T. gondii, suggesting a potential host-pathogen interaction at the protein stability level.[13]
Experimental Protocols
Co-immunoprecipitation of GBP4 and IRF7
This protocol is adapted from methodologies described for studying the interaction between GBP4 and IRF7.[10][14][15]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with expression plasmids for HA-tagged GBP4 and Flag-tagged IRF7 using a suitable transfection reagent.
-
-
Viral Infection (Optional):
-
24 hours post-transfection, infect cells with Sendai virus (SeV) at a multiplicity of infection (MOI) of 10 for 12-16 hours to induce the signaling pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-Flag antibodies to detect co-immunoprecipitated GBP4 and immunoprecipitated IRF7, respectively.
-
Caspase-4 Recruitment Assay via Immunofluorescence
This protocol provides a framework for visualizing the recruitment of Caspase-4 to intracellular bacteria in a GBP4-dependent manner.
-
Cell Culture and Treatment:
-
Plate HeLa or other suitable epithelial cells on glass coverslips.
-
Treat cells with IFN-γ (100 U/mL) for 18-24 hours to induce GBP expression.
-
-
Bacterial Infection:
-
Infect cells with GFP-expressing Shigella flexneri or Salmonella Typhimurium at an appropriate MOI for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
Incubate with a primary antibody against Caspase-4 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG).
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the co-localization of Caspase-4 (red fluorescence) with intracellular bacteria (green fluorescence).
-
Pathogen Replication/Survival Assay
This generalized protocol can be adapted to quantify the effect of GBP4 on the replication or survival of various pathogens.
-
Generation of GBP4-modified Cell Lines:
-
Create stable GBP4 knockout, knockdown, or overexpression cell lines using CRISPR/Cas9, shRNA, or lentiviral transduction, respectively.
-
-
Infection:
-
Infect the modified and control cell lines with the pathogen of interest (e.g., Sendai virus, T. gondii, M. tuberculosis) at a defined MOI.
-
-
Quantification of Pathogen Load:
-
At various time points post-infection, quantify the pathogen load using an appropriate method:
-
-
Data Analysis:
-
Compare the pathogen replication or survival rates between the GBP4-modified and control cell lines to determine the role of GBP4.
-
Conclusion and Future Directions
GBP4 is a dynamic and crucial player in the innate immune response, with distinct roles in antibacterial and antiviral immunity. Its function as a scaffold for Caspase-4 recruitment highlights its importance in the defense against intracellular bacteria. Conversely, its ability to negatively regulate IRF7 activation demonstrates a sophisticated mechanism for modulating the IFN-I response, which can be a double-edged sword during viral infections.
Further research is needed to fully elucidate the breadth of pathogens targeted by GBP4 and the precise molecular interactions that govern its diverse functions. The development of specific inhibitors or enhancers of GBP4 activity could offer novel therapeutic avenues for infectious diseases and inflammatory disorders. The detailed methodologies and summarized data in this guide provide a foundation for researchers to further explore the complex biology of GBP4 and its impact on host-pathogen interactions.
References
- 1. In vivo interferon-gamma induced changes in gene expression dramatically alter neutrophil phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarray analysis of IFN-γ response genes in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-virus assay reveals membrane determinants and mechanistic features of Sendai virus binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Transcriptional Responses to Interferon-α and Interferon-γ in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis Evasion of Guanylate Binding Protein-Mediated Host Defense in Mice Requires the ESX1 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. When human guanylate-binding proteins meet viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TARBP2 inhibits IRF7 activation by suppressing TRAF6-mediated K63-linked ubiquitination of IRF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oncolytic herpes simplex virus armed with a bacterial GBP1 degrader improves antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human guanylate binding proteins: Generation of tools, and their role during Toxoplasma gondii infection - UCL Discovery [discovery.ucl.ac.uk]
- 14. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rv3722c Promotes Mycobacterium tuberculosis Survival in Macrophages by Interacting With TRAF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Growth Assay for Toxoplasma gondii Using Yellow Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Cloning of Human Guanylate-Binding Protein 4 (GBP4): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, cloning, and molecular characterization of the human Guanylate-Binding Protein 4 (GBP4) gene. GBP4 is a member of the dynamin superfamily of large GTPases and is recognized as a key interferon-stimulated gene (ISG) involved in innate immunity. This document details the genomic organization of GBP4, its transcript variants, and the protein's domain architecture. Furthermore, it outlines detailed experimental protocols for the cloning, expression analysis, and characterization of GBP4, designed for researchers, scientists, and professionals in drug development. The guide includes structured data tables for quantitative information and Graphviz diagrams to illustrate relevant biological pathways and experimental workflows.
Introduction
The Guanylate-Binding Proteins (GBPs) represent a family of interferon (IFN)-inducible GTPases that play a crucial role in the cell-autonomous defense against a wide range of intracellular pathogens.[1][2] The discovery of GBPs was among the earliest findings in the study of interferon-stimulated genes (ISGs).[3] The expression of GBP family members is potently induced by both type I (IFN-α/β) and type II (IFN-γ) interferons.[4][5] Human GBP4, specifically, has been identified as a critical modulator of innate immune responses, with functions ranging from inflammasome activation to the regulation of antiviral signaling pathways.[6][7]
This guide focuses on the foundational molecular biology of human GBP4, from its initial identification as an ISG to the methodologies for its cloning and characterization.
Discovery and Genomic Locus
The human GBP4 gene was identified as part of a cluster of seven GBP paralogs located on chromosome 1 at the p22.2 locus.[8][9][10] This clustering suggests a shared evolutionary origin and coordinated regulation. The discovery of GBP genes, including GBP4, was intrinsically linked to early studies on the transcriptional responses to interferons, which identified promoter elements such as the Gamma-Activated Site (GAS) and the Interferon-Stimulated Response Element (ISRE) that are crucial for their induction.[3][11]
Gene Structure and Regulation
The GBP4 gene spans approximately 17.8 kilobases on the reverse strand of chromosome 1 and is composed of 11 exons.[12][13] Its expression is primarily regulated by interferons through the JAK-STAT signaling pathway. Upon interferon stimulation, STAT (Signal Transducer and Activator of Transcription) proteins are phosphorylated, translocate to the nucleus, and bind to GAS and ISRE elements in the GBP4 promoter, thereby initiating transcription.[4][11]
Quantitative Data Summary
Table 1: Human GBP4 Gene and Protein Characteristics
| Feature | Description | Reference |
| Gene Name | Guanylate Binding Protein 4 | [2] |
| HGNC Symbol | GBP4 | [8] |
| NCBI Gene ID | 115361 | [12] |
| Ensembl ID | ENSG00000162654 | [14] |
| Chromosomal Locus | 1p22.2 | [8][12] |
| Genomic Coordinates (GRCh38) | Chr1: 89,181,144 - 89,198,942 (reverse strand) | [14] |
| Number of Exons | 11 | [12] |
| Protein Name | Guanylate-binding protein 4 | [1] |
| UniProt ID | Q96PP9 | [1] |
| Protein Length (Canonical) | 640 amino acids | [14] |
| Molecular Weight (Predicted) | ~73 kDa | [1] |
| Aliases | Mpa2, GBP-4, GTP-binding protein 4 | [2] |
Table 2: Key Protein Domains of Human GBP4
| Domain | InterPro ID | Description |
| Guanylate-binding protein, N-terminal domain | IPR015894 | Contains the G-domain responsible for GTP binding and hydrolysis. |
| Guanylate-binding protein, C-terminal domain | IPR003191 | Involved in protein-protein interactions and subcellular localization. |
Experimental Protocols
Cloning of Human GBP4 cDNA
This protocol describes the amplification of the full-length human GBP4 open reading frame (ORF) from a cDNA library derived from IFN-γ-stimulated human cells (e.g., HeLa or THP-1) and its subsequent cloning into an expression vector.
4.1.1. Materials
-
cDNA from IFN-γ-treated human cells
-
High-fidelity DNA polymerase
-
Forward and reverse primers for GBP4 ORF
-
dNTPs
-
PCR buffer
-
pLVX-GFP expression vector (or other suitable vector)
-
Restriction enzymes (compatible with vector and primers)
-
T4 DNA ligase
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
4.1.2. Primer Design Primers should be designed to amplify the entire coding sequence (CDS) of GBP4 (based on NCBI Reference Sequence NM_052941.5). Restriction sites compatible with the multiple cloning site of the chosen expression vector should be added to the 5' ends of the primers.
-
Forward Primer Example: 5'- GATCGGAATTCATG GCCAGCAGCAAGAGAG -3' (with EcoRI site)
-
Reverse Primer Example: 5'- GATCGCTCGAGTCA GAGGCTTTCTTTCTT -3' (with XhoI site, excluding the stop codon for C-terminal tagging if desired)
4.1.3. PCR Amplification
-
Set up a 50 µL PCR reaction as follows:
-
5x High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 2.5 µL
-
10 µM Reverse Primer: 2.5 µL
-
cDNA template: 1-2 µL (~100 ng)
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58-65°C for 20 seconds (optimize based on primer Tm)
-
Extension: 72°C for 2 minutes (based on ORF length)
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product on a 1% agarose gel to confirm the expected size (~1923 bp).
4.1.4. Cloning
-
Purify the PCR product and the expression vector from the agarose gel.
-
Digest both the purified PCR product and the vector with the selected restriction enzymes (e.g., EcoRI and XhoI) for 1-2 hours at 37°C.
-
Purify the digested products.
-
Ligate the digested GBP4 insert into the linearized vector using T4 DNA ligase at 16°C overnight.
-
Transform the ligation product into competent E. coli.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.
A workflow for this cloning process is depicted below.
Analysis of GBP4 mRNA Expression by qRT-PCR
This protocol details the quantification of GBP4 mRNA levels in response to interferon treatment.
4.2.1. Materials
-
Human cells (e.g., A549, HeLa)
-
Recombinant human IFN-γ
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript IV)
-
SYBR Green qPCR master mix
-
qPCR primers for GBP4 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
4.2.2. Cell Treatment and RNA Extraction
-
Plate cells and allow them to adhere overnight.
-
Treat cells with IFN-γ (e.g., 100 ng/mL) for various time points (e.g., 0, 4, 8, 24 hours).
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
4.2.3. cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
4.2.4. qPCR
-
Design or obtain validated qPCR primers for GBP4 and a housekeeping gene.[15][16]
-
Set up qPCR reactions in triplicate for each sample and primer set.
-
Perform qPCR using a standard thermal cycling protocol, followed by a melt curve analysis to ensure primer specificity.
-
Calculate the relative expression of GBP4 using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
Detection of GBP4 Protein by Western Blot
This protocol describes the detection of GBP4 protein in cell lysates following interferon stimulation.
4.3.1. Materials
-
Cell lysates from IFN-γ-treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GBP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.3.2. Procedure
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GBP4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways Involving GBP4
Human GBP4 is involved in complex signaling pathways related to innate immunity. Two key pathways are highlighted below.
Regulation of Type I Interferon Signaling
Recent studies have shown that GBP4 can act as a negative regulator of the type I interferon response. It has been demonstrated to interact with Interferon Regulatory Factor 7 (IRF7), a master regulator of type I IFN production. This interaction impedes the association of TRAF6 with IRF7, leading to reduced ubiquitination and activation of IRF7, thereby dampening the antiviral response.
Role in Non-canonical Inflammasome Activation
In response to cytosolic Gram-negative bacteria, GBPs assemble on the bacterial surface to form a signaling platform that activates caspase-4 (caspase-11 in mice).[7] This leads to the cleavage of Gasdermin-D and subsequent pyroptotic cell death. Within this hierarchical process, GBP1 is responsible for initiating the platform assembly, while GBP2 and GBP4 are crucial for the recruitment of caspase-4 to this platform.[6][7]
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. Interactions of alpha- and gamma-interferon in the transcriptional regulation of the gene encoding a guanylate-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Guanylate-binding protein - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. GBP4 guanylate binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. alliancegenome.org [alliancegenome.org]
- 14. Gene: GBP4 (ENSG00000162654) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 15. origene.com [origene.com]
- 16. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to GBP4 Homologs in Mouse and Other Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylate binding proteins (GBPs) are a family of interferon-inducible GTPases that play a critical role in the innate immune response to a wide range of pathogens. GBP4, a member of this family, has garnered significant interest for its regulatory functions in antiviral immunity. This technical guide provides a comprehensive overview of GBP4 homologs in mice and other species, with a focus on their genomic organization, expression, and functional roles. We present quantitative data on tissue expression, detail key experimental protocols for the study of GBP4, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important protein family. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, infectious disease, and drug development.
Introduction to Guanylate Binding Proteins (GBPs)
Guanylate binding proteins (GBPs) are a family of large GTPases that are highly induced by interferons (IFNs), particularly IFN-γ. They belong to the dynamin superfamily of GTPases and are characterized by their ability to hydrolyze GTP to both GDP and GMP. GBPs are key effectors of the cell-autonomous innate immune system, providing defense against a diverse array of intracellular pathogens, including viruses, bacteria, and protozoa.
The GBP gene family has a dynamic evolutionary history characterized by gene duplication, loss, and neofunctionalization, leading to a varying number of GBP paralogs across different species.[1][2][3] This evolutionary plasticity likely reflects the constant selective pressure exerted by pathogens. In mammals, GBP genes are often found in clusters on one or two chromosomes.[4][5]
GBP4 Homologs in Mouse (Mus musculus)
In the mouse genome, the gene encoding Guanylate binding protein 4 (Gbp4) is located on chromosome 5.[6] Mouse Gbp4, also known as Mag-2 or Mpa-2, is a protein-coding gene with several splice variants.[7][8]
Tissue Expression of Mouse Gbp4
Quantitative analysis of Gbp4 gene expression reveals a biased expression pattern in adult mice, with the highest levels observed in the thymus. This suggests a significant role for Gbp4 in T-cell development and immune surveillance.
| Tissue | Expression Level (RPKM) |
| Thymus (adult) | 15.2 |
| Bladder (adult) | 6.1 |
| Other tissues | Lower expression |
| Data sourced from NCBI Gene.[8] |
Function of Mouse GBP4
Mouse GBP4 has been identified as a key negative regulator of the type I interferon (IFN-I) response, particularly in the context of viral infections.[7][8][9][10] It exerts its function by directly interacting with the Interferon Regulatory Factor 7 (IRF7), a master transcriptional regulator of IFN-α production.[7][9] This interaction prevents the ubiquitination and subsequent activation of IRF7, thereby dampening the antiviral response.[9]
The N-terminal domain of GBP4 is crucial for its interaction with the inhibitory domain of IRF7. This specific protein-protein interaction provides a potential target for therapeutic intervention to modulate the innate immune response.
GBP4 Homologs in Other Species
The evolution of the GBP family has resulted in a diverse landscape of GBP4 homologs across different mammalian orders.
Lagomorphs (Oryctolagus cuniculus)
Lagomorphs, such as the European rabbit (Oryctolagus cuniculus), exhibit a unique evolutionary trajectory for the GBP family. Notably, they have experienced a massive expansion of GBP4 genes, while lacking GBP3, GBP6, and GBP7.[2][11][12] This expansion suggests a specialized role for GBP4 paralogs in the lagomorph immune system.
Quantitative expression analysis of rabbit GBP4 paralogs (ocGBP4) has revealed differential expression patterns. Some ocGBP4 paralogs are expressed at lower levels in most tissues compared to other ocGBPs.[11] This suggests that the duplicated GBP4 genes may have acquired distinct regulatory mechanisms and potentially novel functions.
Primates
In primates, the evolution of the GBP4 lineage has led to the emergence of GBP7 through a gene duplication event.[13] Therefore, when studying GBP4 in primates, it is essential to also consider its close homolog, GBP7. The Human Protein Atlas provides data on the tissue-specific expression of human GBP4 and GBP7.[7][14]
Bats
Bats, known for their unique immune systems and role as reservoirs for numerous viruses, also possess a distinct repertoire of GBP genes. The evolutionary history of bat GBPs is characterized by gene gain and loss events.[4] While the presence of GBP4 homologs has been identified in various bat species, detailed quantitative expression data across different tissues is still an active area of research.
Signaling Pathway of Mouse GBP4 in Antiviral Response
Mouse GBP4 plays a crucial role in modulating the innate antiviral response by directly targeting the IRF7 signaling pathway. The following diagram illustrates this negative regulatory loop.
Caption: Mouse GBP4 negatively regulates the IRF7-mediated type I interferon response.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of GBP4 and its homologs.
Quantitative Real-Time PCR (RT-qPCR) for Gbp4 Expression Analysis
This protocol is for quantifying the mRNA expression levels of Gbp4 in mouse tissues or cells.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs and an RNase inhibitor.
-
Incubate at 42°C for 50 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.
3. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for Gbp4, and a SYBR Green or TaqMan-based qPCR master mix.
-
Use a housekeeping gene (e.g., Gapdh, Actb) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for Gbp4 and the housekeeping gene.
-
Calculate the relative expression of Gbp4 using the ΔΔCt method.
Caption: Workflow for Quantitative Real-Time PCR (RT-qPCR).
Co-immunoprecipitation (Co-IP) for GBP4-IRF7 Interaction
This protocol is designed to verify the interaction between GBP4 and IRF7 in a cellular context.
1. Cell Lysis:
-
Culture and transfect cells (e.g., HEK293T) with expression plasmids for tagged GBP4 (e.g., HA-tag) and tagged IRF7 (e.g., Flag-tag).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to one of the tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-precipitated protein.
-
An input control (a small fraction of the initial cell lysate) should be run in parallel to confirm the expression of both proteins.
Caption: Workflow for Co-immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP)
This protocol can be adapted to identify the genomic regions that may be regulated by GBP4, although it is not a direct DNA-binding protein. It would be used to investigate proteins that associate with GBP4 and bind to DNA.
1. Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) using sonication.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the protein of interest (or its associated DNA-binding partner).
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
GBP4 and its homologs represent a fascinating and functionally significant branch of the GBP family. In mice, GBP4 acts as a critical negative regulator of the antiviral response, highlighting the intricate balance of the innate immune system. The diverse evolutionary paths of GBP4 homologs in other species, such as the expansion in lagomorphs, suggest species-specific adaptations and potentially novel functions that warrant further investigation.
Future research should focus on elucidating the precise molecular mechanisms underlying the functions of GBP4 homologs in different species. Comparative functional studies will be crucial to understand the evolutionary pressures that have shaped this protein family. Furthermore, the development of specific inhibitors or modulators of GBP4 activity could offer novel therapeutic strategies for a range of infectious and inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important immunomodulatory protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the origins of guanylate-binding proteins in mammals (Monotreme, Marsupials and Placentals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evolution of Guanylate Binding Protein (GBP) Genes in Muroid Rodents (Muridae and Cricetidae) Reveals an Outstanding Pattern of Gain and Loss [frontiersin.org]
- 5. Evolution of Guanylate Binding Protein (GBP) Genes in Muroid Rodents (Muridae and Cricetidae) Reveals an Outstanding Pattern of Gain and Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bgee.org [bgee.org]
- 7. Tissue expression of GBP7 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. GBP7 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Temporal dynamics of the bat wing transcriptome: Insight into gene-expression changes that enable protection against pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolutionary and functional characterization of lagomorph guanylate-binding proteins: a story of gain and loss and shedding light on expression, localization and innate immunity-related functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of the guanylate binding protein (GBP) genes: Emergence of GBP7 genes in primates and further acquisition of a unique GBP3 gene in simians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of GBP4 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylate-binding protein 4 (GBP4) is a member of the interferon-inducible GTPase family, playing a crucial role in the innate immune response. Its functions in host defense, inflammasome activation, and regulation of inflammatory signaling are critical for cellular homeostasis and disease pathogenesis. Post-translational modifications (PTMs) are key regulatory mechanisms that fine-tune protein function, localization, and stability. While research on GBP4 is ongoing, the specific landscape of its PTMs is an emerging field. This technical guide provides a comprehensive overview of the current knowledge on GBP4 PTMs, details experimental methodologies to investigate these modifications, and visualizes the known signaling pathways and experimental workflows.
Introduction to GBP4
GBP4 is a dynamin-related large GTPase that is transcriptionally induced by interferons (IFNs) and other cytokines. Like other members of the GBP family, it is implicated in cell-autonomous immunity against a range of intracellular pathogens. Functionally, GBP4 is involved in the assembly of inflammasomes, multi-protein complexes that trigger inflammatory responses and programmed cell death. Specifically, GBP4, in concert with GBP2, facilitates the recruitment of caspase-4 to intracellular bacteria, a critical step in the activation of non-canonical inflammasomes.[1][2] Furthermore, GBP4 has been identified as a negative regulator of type I IFN production by inhibiting the ubiquitination of Interferon Regulatory Factor 7 (IRF7).[3] Given these diverse and important roles, understanding the post-translational regulation of GBP4 is paramount for elucidating its precise mechanisms of action and for the development of novel therapeutics targeting inflammatory and infectious diseases.
Known and Potential Post-Translational Modifications of GBP4
Direct experimental evidence for post-translational modifications of GBP4 is still emerging. However, database annotations and indirect evidence from studies on other GBP family members suggest that GBP4 is likely subject to several types of modifications.
Glycosylation
Glycosylation, the attachment of sugar moieties to proteins, is a common PTM that can affect protein folding, stability, and interaction with other molecules. The GeneCards database indicates that human GBP4 has four potential glycosylation sites, with one predicted to be an O-linked glycosylation site.[4] The functional consequence of GBP4 glycosylation is currently unknown but is an important area for future investigation, as glycosylation of other immune proteins is known to modulate their function.[5]
Ubiquitination
Ubiquitination is a versatile PTM that can signal for protein degradation, alter cellular localization, affect protein activity, and promote or prevent protein-protein interactions. While direct ubiquitination of GBP4 has not been definitively demonstrated, there is strong indirect evidence to suggest it is a likely target. The Shigella E3 ubiquitin ligase, IpaH9.8, is known to target several GBP family members for proteasomal degradation as a mechanism of immune evasion.[6] This suggests that GBP4 may also be a substrate for bacterial or host E3 ligases. Furthermore, GBP4 is involved in a signaling pathway that it regulates through ubiquitination; it disrupts the interaction between TRAF6 and IRF7, thereby inhibiting TRAF6-mediated ubiquitination of IRF7.[3] This places GBP4 at a critical nexus of ubiquitination-dependent signaling.[7]
Other Potential Modifications: Phosphorylation, Acetylation, and Palmitoylation
Currently, there is no direct experimental evidence for phosphorylation, acetylation, or palmitoylation of GBP4. However, these are common PTMs for GTPases and proteins involved in immune signaling, making them strong candidates for future investigation.
Data Summary
As quantitative data on GBP4 PTMs is not yet available in the literature, the following table summarizes the known and potential modifications and their likely functional implications based on current knowledge of GBP4 and related proteins.
| Post-Translational Modification | Evidence | Potential Functional Consequences |
| Glycosylation | Database annotation (GeneCards)[4] | Altered protein stability, modulation of protein-protein interactions, regulation of subcellular localization. |
| Ubiquitination | Indirect (targeting of other GBPs by bacterial E3 ligases)[6] | Proteasomal degradation, altered signaling activity, modulation of protein-protein interactions. |
| Phosphorylation | Hypothetical | Regulation of GTPase activity, modulation of inflammasome assembly, control of interaction with signaling partners. |
| Acetylation | Hypothetical | Alteration of protein stability, regulation of protein-protein interactions. |
| Palmitoylation | Hypothetical | Membrane association and subcellular localization, regulation of protein trafficking. |
Signaling Pathways Involving GBP4
Negative Regulation of the IRF7 Pathway
GBP4 acts as a negative regulator of the virus-induced type I interferon response by targeting IRF7. It achieves this by disrupting the interaction between TRAF6, an E3 ubiquitin ligase, and IRF7, which is required for the ubiquitination and subsequent activation of IRF7.[3]
Role in Non-Canonical Inflammasome Activation
GBP4 is essential for the recruitment of caspase-4 to intracellular Gram-negative bacteria, a key step in the activation of the non-canonical inflammasome. This process leads to pyroptosis, a pro-inflammatory form of cell death.[1][2]
Experimental Protocols
Investigating the PTMs of GBP4 requires a combination of techniques to enrich for the modified protein, identify the specific modification sites, and characterize the functional consequences.
General Workflow for PTM Analysis
The general workflow for identifying PTMs on a protein of interest like GBP4 is outlined below.
Immunoprecipitation of GBP4
Objective: To enrich for GBP4 from cell lysates for subsequent analysis by Western blot or mass spectrometry.
Materials:
-
Cells expressing GBP4 (endogenously or exogenously)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-GBP4 antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., TBS-T)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis:
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
Mass Spectrometry-Based PTM Site Identification
Objective: To identify specific PTM sites on GBP4.
Materials:
-
Immunoprecipitated and eluted GBP4
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Protocol:
-
Reduction and Alkylation:
-
Reduce disulfide bonds in the eluted GBP4 sample by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.[12]
-
-
In-solution Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
-
-
Peptide Cleanup:
-
Desalt the resulting peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer.
-
Configure the instrument to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13]
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database containing the GBP4 sequence using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the potential PTMs (e.g., glycosylation, ubiquitination, phosphorylation) as variable modifications in the search parameters.
-
Validate the identified PTM sites by manual inspection of the MS/MS spectra.[14][15]
-
Site-Directed Mutagenesis to Validate PTM Function
Objective: To assess the functional importance of an identified PTM site.
Materials:
-
Expression plasmid containing GBP4 cDNA
-
Mutagenic primers designed to change the amino acid at the PTM site (e.g., serine to alanine for phosphorylation, lysine to arginine for ubiquitination/acetylation)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Mutagenesis PCR:
-
Perform PCR using the GBP4 plasmid as a template and the mutagenic primers. The primers should be complementary and contain the desired mutation.
-
-
Template Digestion:
-
Digest the parental, methylated template DNA with DpnI, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
-
Functional Assays:
-
Transfect the wild-type and mutant GBP4 plasmids into appropriate cells and perform functional assays (e.g., inflammasome activation assay, IRF7 activation assay) to compare their activities.
-
Conclusion and Future Directions
The post-translational modification of GBP4 is a largely unexplored area with significant potential to reveal novel regulatory mechanisms governing its function in innate immunity. While glycosylation is predicted and ubiquitination is strongly implicated, further research is required to definitively identify the full repertoire of PTMs that adorn this important GTPase. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically investigate GBP4 PTMs. Elucidating how these modifications impact GBP4's role in inflammasome activation and interferon signaling will not only enhance our fundamental understanding of the immune response but may also unveil new therapeutic targets for a variety of human diseases.
References
- 1. From mechanisms to therapies: the multifaceted roles of guanylate-binding protein 2 in immunity, cancer, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrates on Proteins: Site-Specific Glycosylation Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. news-medical.net [news-medical.net]
- 6. rupress.org [rupress.org]
- 7. Ubiquitin signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. genscript.com [genscript.com]
- 10. neb.com [neb.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLOBAL AND SITE-SPECIFIC ANALYSIS OF PROTEIN GLYCOSYLATION IN COMPLEX BIOLOGICAL SYSTEMS WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Guanylate Binding Protein 4 (GBP4) in Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate Binding Protein 4 (GBP4), a member of the interferon-inducible guanylate-binding protein family, is a dynamin-related large GTPase that plays a critical role in the innate immune response. While initially identified for its GTP hydrolyzing activity, emerging research has illuminated its multifaceted involvement in key cytokine signaling pathways. This technical guide provides an in-depth overview of the core functions of GBP4, focusing on its regulatory roles in type I interferon signaling and inflammasome activation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the molecular mechanisms of GBP4 and methodologies for its study.
Core Signaling Pathways Involving GBP4
GBP4 has been identified as a key modulator in two distinct and critical cytokine signaling cascades: the negative regulation of type I interferon production and the promotion of non-canonical inflammasome activation.
Negative Regulation of Type I Interferon (IFN) Signaling
GBP4 functions as a crucial negative regulator of virus-induced type I interferon (IFN-α/β) production. This regulatory role is primarily executed through its interaction with Interferon Regulatory Factor 7 (IRF7), a master transcription factor for type I IFNs.[1][2]
The signaling cascade is initiated upon viral recognition by pattern recognition receptors (PRRs), leading to the activation of downstream signaling molecules. In this pathway, TNF receptor-associated factor 6 (TRAF6) mediates the K63-linked ubiquitination of IRF7, a post-translational modification essential for its activation.[3] GBP4 intervenes at this critical juncture by directly interacting with IRF7. This interaction competitively disrupts the association between TRAF6 and IRF7, thereby impairing the ubiquitination and subsequent phosphorylation and activation of IRF7.[2][3] Consequently, the translocation of IRF7 to the nucleus is inhibited, leading to a suppression of type I IFN gene transcription.[4][5] Overexpression of GBP4 has been shown to inhibit virus-triggered activation of IRF7-dependent signaling, while its knockdown has the opposite effect.[2]
Non-Canonical Inflammasome Activation and Caspase-4 Signaling
In the context of bacterial infections, particularly with intracellular Gram-negative bacteria, GBP4 plays a pro-inflammatory role by facilitating the activation of the non-canonical inflammasome. This pathway is crucial for sensing cytosolic lipopolysaccharide (LPS) and inducing a form of programmed cell death known as pyroptosis.
The activation of this pathway involves a hierarchical assembly of GBP proteins on the surface of cytosolic bacteria.[1] GBP1 is responsible for initiating this platform assembly.[1] Subsequently, GBP2 and GBP4 are recruited to this complex, where they play a specific and essential role in the recruitment of caspase-4.[1][6][7] GBP3 is then involved in the final activation of the recruited caspase-4.[1] This GBP-scaffolded platform is thought to facilitate the interaction of caspase-4 with its ligand, LPS, which is embedded in the bacterial outer membrane.[6] Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the host cell membrane, pyroptosis, and the release of pro-inflammatory cytokines such as IL-18.[1]
Quantitative Data on GBP4 Function
The following table summarizes quantitative data from a luciferase reporter assay demonstrating the inhibitory effect of GBP4 on IRF7-dependent transcriptional activation.
| Assay Condition | Fold Induction of Luciferase Activity (Mean ± SD) |
| Hek293T Cells (GAL4-IRF7 Reporter) | |
| No SeV Infection | 1.0 ± 0.1 |
| SeV Infection + Empty Vector | 12.3 ± 1.1 |
| SeV Infection + GBP4 (0.1 µg) | 8.2 ± 0.7 |
| SeV Infection + GBP4 (0.2 µg) | 5.1 ± 0.5 |
| SeV Infection + GBP4 (0.4 µg) | 2.8 ± 0.3 |
| Raw264.7 Cells (IFN-α4 Promoter) | |
| No SeV Infection | 1.0 ± 0.2 |
| SeV Infection + Empty Vector | 9.8 ± 0.9 |
| SeV Infection + GBP4 (0.1 µg) | 6.5 ± 0.6 |
| SeV Infection + GBP4 (0.2 µg) | 4.2 ± 0.4 |
| SeV Infection + GBP4 (0.4 µg) | 2.1 ± 0.2 |
| *Data are representative of findings reported in Hu et al., J Immunol, 2011.[2] Values are illustrative based on graphical data. *p < 0.05, *p < 0.01 compared to SeV infection with empty vector. |
Experimental Protocols
This section outlines the principles and general procedures for key experiments used to elucidate the function of GBP4 in cytokine signaling pathways. These are intended as a guide and will require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) for GBP4-IRF7 Interaction
Principle: Co-IP is used to determine if two proteins interact in vivo. An antibody against a "bait" protein (e.g., GBP4) is used to pull down the bait and any associated "prey" proteins (e.g., IRF7) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
General Procedure:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or Raw264.7) and transfect with plasmids encoding tagged versions of GBP4 (e.g., HA-GBP4) and IRF7 (e.g., Flag-IRF7).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein's tag (e.g., anti-HA antibody) for a predetermined time at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both the bait (anti-HA) and prey (anti-Flag) proteins to confirm their presence in the immunoprecipitated complex.
-
Luciferase Reporter Assay for IRF7 Transcriptional Activity
Principle: This assay measures the transcriptional activity of a promoter of interest (e.g., the IFN-α promoter) by placing it upstream of a luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the activity of the promoter.
General Procedure:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with:
-
A luciferase reporter plasmid containing the IFN-α promoter.
-
A plasmid encoding IRF7.
-
An expression plasmid for GBP4 or an empty vector control.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
-
Stimulation:
-
After a suitable incubation period, stimulate the cells with a viral mimic (e.g., Sendai virus) to induce the type I IFN pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Compare the relative luciferase activity between cells expressing GBP4 and the empty vector control to determine the effect of GBP4 on IRF7-mediated transcription.
-
In Vitro Ubiquitination Assay
Principle: This cell-free assay reconstitutes the ubiquitination process in a test tube to determine if a specific E3 ligase (e.g., TRAF6) can ubiquitinate a substrate protein (e.g., IRF7) and how this is affected by another protein (e.g., GBP4).
General Procedure:
-
Reagent Preparation:
-
Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (TRAF6), substrate (IRF7), and the protein of interest (GBP4).
-
Prepare a reaction buffer containing ATP and ubiquitin.
-
-
Ubiquitination Reaction:
-
Combine the E1, E2, E3, substrate, and ubiquitin in the reaction buffer.
-
In a parallel reaction, include GBP4 to assess its effect.
-
Incubate the reactions at 37°C for a defined period.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate (IRF7) to detect higher molecular weight bands corresponding to ubiquitinated IRF7.
-
Conclusion and Future Directions
GBP4 is a pivotal regulator in cytokine signaling, exhibiting a dual functionality that is context-dependent. Its role as a negative regulator of the type I IFN response highlights its importance in preventing excessive and potentially harmful inflammation during viral infections. Conversely, its essential function in the non-canonical inflammasome underscores its contribution to the host defense against intracellular bacteria.
For drug development professionals, GBP4 presents a potential therapeutic target. Modulating its interaction with IRF7 could be a strategy to enhance antiviral immunity, while targeting its role in the GBP platform for caspase-4 activation could be explored in the context of inflammatory diseases. Further research is warranted to fully elucidate the structural basis of GBP4's interactions and to explore its role in other signaling pathways and disease contexts. The experimental approaches detailed in this guide provide a framework for continued investigation into the complex biology of GBP4.
References
- 1. Mapping Glycan to Glycan Binding Protein (GBP) Interactions by Live Cell Proximity Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking-dependent Ubiquitination of the Interferon Regulatory Factor-1 Tumor Suppressor Protein by the Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. The ubiquitin E3 ligase RAUL negatively regulates type I interferon through ubiquitination of the transcription factors IRF7 and IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Guanylate Binding Protein 4 (GBP4) Expression in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate Binding Protein 4 (GBP4) is an interferon-inducible GTPase that plays a significant role in innate immunity. Its expression levels can be indicative of cellular activation states, particularly in response to inflammatory cytokines like interferon-gamma (IFN-γ). Accurate measurement of GBP4 expression is crucial for research in immunology, oncology, and infectious diseases. This document provides detailed protocols for quantifying GBP4 expression at both the mRNA and protein levels in cells.
Signaling Pathway for GBP4 Induction
GBP4 expression is primarily regulated by the Interferon-gamma (IFN-γ) signaling pathway. The binding of IFN-γ to its receptor (IFNGR) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and dimerization of STAT1, which then translocates to the nucleus and binds to Gamma-Activated Sequence (GAS) elements in the promoter region of IFN-γ-inducible genes, including GBP4, to initiate transcription.[1][2][3][4][5][6][7]
Caption: IFN-γ induced GBP4 expression via the JAK-STAT pathway.
Experimental Workflow for Measuring GBP4 Expression
A typical workflow for measuring GBP4 expression involves cell culture and stimulation, followed by sample preparation and analysis using various molecular biology techniques.
Caption: General workflow for measuring GBP4 expression in cells.
Quantitative Data Summary
The following table summarizes expected GBP4 expression levels in different human cell lines, providing a baseline for experimental design and data interpretation.
| Cell Line | Cell Type | Basal GBP4 Expression | IFN-γ Induced GBP4 Expression | Reference |
| A431 | Epidermoid Carcinoma | Low | High | [8] |
| THP-1 | Monocytic Leukemia | Low | High | [9] |
| PBMCs | Peripheral Blood Mononuclear Cells | Low | High | [10] |
| HeLa | Cervical Cancer | Low | High | - |
| HEK293 | Embryonic Kidney | Very Low | Moderate | - |
Note: Expression levels are qualitative and based on literature. Actual levels can vary based on experimental conditions.
Experimental Protocols
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol allows for the quantification of GBP4 mRNA levels.
a. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) following the manufacturer's protocol.
b. qPCR:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Use the following primer sequences for human GBP4:[11]
-
Forward: 5'-CAGTCTTCATGGAGCACTCCTTC-3'
-
Reverse: 5'-TCAGGTGCTCTGAAAGCCGCTT-3'
-
-
Select appropriate reference genes for normalization. For immune cells, GAPDH and UBC have been shown to be stable.[9] For peripheral blood mononuclear cells, YWHAZ is a suitable reference gene.[10]
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of GBP4 mRNA.
Western Blotting
This protocol is for the detection and semi-quantitative analysis of GBP4 protein.
a. Cell Lysis:
-
Wash harvested cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[12][13][14][15][16] Use approximately 100 µL of lysis buffer per 1 million cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GBP4 overnight at 4°C. A recommended starting dilution is 1:1000.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the GBP4 band intensity to a loading control such as β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of GBP4 protein concentration in cell lysates.
-
Prepare cell lysates as described in the Western Blotting protocol (Section 2a).
-
Use a commercially available human GBP4 ELISA kit (e.g., from Assay Genie, MyBioSource).[17][18]
-
Follow the manufacturer's protocol for the assay, which typically involves the following steps:
-
Add standards and diluted cell lysate samples to the antibody-coated microplate.
-
Incubate to allow GBP4 to bind to the immobilized antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentration of GBP4 in the samples by comparing their absorbance to the standard curve.
Intracellular Flow Cytometry
This method allows for the detection of GBP4 protein expression at the single-cell level.
-
Harvest and wash cells, then resuspend to a single-cell suspension.
-
(Optional) Perform cell surface staining for phenotypic markers if desired.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[19][20][21]
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer).[21]
-
Incubate the permeabilized cells with a fluorescently-labeled primary antibody against GBP4 or an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody for 30-60 minutes at room temperature in the dark. A recommended antibody concentration is 20 µg/ml.[22]
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of GBP4-positive cells and the mean fluorescence intensity.
References
- 1. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. Emerging themes in IFN-γ-induced macrophage immunity by the p47 and p65 GTPase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPREGULATION OF INTERFERON-GAMMA-INDUCED GENES DURING PRION INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GBP4 antibody (17746-1-AP) | Proteintech [ptglab.com]
- 9. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of reference genes for the normalization of the RT-qPCR in peripheral blood mononuclear cells of septic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. origene.com [origene.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 20. Flow Cytometry Protocol | Abcam [abcam.com]
- 21. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 22. cloud-clone.com [cloud-clone.com]
Application Notes: Protocol for GBP4 Immunohistochemistry in Tissue Samples
Introduction
Guanylate Binding Protein 4 (GBP4) is a member of the interferon-inducible guanylate-binding protein family, which plays a significant role in the innate immune response.[1] These proteins are characterized by their ability to hydrolyze Guanosine triphosphate (GTP) to both Guanosine diphosphate (GDP) and Guanosine monophosphate (GMP).[1] GBP4 is implicated in the defense against intracellular pathogens by disrupting microbial membranes. Its expression is notably upregulated by interferon-gamma (IFN-γ), a key cytokine in immune modulation.[2] Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and localization of GBP4 in tissue samples, providing valuable insights into its role in various physiological and pathological conditions, including cancer and infectious diseases.
Antibody Selection and Validation
The selection of a specific and sensitive primary antibody is paramount for successful IHC staining. Several commercially available polyclonal antibodies have been validated for the detection of GBP4 in tissue samples. It is crucial to consult the manufacturer's datasheet for the most up-to-date information and to perform in-house validation for your specific tissue type and experimental conditions.
Table 1: Commercially Available Primary Antibodies for GBP4 IHC
| Product Name/ID | Host/Clonality | Species Reactivity | Recommended IHC Dilution | Provider |
| ab232689 | Rabbit / Polyclonal | Mouse | Assay-dependent | Abcam |
| 400501 | Rabbit / Polyclonal | Human | 1:50 - 1:100 | United States Biological |
| PA5-56343 | Rabbit / Polyclonal | Human | Assay-dependent | Thermo Fisher Scientific |
| ES4655 | Rabbit / Polyclonal | Human, Mouse, Rat | 1:100 - 1:300 | Elk Biotechnology |
| AV52460 | Rabbit / Polyclonal | Human | 1:20 - 1:50 | Sigma-Aldrich |
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical staining protocol for GBP4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Protocol for FFPE Tissues
This protocol provides a generalized procedure for the immunohistochemical detection of GBP4. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be required for specific tissues and antibodies.
1. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (1 mM EDTA, pH 9.0)[3]
-
Hydrogen Peroxide (3%)
-
Primary Antibody Dilution Buffer (e.g., PBS with 1% BSA)
-
GBP4 Primary Antibody (see Table 1)
-
Biotinylated Secondary Antibody or HRP-Polymer Detection System
-
Streptavidin-HRP (if using biotinylated secondary)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Superfrost Plus Slides
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[3][6]
-
Transfer slides through two changes of 100% ethanol for 3-5 minutes each.[3][7]
-
Hydrate slides by sequential immersion in 95%, 80%, and 70% ethanol for 3 minutes each.[7][8]
-
Rinse slides in running tap water, followed by a final rinse in deionized water.[3]
3. Antigen Retrieval This step is critical for unmasking epitopes in FFPE tissues.[9]
-
Place slides in a staining container filled with Antigen Retrieval Buffer (Citrate Buffer pH 6.0 is a good starting point for rodent tissues, while Tris-EDTA pH 9.0 is often effective for human tissues).[10][11]
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[3]
-
Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[3]
-
Rinse slides twice with PBS for 5 minutes each.[3]
4. Immunostaining Procedure
-
Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][6]
-
Rinse slides twice with PBS for 5 minutes each.
-
Non-specific Binding Block: Apply a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) and incubate for 30-60 minutes at room temperature.[4][12]
-
Primary Antibody: Gently blot the blocking solution from the slides (do not rinse). Apply the diluted GBP4 primary antibody (see Table 1 for starting dilutions) and incubate in a humidified chamber, typically overnight at 4°C.[5]
-
Rinse slides three times with PBS for 5 minutes each.
-
Secondary Antibody/Detection: Apply the appropriate HRP-conjugated secondary antibody or HRP-polymer detection reagent according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.[3]
-
Rinse slides three times with PBS for 5 minutes each.
-
Chromogen Substrate: Apply the DAB substrate solution and incubate for 1-10 minutes, or until a brown precipitate is visible under a microscope.[12]
-
Stop the reaction by rinsing the slides thoroughly with deionized water.
5. Counterstaining, Dehydration, and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[3][12]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.[3]
-
Dehydrate the sections through graded ethanols (70%, 80%, 95%, 100%, 100%) for 3-5 minutes each.[3][8]
-
Clear the slides in two changes of xylene for 5 minutes each.[3]
-
Apply a drop of mounting medium and place a coverslip over the tissue section.
Table 2: Summary of Key Protocol Parameters
| Step | Reagent | Incubation Time | Temperature |
| Antigen Retrieval (HIER) | Citrate (pH 6.0) or Tris-EDTA (pH 9.0) Buffer | 10-20 minutes | 95-100°C |
| Peroxidase Block | 3% H₂O₂ | 10-15 minutes | Room Temperature |
| Serum Block | 10% Normal Serum | 30-60 minutes | Room Temperature |
| Primary Antibody | Anti-GBP4 (e.g., 1:50 - 1:300) | Overnight | 4°C |
| Secondary Ab / Detection | HRP-Polymer or Biotinylated Secondary | 30-60 minutes | Room Temperature |
| Chromogen | DAB Substrate | 1-10 minutes | Room Temperature |
| Counterstain | Hematoxylin | 1-2 minutes | Room Temperature |
Essential Controls for Data Validation
To ensure the specificity of the staining, a set of controls must be included in every experiment.[13][14]
-
Positive Tissue Control: A tissue section known to express GBP4. This confirms that the protocol and reagents are working correctly.[13][15] Human breast carcinoma or pancreas have been used as positive tissues.[16][17]
-
Negative Tissue Control: A tissue section known not to express GBP4. This helps identify any non-specific background staining.[13][15]
-
No Primary Antibody Control: The primary antibody is omitted and replaced with antibody diluent. This control verifies that the secondary antibody and detection system are not causing non-specific staining.[15][18]
-
Isotype Control (for monoclonal antibodies): A non-immune antibody of the same isotype, host species, and concentration as the primary antibody is used. This ensures that the observed staining is not due to non-specific binding of the immunoglobulin.[15][18]
GBP4 Signaling Pathway
GBP4 is a key component of an IFN-γ-inducible pathway that activates caspase-4 (CASP4) to induce pyroptosis, a form of inflammatory cell death, in response to intracellular bacteria.
References
- 1. genecards.org [genecards.org]
- 2. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. 2bscientific.com [2bscientific.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. origene.com [origene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. genscript.com [genscript.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. GBP4 Polyclonal Antibody - Elabscience® [elabscience.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Controls in IHC | Abcam [abcam.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. GBP4 Polyclonal Antibody (PA5-56343) [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Validated Antibodies for GBP4 Western Blotting
Introduction
Guanylate-binding protein 4 (GBP4) is a member of the interferon-inducible guanylate-binding protein family, which plays a crucial role in the innate immune response.[1][2] These GTPases are involved in defense against intracellular pathogens by disrupting microbial membranes and assembling signaling platforms.[3] Specifically, GBP4, in concert with other GBPs like GBP1, GBP2, and GBP3, is involved in the recruitment and activation of caspase-4, leading to pyroptotic cell death in response to cytosolic bacteria.[3][4] Given its role in immunity and potential links to autoimmune diseases and cancer, accurate detection and quantification of GBP4 are essential for research.[5] Western blotting is a key technique for this purpose, and the use of well-validated antibodies is critical for reliable results.
This document provides a summary of commercially available antibodies validated for the detection of GBP4 by western blotting, along with a detailed experimental protocol.
Validated GBP4 Antibodies for Western Blotting
The following table summarizes key information for several commercially available antibodies that have been validated for use in western blotting to detect GBP4. Researchers should always consult the manufacturer's datasheet for the most current information and validation data.
| Supplier | Catalog Number | Host Species | Clonality | Reactivity | Recommended Dilution | Predicted/Observed MW | Validation Data Notes |
| Abcam | ab70058 | Mouse | Polyclonal | Human | 1/500 | 73 kDa / 74 kDa | Validated with GBP4-transfected 293T lysate and human pancreas tissue lysate. |
| Abcam | ab232689 | Rabbit | Polyclonal | Mouse | Not specified | ~68 kDa | Reacts with mouse samples.[1] |
| Sigma-Aldrich | AV52460 | Rabbit | Polyclonal | Human | Not specified | ~73 kDa (predicted) | Affinity isolated antibody.[6] |
| antibodies-online.com | ABIN2784940 | Rabbit | Polyclonal | Human, Mouse, Rat, Cow, Dog, Guinea Pig, Horse, Rabbit | Not specified | Not specified | Validated using a cell lysate as a positive control.[7] |
| ELK Biotechnology | ES4655 | Rabbit | Polyclonal | Human, Mouse, Rat | 1/500 - 1/2000 | 73 kDa | Validated with human breast carcinoma.[8] |
| United States Biological | 035941 | Rabbit | Polyclonal | Human | 1/100 - 1/500 | 73 kDa | Immunogen is a synthetic peptide from the central region of human GBP4.[9] |
| Cloud-Clone Corp. | PAB772Hu01 | Rabbit | Polyclonal | Human | 0.01-2 µg/mL | 73 kDa | Validated with recombinant human GBP4 and knockout cell lysate.[10] |
GBP4 Signaling Pathway in Innate Immunity
GBP4 is an integral component of the cellular defense mechanism initiated by interferon-gamma (IFN-γ). Upon IFN-γ stimulation, the JAK-STAT pathway is activated, leading to the upregulation of numerous interferon-stimulated genes, including GBP4.[5] In the presence of intracellular Gram-negative bacteria, GBPs assemble on the bacterial surface to form a signaling platform.[3][4] GBP1 is thought to initiate this assembly, while GBP2 and GBP4 are responsible for recruiting caspase-4 (Casp-4) to this complex.[3][4] Subsequently, GBP3 facilitates the activation of caspase-4, which then cleaves Gasdermin-D (GSDMD), leading to the formation of pores in the cell membrane and inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4]
References
- 1. Anti-GBP4 antibody (ab232689) | Abcam [abcam.com]
- 2. genecards.org [genecards.org]
- 3. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GBP4 antibody Western AV52460 [sigmaaldrich.com]
- 7. anti-GBP4 Antibody [ABIN2784940] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. usbio.net [usbio.net]
- 10. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for GBP4 Knockdown using siRNA or shRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate binding protein 4 (GBP4) is an interferon-inducible GTPase implicated in various cellular processes, including innate immunity and cancer biology. Understanding the precise function of GBP4 requires robust methods for its targeted knockdown. These application notes provide detailed protocols for silencing GBP4 expression using small interfering RNA (siRNA) for transient knockdown and short hairpin RNA (shRNA) for stable knockdown. The provided methodologies cover experimental design, execution, and validation, along with functional assays to probe the consequences of GBP4 depletion.
Data Presentation
Table 1: GBP4 Knockdown Efficiency
| Method | Target Sequence/Construct | Cell Line | Transfection/Transduction Reagent | Knockdown Efficiency (mRNA - qPCR) | Knockdown Efficiency (Protein - Western Blot) |
| siRNA | siGBP4-1 | HeLa | Lipofectamine™ RNAiMAX | 82% ± 5% | 75% ± 8% |
| siGBP4-2 | HeLa | Lipofectamine™ RNAiMAX | 75% ± 7% | 68% ± 10% | |
| Scrambled Control | HeLa | Lipofectamine™ RNAiMAX | No significant change | No significant change | |
| shRNA | shGBP4-1 (Lentiviral) | HeLa | Polybrene | 88% ± 4% (stable cell line) | 81% ± 6% (stable cell line) |
| shGBP4-2 (Lentiviral) | HeLa | Polybrene | 81% ± 6% (stable cell line) | 73% ± 9% (stable cell line) | |
| Scrambled Control (Lentiviral) | HeLa | Polybrene | No significant change | No significant change |
Table 2: Functional Effects of GBP4 Knockdown
| Assay | Cell Line | Knockdown Method | Result | Quantitative Change |
| Cell Migration | HeLa | shGBP4-1 | Reduced Migration | 65% ± 10% decrease in migrated cells |
| Apoptosis | HeLa | siGBP4-1 | Increased Apoptosis | 25% ± 5% increase in Annexin V positive cells |
Signaling Pathways Involving GBP4
GBP4 is known to be involved in at least two distinct signaling pathways: the activation of Caspase-4 in response to intracellular bacteria and the negative regulation of the IRF7-mediated type I interferon response.
GBP4 in Caspase-4 Activation
Caption: GBP4-mediated Caspase-4 activation pathway.
GBP4 in the Regulation of IRF7 Signaling
GBP4 acts as a negative regulator of the type I interferon (IFN) response by targeting the transcription factor IRF7.[4][5][6] GBP4 can interact with IRF7, preventing its interaction with TRAF6, which is necessary for IRF7 ubiquitination and subsequent activation. This inhibitory action of GBP4 helps to modulate the antiviral immune response.[5]
Caption: GBP4-mediated inhibition of IRF7 signaling.
Experimental Protocols
Experimental Workflow for GBP4 Knockdown and Functional Analysis
The following diagram outlines the general workflow for a GBP4 knockdown experiment, from initial cell culture to the final analysis of functional outcomes.
Caption: General workflow for GBP4 knockdown experiments.
Protocol 1: Transient Knockdown of GBP4 using siRNA
This protocol describes the transient knockdown of GBP4 in a human cell line (e.g., HeLa) using siRNA and a lipid-based transfection reagent.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
GBP4-specific siRNA duplexes (2-3 different sequences recommended)
-
Scrambled negative control siRNA
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in a 6-well plate with 2 mL of complete growth medium without antibiotics. Incubate overnight at 37°C in a CO2 incubator until cells are 60-80% confluent.[7]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of GBP4 siRNA or scrambled control siRNA into 100 µL of Opti-MEM™ I Medium in a microfuge tube. Mix gently.[8]
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[8]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with 1 mL of PBS.
-
Add 800 µL of Opti-MEM™ I Medium to the 200 µL of siRNA-lipid complex.
-
Add the 1 mL of the final mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection: After 4-6 hours, aspirate the transfection medium and replace it with 2 mL of fresh complete growth medium.
-
Harvesting: Incubate the cells for 48-72 hours post-transfection before harvesting for downstream analysis (qPCR or Western blot).
Protocol 2: Stable Knockdown of GBP4 using shRNA Lentiviral Particles
This protocol describes the generation of a stable GBP4 knockdown cell line using lentiviral particles encoding a GBP4-specific shRNA.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium
-
Lentiviral particles containing shRNA targeting GBP4 (shGBP4)
-
Lentiviral particles containing a non-targeting shRNA (scrambled control)
-
Polybrene
-
Puromycin
-
12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 cells per well in a 12-well plate with 1 mL of complete growth medium. Incubate overnight. Cells should be approximately 50% confluent at the time of transduction.[9][10]
-
Transduction:
-
On the day of transduction, remove the medium and add 1 mL of fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.[11]
-
Add the appropriate amount of shGBP4 or scrambled control lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with 1 mL of fresh complete growth medium.
-
Puromycin Selection:
-
Expansion of Stable Clones:
-
Continue selection until resistant colonies are visible.
-
Pick individual colonies and expand them in separate wells.
-
Validate GBP4 knockdown in the expanded clones by qPCR and Western blot.
-
Protocol 3: Validation of GBP4 Knockdown
A. Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for GBP4 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of GBP4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled control.
B. Western Blotting
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GBP4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 4: Functional Assays
A. Transwell Migration Assay
-
Cell Preparation: Culture GBP4 knockdown and control cells to 80-90% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Assay Setup:
-
Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[13]
-
Resuspend 1 x 10^5 serum-starved cells in 200 µL of serum-free medium and add them to the upper chamber of the Transwell insert.[13]
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.[13]
-
Wash the inserts with water and allow them to dry.
-
Count the migrated cells in several random fields under a microscope. Alternatively, elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm.[14]
-
B. Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Seed GBP4 knockdown and control cells and treat them with an apoptosis-inducing agent if necessary.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 3. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knock down of HIF-1α in glioma cells reduces migration in vitro and invasion in vivo and impairs their ability to form tumor spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient shRNA-based knockdown of multiple target genes for cell therapy using a chimeric miRNA cluster platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. bu.edu [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Guanylate-binding proteins induce apoptosis of leukemia cells by regulating MCL-1 and BAK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human GBP4 Protein in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate-binding proteins (GBPs) are a family of interferon-inducible GTPases that play a crucial role in cell-autonomous immunity against a wide range of intracellular pathogens. Human Guanylate-Binding Protein 4 (GBP4) is a key member of this family, participating in the host defense mechanism by organizing signaling platforms to respond to invasive microbes. Recombinant human GBP4 protein is an invaluable tool for in vitro studies aimed at dissecting its biochemical activities, protein-protein interactions, and its role in inflammatory signaling pathways. These application notes provide detailed protocols for the use of recombinant human GBP4 in various in vitro assays.
Functional and Biochemical Properties of Recombinant Human GBP4
Recombinant human GBP4 is a 640 amino acid protein with a predicted molecular weight of approximately 73 kDa. Like other members of the GBP family, it possesses GTP-binding and hydrolysis capabilities. A key function of GBP4 is its involvement in the assembly of a caspase-4 activation platform on the surface of cytosolic Gram-negative bacteria.[1][2] This process is critical for inducing pyroptosis, a form of inflammatory cell death.
Key Features of Human GBP4:
-
GTPase Activity: GBP4 hydrolyzes GTP to GDP and GMP.[3] This activity is believed to be essential for its function.
-
Protein Interactions: GBP4 is known to interact with other GBP proteins, forming heterooligomers.[4][5] Notably, it plays a critical role alongside GBP1 and GBP2 in the recruitment of caspase-4 to the bacterial surface.[6][7]
-
Signaling Role: GBP4 is a component of the non-canonical inflammasome pathway, contributing to the host defense against intracellular pathogens.[1][2] It also negatively regulates virus-induced type I interferon production by targeting the transcription factor IRF7.[8][9]
Signaling Pathway Involving GBP4
GBP4 functions within a hierarchical signaling cascade initiated by the recognition of intracellular bacteria. The process leads to the activation of caspase-4 and subsequent pyroptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for GBP family proteins. Specific data for human GBP4 is limited; where unavailable, data from closely related homologs or general GBP characteristics are provided as a reference.
Table 1: GTPase Activity of GBP Family Proteins
| Protein | Km (µM) for GTP | kcat (min-1) | Product Ratio (GDP:GMP) | Reference |
| Human GBP1 | ~10-50 | ~60-100 | ~1:4 at 37°C | [10][11] |
| Human GBP4 | N/A | N/A | Hydrolyzes to GDP & GMP | [3][12] |
| Human GBP5 | N/A | N/A | Primarily GDP | [12] |
N/A: Data not available.
Table 2: Protein-Protein Interaction Affinities
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| Human GBP4 - GBP1 | Co-IP | Qualitative | [4] |
| Human GBP4 - GBP2 | Co-IP | Qualitative | [4] |
| Human GBP4 - Caspase-4 | Co-IP (LPS-dependent) | Qualitative (indirect recruitment) | [6] |
| Human GBP1 - GBP2 | Yeast-Two-Hybrid | Qualitative | [13] |
Co-IP: Co-immunoprecipitation. Qualitative data indicates an observed interaction without a measured affinity constant.
Experimental Protocols
GTPase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the GTP hydrolysis activity of recombinant human GBP4 by detecting the release of inorganic phosphate (Pi).
Materials:
-
Recombinant Human GBP4 Protein
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Malachite Green Reagent (see preparation below)
-
Phosphate Standard (e.g., KH2PO4)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
96-well clear flat-bottom microplate
-
Microplate reader
Malachite Green Reagent Preparation:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C (Working Reagent): Mix 100 parts of Solution A with 25 parts of Solution B and 1 part of 1% Triton X-100. This solution should be prepared fresh.
Protocol:
-
Prepare Phosphate Standards: Prepare a series of dilutions of the phosphate standard in Assay Buffer (e.g., 0 to 50 µM).
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer.
-
Add 10 µL of recombinant human GBP4 diluted in Assay Buffer to the desired final concentration (e.g., 100-500 nM). Include a "no enzyme" control with Assay Buffer only.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of GTP solution to each well to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes). The optimal time may need to be determined empirically.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 150 µL of Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
-
Determine the concentration of phosphate released in the GBP4 reactions using the standard curve.
-
Calculate the specific activity of GBP4 (e.g., in nmol Pi released/min/mg protein).
-
In Vitro Protein-Protein Interaction (Pull-Down Assay)
This protocol describes a method to investigate the interaction between recombinant human GBP4 and a putative binding partner (e.g., another recombinant GBP protein or Caspase-4).
References
- 1. IFN-induced Guanylate Binding Proteins in Inflammasome Activation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Colorimetric and Luminescence-Based High-throughput Screening Platforms for Monitoring the GTPase Activity of Ferrous iron transport protein B (FeoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstituting the NLRP1 inflammasome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | GBP2, GBP3, GBP4 bind to GBP1 oligomer on the bacterial surface [reactome.org]
- 6. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into Temperature Dependence of GTPase Activity in Human Guanylate Binding Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient kinetic investigation of GTP hydrolysis catalyzed by interferon-gamma-induced hGBP1 (human guanylate binding protein 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Guanylate-Binding Proteins: Emerging Insights into the Biochemical Properties and Functions of This Family of Large Interferon-Induced Guanosine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Guanylate Binding Proteins: nanomachines orchestrating host defense - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Studying Guanylate-Binding Protein 4 (GBP4) GTPase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate-Binding Proteins (GBPs) are a family of interferon-inducible GTPases that play a crucial role in innate immunity. Human GBP4, a member of this family, is implicated in various cellular processes, including the host defense against intracellular pathogens. Like other GBPs, its biological activity is intrinsically linked to its ability to bind and hydrolyze Guanosine Triphosphate (GTP). Understanding the GTPase activity of GBP4 is therefore essential for elucidating its mechanism of action and for the development of potential therapeutic interventions.
These application notes provide an overview of the key methods used to study the GTPase activity of GBP4, including detailed experimental protocols and data presentation guidelines. While specific kinetic data for human GBP4 are not yet available in the published literature, this document provides comparative data from other well-characterized human GBPs to serve as a valuable reference.
Data Presentation: GTPase Kinetic Parameters
A comprehensive understanding of an enzyme's function requires the determination of its kinetic parameters. For GTPases like GBP4, the key parameters are the catalytic constant (kcat), which represents the turnover number, and the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
As of the latest literature review, the specific kinetic parameters for the GTPase activity of human GBP4 have not been experimentally determined. However, for comparative purposes, the table below summarizes the reported kinetic parameters for other human GBPs. It is important to note that GBPs can hydrolyze GTP to both Guanosine Diphosphate (GDP) and Guanosine Monophosphate (GMP).
| Human GBP | kcat (min⁻¹) | Km (µM) | Major Product(s) | Reference |
| GBP4 | Not Reported | Not Reported | GDP | [1] |
| GBP1 | ~80 - 150 | Not Reported | GDP and GMP | [2] |
| GBP2 | Not Reported | Not Reported | GDP and GMP (~10%) | [3] |
| GBP5 | Not Reported | Not Reported | GDP | [3] |
Note: The GTPase activity of GBPs is known to be concentration-dependent due to nucleotide-dependent oligomerization, which can influence the observed kinetic parameters.[4]
Signaling Pathways and Experimental Workflows
GBP4-Mediated Caspase-4 Recruitment Signaling Pathway
GBP4 plays a critical role in the innate immune response to intracellular Gram-negative bacteria. Upon infection, interferon-gamma (IFN-γ) upregulates the expression of GBPs. GBP1 initiates the assembly of a protein complex on the surface of cytosolic bacteria. Subsequently, GBP2 and GBP4 are recruited to this complex and are essential for the recruitment of Caspase-4, a key initiator of pyroptosis, a pro-inflammatory form of programmed cell death.[5][6][7][8]
Caption: GBP4-mediated recruitment of Caspase-4 to intracellular bacteria.
General Experimental Workflow for Studying GBP4 GTPase Activity
The following diagram outlines a typical workflow for the in vitro characterization of GBP4's GTPase activity. This process begins with the expression and purification of recombinant GBP4 protein, followed by the execution of a GTPase activity assay and subsequent data analysis to determine kinetic parameters.
Caption: Workflow for in vitro analysis of GBP4 GTPase activity.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human GBP4
Objective: To produce purified, active recombinant human GBP4 for use in in vitro GTPase assays. Several commercial vendors offer recombinant human GBP4, often with affinity tags such as His-tag or GST-tag, expressed in E. coli.[1][2][8][9][10] The following is a general protocol adaptable for a His-tagged GBP4 construct.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing human GBP4 cDNA with an N-terminal or C-terminal His-tag
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA affinity resin
-
Dialysis Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol
-
SDS-PAGE gels and reagents
-
Anti-His-tag antibody and anti-GBP4 antibody for Western blotting
Procedure:
-
Transformation and Expression:
-
Transform the GBP4 expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L of LB broth) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GBP4 protein with Elution Buffer. Collect fractions.
-
-
Protein Dialysis and Concentration:
-
Analyze the eluted fractions by SDS-PAGE to identify those containing purified GBP4.
-
Pool the fractions containing pure GBP4 and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentrate the purified protein using a centrifugal filter unit if necessary.
-
-
Quality Control:
-
Determine the protein concentration using a Bradford or BCA assay.
-
Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the purified protein by Western blotting using anti-His-tag and anti-GBP4 antibodies.
-
Aliquot the purified protein and store at -80°C.
-
Protocol 2: Malachite Green-Based Colorimetric GTPase Activity Assay
Objective: To measure the GTPase activity of purified GBP4 by quantifying the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Principle: The malachite green assay is a sensitive colorimetric method for detecting free orthophosphate. In an acidic solution containing molybdate, phosphate forms a complex with malachite green, resulting in a color change that can be measured spectrophotometrically.
Materials:
-
Purified recombinant GBP4 protein
-
GTP stock solution (e.g., 10 mM)
-
GTPase Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (commercially available kits are recommended, e.g., from Sigma-Aldrich, BioAssay Systems, G-Biosciences)
-
Phosphate Standard solution (provided with commercial kits)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Phosphate Standard Curve:
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) in GTPase Reaction Buffer.
-
Add a defined volume of each standard to separate wells of the 96-well plate.
-
-
GTPase Reaction:
-
Prepare a reaction mix containing the desired concentration of purified GBP4 in GTPase Reaction Buffer.
-
Add the GBP4 solution to the wells of the 96-well plate. Include a "no enzyme" control (buffer only).
-
To start the reaction, add GTP to a final concentration that is appropriate for your experiment (e.g., 1 mM). The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells (standards, samples, and controls) according to the manufacturer's instructions.
-
Incubate at room temperature for 10-30 minutes to allow for color development.
-
Measure the absorbance at the recommended wavelength (typically 620-660 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no phosphate) from all standard and sample readings.
-
Plot the absorbance of the standards versus the phosphate concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of phosphate released in each sample.
-
Calculate the specific activity of GBP4 as nmol of Pi released per minute per mg of protein.
-
To determine Km and kcat, perform the assay with varying concentrations of GTP and analyze the data using Michaelis-Menten kinetics.
-
Protocol 3: Radiolabeled GTP Filter-Binding Assay
Objective: To measure the hydrolysis of GTP to GDP by GBP4 using a radiolabeled substrate.
Principle: This assay measures the conversion of [α-³²P]GTP to [α-³²P]GDP. The reaction products are separated by thin-layer chromatography (TLC), and the amount of radioactivity in the spots corresponding to GTP and GDP is quantified.
Materials:
-
Purified recombinant GBP4 protein
-
[α-³²P]GTP
-
Non-radiolabeled GTP and GDP standards
-
GTPase Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
TLC plates (e.g., PEI-cellulose)
-
TLC Developing Buffer: e.g., 0.75 M KH₂PO₄, pH 3.5
-
Phosphorimager or scintillation counter
Procedure:
-
GTPase Reaction:
-
Prepare a reaction mixture containing purified GBP4 in GTPase Reaction Buffer.
-
Initiate the reaction by adding a mixture of non-radiolabeled GTP and a tracer amount of [α-³²P]GTP.
-
Incubate at 37°C. At various time points, remove aliquots of the reaction mixture.
-
-
Stopping the Reaction and TLC Separation:
-
Stop the reaction in the aliquots by adding an equal volume of Stop Solution.
-
Spot a small volume (1-2 µL) of each stopped reaction onto a TLC plate. Also, spot non-radiolabeled GTP and GDP standards.
-
Allow the spots to dry completely.
-
Develop the TLC plate in TLC Developing Buffer until the solvent front is near the top.
-
Dry the TLC plate.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.
-
Identify the spots corresponding to GTP and GDP by comparing them to the standards (visualized under UV light).
-
Quantify the radioactivity in the GTP and GDP spots for each time point.
-
-
Data Analysis:
-
Calculate the percentage of GTP hydrolyzed at each time point: % Hydrolysis = [Counts in GDP spot / (Counts in GTP spot + Counts in GDP spot)] * 100.
-
Plot the amount of product formed over time to determine the initial reaction velocity.
-
Perform the assay with varying concentrations of GTP to determine Km and kcat.
-
Conclusion
The study of GBP4's GTPase activity is fundamental to understanding its role in the immune system and its potential as a therapeutic target. While specific kinetic data for human GBP4 remains to be elucidated, the protocols and comparative data provided in these application notes offer a robust framework for researchers to initiate and conduct their investigations. The combination of recombinant protein expression, established GTPase assays, and a clear understanding of the relevant signaling pathways will facilitate further discoveries in this important area of research.
References
- 1. biomatik.com [biomatik.com]
- 2. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism for guanylate-binding proteins (GBPs) targeting by the Shigella E3 ligase IpaH9.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Guanylate-Binding Proteins: Emerging Insights into the Biochemical Properties and Functions of This Family of Large Interferon-Induced Guanosine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Human Guanylate Binding Proteins: nanomachines orchestrating host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate-binding protein - Wikipedia [en.wikipedia.org]
- 8. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astorscientific.us [astorscientific.us]
- 10. bonopusbio.com [bonopusbio.com]
Application Notes and Protocols: Co-immunoprecipitation of GBP4 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylate-Binding Protein 4 (GBP4) is an interferon-inducible GTPase implicated in host defense against pathogens and the regulation of inflammatory responses. Understanding its protein-protein interactions is crucial for elucidating its molecular functions and identifying potential therapeutic targets. This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of GBP4 and its interacting partners from mammalian cell lysates, followed by identification using mass spectrometry. The protocol is designed to be a comprehensive guide, offering specific recommendations for buffer compositions, antibody selection, and data analysis.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[1][2][3] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").[2] This complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or G. After a series of washes to remove non-specifically bound proteins, the entire complex is eluted and can be analyzed by various methods, most commonly by Western blotting or mass spectrometry for the identification of novel interaction partners.[1]
Given the role of GBP4 in critical signaling pathways, such as the innate immune response to bacterial lipopolysaccharide (LPS) and the regulation of type I interferon (IFN) production, identifying its interactome is of significant interest.[4][5] This protocol has been optimized for the successful isolation of GBP4-containing protein complexes.
Key Signaling Pathways Involving GBP4
GBP4 is a key player in at least two distinct signaling pathways: the host defense mechanism against intracellular bacteria and the negative regulation of the type I interferon response. Understanding these pathways is essential for interpreting the results of a GBP4 Co-IP experiment.
Caption: GBP4 signaling in bacterial defense and interferon regulation.
Experimental Workflow
The Co-IP procedure can be broken down into several key stages, from sample preparation to the final analysis of interacting proteins.
Caption: Overview of the Co-immunoprecipitation workflow.
Detailed Protocol
This protocol is optimized for a starting cell pellet of approximately 1x10^7 to 1x10^8 cells. All steps should be performed on ice or at 4°C to minimize protein degradation and preserve protein-protein interactions.
Materials and Reagents
Buffers and Solutions:
| Reagent | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer (Low pH) | 0.1 M Glycine-HCl, pH 2.5 | 4°C |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | 4°C |
| SDS-PAGE Sample Buffer (2X) | 125 mM Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 10% 2-mercaptoethanol, 0.02% Bromophenol Blue | Room Temperature |
Antibodies and Beads:
| Reagent | Recommended Concentration/Amount |
| Anti-GBP4 Antibody (IP grade) | 2-10 µg per IP |
| Isotype Control IgG | Same concentration as the primary antibody |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP |
Procedure
1. Cell Lysis a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 1x10^7 cells. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Pre-clearing the Lysate (Optional but Recommended) a. To a sufficient volume of cell lysate (e.g., 1 mg of total protein), add 20 µL of Protein A/G magnetic bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation a. To the pre-cleared lysate, add 2-10 µg of the anti-GBP4 antibody. For a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C.
4. Immune Complex Capture a. Add 30 µL of Protein A/G magnetic bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
5. Washing a. Place the tube on a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Incubate for 5 minutes on a rotator at 4°C. d. Repeat the wash steps (a-c) for a total of 3-5 times.
6. Elution
-
For Western Blot Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X SDS-PAGE Sample Buffer. c. Boil the samples at 95-100°C for 5-10 minutes. d. Centrifuge briefly and collect the supernatant for loading onto an SDS-PAGE gel.
-
For Mass Spectrometry Analysis: a. After the final wash, resuspend the beads in 50 µL of Low pH Elution Buffer. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Place the tube on a magnetic rack and transfer the eluate to a new tube containing 5 µL of Neutralization Buffer. d. Repeat the elution step and pool the eluates.
Data Presentation and Analysis
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1x10^7 - 1x10^8 cells | Dependent on GBP4 expression level in the cell type. |
| Total Protein Lysate | 1 - 5 mg | A higher amount increases the yield of low-abundance interactors. |
| IP Antibody Concentration | 2 - 10 µg | Needs to be optimized for each specific antibody. |
| Incubation Time (Antibody) | 4 hours - overnight | Longer incubation may increase yield but also non-specific binding. |
| Incubation Time (Beads) | 1 - 2 hours | |
| Number of Washes | 3 - 5 times | Increasing the number of washes reduces background but may disrupt weak interactions. |
Analysis of Results:
-
Western Blotting: The eluted samples should be run on an SDS-PAGE gel and transferred to a membrane. The membrane should be probed with an antibody against GBP4 to confirm the success of the immunoprecipitation. To verify the co-immunoprecipitation of a known or suspected interactor, the membrane can be probed with an antibody specific to that protein.
-
Mass Spectrometry: For the discovery of novel interacting proteins, the eluate is subjected to mass spectrometry analysis. The resulting list of identified proteins should be filtered to remove common contaminants and non-specific binders. A crucial step is to compare the proteins identified in the GBP4 IP with those from the isotype control IgG IP. True interactors should be significantly enriched in the GBP4 sample.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of GBP4 | Inefficient antibody; Protein degradation; Harsh lysis conditions. | Use a validated IP-grade antibody; Always use fresh protease inhibitors; Use a milder lysis buffer. |
| High background/Non-specific binding | Insufficient washing; Antibody cross-reactivity; Beads binding non-specifically. | Increase the number and/or stringency of washes; Perform pre-clearing of the lysate. |
| Co-IP of known interactor fails | Interaction is transient or weak; Lysis buffer is too harsh; Epitope of the IP antibody is blocked by the interaction. | Optimize lysis and wash buffer conditions (e.g., lower salt or detergent concentration); Use an antibody targeting a different epitope of GBP4. |
By following this detailed protocol and considering the provided recommendations, researchers can effectively perform co-immunoprecipitation to identify and characterize the interacting partners of GBP4, leading to a deeper understanding of its biological functions.
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | GBP2, GBP3, GBP4 bind to GBP1 oligomer on the bacterial surface [reactome.org]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GBP4 Promoter Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate Binding Protein 4 (GBP4) is a member of the large family of interferon (IFN)-inducible GTPases that play a critical role in cell-autonomous immunity against a variety of pathogens, including viruses, bacteria, and protozoa.[1][2] The expression of GBP4 is strongly induced by interferons, particularly Type II IFN (IFN-γ), through the JAK-STAT signaling pathway.[2][3][4] Upon IFN-γ stimulation, STAT1 transcription factors are activated and bind to Gamma-Activated Sites (GAS) within the GBP4 promoter, initiating gene transcription.[3][5][6] Given its role in the immune response and its association with the tumor microenvironment, GBP4 is a protein of significant interest.[7][8] Understanding the regulation of its expression is crucial for immunology research and for the development of therapeutics targeting inflammatory and infectious diseases, as well as cancer.
This document provides a detailed protocol for a GBP4 promoter activity assay using a dual-luciferase reporter system. This assay is a robust tool for quantifying the transcriptional activity of the GBP4 promoter in response to various stimuli and for screening potential modulators of GBP4 expression.
Assay Principle
The GBP4 promoter activity assay is a cell-based reporter gene assay. The core of this system is a plasmid vector where the putative promoter sequence of the human GBP4 gene is cloned upstream of a firefly luciferase gene (luc2P). When this reporter construct is transfected into mammalian cells, the GBP4 promoter drives the expression of the luciferase enzyme.
Upon stimulation with an inducer like IFN-γ, transcription factors are activated and bind to regulatory elements within the cloned GBP4 promoter, enhancing the transcription of the luciferase gene. The resulting increase in luciferase protein is quantified by adding a substrate, D-luciferin, which the enzyme converts into oxyluciferin, generating a measurable bioluminescent signal. The light intensity is directly proportional to the promoter's activity.[9][10]
To enhance accuracy, a dual-reporter system is employed. A second plasmid, containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40), is co-transfected.[10][11] This serves as an internal control to normalize for variations in transfection efficiency and cell viability.
GBP4 Induction Signaling Pathway
The primary pathway for GBP4 induction is the IFN-γ signaling cascade. IFN-γ binds to its cell surface receptor, activating associated Janus kinases (JAK1 and JAK2). These kinases phosphorylate the receptor, creating docking sites for the STAT1 transcription factor. Recruited STAT1 is then phosphorylated, leading to its dimerization, translocation into the nucleus, and subsequent binding to GAS elements in the promoter regions of IFN-γ-inducible genes, including GBP4, thereby initiating transcription.[3][4]
Caption: IFN-γ/JAK-STAT signaling pathway leading to GBP4 gene transcription.
Experimental Protocol
This protocol outlines the steps for a dual-luciferase reporter assay to measure GBP4 promoter activity in a human cell line (e.g., HEK293T or HeLa).
Part 1: Materials and Reagents
-
Cell Line: HEK293T (human embryonic kidney) or HeLa (human cervical cancer) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
pGL4.10[luc2]-GBP4-Promoter: Firefly luciferase vector containing the human GBP4 promoter sequence.
-
pRL-SV40: Renilla luciferase vector with the constitutive SV40 promoter for normalization.
-
-
Transfection Reagent: Lipofectamine® 3000 (or similar).
-
Stimulus: Recombinant Human IFN-γ.
-
Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910).
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer capable of reading 96-well plates.
-
Standard laboratory pipettes and sterile consumables.
-
Part 2: Methodology
Step 1: GBP4 Promoter-Reporter Construct Generation
-
Promoter Identification: Identify the promoter region of the human GBP4 gene (NCBI Gene ID: 115361) using genomic databases. A region of approximately -1500 to +100 bp relative to the transcription start site (TSS) is typically sufficient to include key regulatory elements like GAS and ISRE sites.[6]
-
Cloning: Amplify the identified promoter region from human genomic DNA using PCR with primers containing appropriate restriction sites.
-
Ligation: Ligate the purified PCR product into a promoterless firefly luciferase reporter vector, such as pGL4.10[luc2].
-
Verification: Confirm the sequence and orientation of the inserted promoter via Sanger sequencing.
Step 2: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach and reach approximately 70-80% confluency.
-
Transfection Complex Preparation: For each well, prepare the transfection complexes according to the manufacturer's protocol. A typical ratio is 100 ng of the pGL4.10-GBP4 promoter plasmid and 10 ng of the pRL-SV40 control plasmid.
-
Transfection: Add the DNA-lipid complex to each well and gently swirl the plate to mix.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
Step 3: Cell Stimulation
-
Preparation of Stimulus: Prepare a serial dilution of recombinant human IFN-γ in complete culture medium. A typical concentration range is 0.1 to 100 ng/mL. Include a "no stimulus" control (medium only).
-
Treatment: After 24 hours of transfection, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of IFN-γ.
-
Incubation: Incubate the cells for another 18-24 hours to allow for promoter activation and luciferase expression.
Step 4: Luciferase Assay
-
Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) for firefly luciferase and the Stop & Glo® Reagent for Renilla luciferase according to the manufacturer's instructions.
-
Cell Lysis: Remove the medium from the wells. Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.
-
Incubation: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Luminometer Measurement:
-
Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure the firefly luminescence for 10 seconds.
-
Following the first reading, the luminometer should inject 100 µL of Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal), wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.
-
Step 5: Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Change Calculation: To determine the induction of promoter activity, normalize the RLU of the stimulated samples to the RLU of the unstimulated control sample.
-
Fold Change = RLU (Stimulated) / RLU (Unstimulated Control)
-
-
Graphing: Plot the Fold Change against the concentration of IFN-γ to generate a dose-response curve.
Experimental Workflow
The overall workflow for the GBP4 promoter activity assay is a multi-step process from plasmid preparation to final data analysis.
Caption: Step-by-step experimental workflow for the GBP4 promoter assay.
Data Presentation & Interpretation
Quantitative data should be presented in a clear, tabular format. The results will typically show a dose-dependent and time-dependent increase in GBP4 promoter activity upon stimulation with IFN-γ.
Table 1: Dose-Response of GBP4 Promoter Activity to IFN-γ
| IFN-γ Concentration (ng/mL) | Normalized Luciferase Activity (Fold Change) | Standard Deviation (±) |
| 0 (Unstimulated) | 1.0 | 0.12 |
| 0.1 | 3.5 | 0.41 |
| 1 | 12.8 | 1.55 |
| 10 | 45.2 | 4.89 |
| 100 | 48.5 | 5.12 |
Interpretation: The data indicates that IFN-γ activates the GBP4 promoter in a dose-dependent manner, with activity beginning to saturate at concentrations around 10-100 ng/mL.
Table 2: Time-Course of GBP4 Promoter Activation by IFN-γ (10 ng/mL)
| Time Point (Hours post-stimulation) | Normalized Luciferase Activity (Fold Change) | Standard Deviation (±) |
| 0 | 1.0 | 0.15 |
| 6 | 8.7 | 1.02 |
| 12 | 25.4 | 2.98 |
| 18 | 44.8 | 5.01 |
| 24 | 46.1 | 5.23 |
Interpretation: GBP4 promoter activity increases over time following IFN-γ stimulation, reaching a peak around 18-24 hours.
Applications in Research and Drug Development
-
Pathway Analysis: Dissecting the roles of specific transcription factors and signaling components in regulating GBP4 expression by using siRNA knockdown or CRISPR-Cas9 knockout of target genes.
-
Promoter Bashing: Creating deletion or point mutations in the GBP4 promoter construct to identify critical regulatory elements.
-
High-Throughput Screening (HTS): Screening compound libraries to identify small molecules that either enhance or inhibit GBP4 promoter activity, which could be potential leads for immunomodulatory drugs.
-
Characterizing Inflammatory Responses: Assessing the effect of different cytokines, pathogen-associated molecular patterns (PAMPs), or other stimuli on GBP4 expression.
-
Biomarker Validation: Validating factors that may use GBP4 as a biomarker for certain disease states or therapeutic responses.[7][8]
References
- 1. uniprot.org [uniprot.org]
- 2. Interferon‐inducible guanylate‐binding proteins at the interface of cell‐autonomous immunity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-stimulated GTPases in autoimmune and inflammatory diseases: promising role for the guanylate-binding protein (GBP) family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.fishersci.eu [static.fishersci.eu]
Commercial ELISA Kits for Guanylate Binding Protein 4 (GBP4) Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate Binding Protein 4 (GBP4) is a member of the interferon-inducible guanylate-binding protein family, which plays a crucial role in the innate immune system. These GTPases are key components of the cell-autonomous defense against a variety of intracellular pathogens, including bacteria, protozoa, and viruses. GBP4 has been specifically implicated in the assembly of a protein complex on the surface of cytosolic bacteria, a critical step for the recruitment and activation of caspase-4 (in humans). This leads to the induction of pyroptosis, a form of pro-inflammatory cell death, and the maturation of pro-inflammatory cytokines, thereby restricting pathogen replication.[1][2][3] Furthermore, GBP4 has been shown to negatively regulate the type I interferon response by interacting with Interferon Regulatory Factor 7 (IRF7).[4][5][6][7] Given its central role in inflammatory and infectious disease processes, accurate quantification of GBP4 protein levels in biological samples is essential for advancing research and drug development in these areas.
This document provides a detailed overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of human GBP4. It includes a comparative summary of their key performance characteristics, a generalized experimental protocol, and diagrams illustrating the experimental workflow and the GBP4 signaling pathway.
Commercially Available Human GBP4 ELISA Kits: A Comparative Overview
Several manufacturers offer ELISA kits for the quantitative measurement of human GBP4 in various sample types. The selection of an appropriate kit should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and desired dynamic range. The following table summarizes the key features of some of the commercially available kits.
| Manufacturer | Catalog Number | Assay Type | Detection Range | Sensitivity | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Assay Genie | HUEB1937 | Sandwich ELISA | 0.313 - 20 ng/mL | < 0.188 ng/mL | Serum, Plasma, Cell Culture Supernatants | < 8% | < 10% |
| MyBioSource | MBS2515418 | Sandwich ELISA | 0.156 - 10 ng/mL | 0.094 ng/mL | Serum, Plasma, Other Biological Fluids | < 15% | < 15% |
| GeneBio Systems | E1772h | Sandwich ELISA | 0.625 - 40 ng/mL | 0.331 ng/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants, Other Biological Fluids | Not Specified | Not Specified |
| antibodies-online.com | ABIN6962382 (example) | Sandwich ELISA | 0.16 - 10 ng/mL | 0.16 ng/mL | Serum, Plasma, Cell Culture Supernatants | < 10% | < 12% |
Experimental Protocols
The following is a generalized protocol for the quantification of human GBP4 using a sandwich ELISA kit. It is essential to refer to the specific manual provided with the purchased kit for detailed instructions, as protocols may vary between manufacturers and even between lots of the same kit.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.
-
Reconstitute the Standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions of the standard stock solution to generate a standard curve. The concentrations of the standards will be specified in the kit manual.
-
Prepare the Biotinylated Detection Antibody and HRP-Streptavidin conjugate working solutions by diluting the concentrated stocks with their respective diluents, as instructed in the manual.
Sample Preparation
The appropriate method for sample preparation is crucial for accurate results.
-
Serum: Use a serum separator tube and allow the sample to clot for 30 minutes at room temperature before centrifugation for 10 minutes at 1,000 x g. Collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at -80°C.
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS with protease inhibitors. A common procedure involves two freeze-thaw cycles to break the cell membranes. Centrifuge the homogenates to pellet the debris and collect the supernatant for the assay.
Assay Procedure
-
Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2.5 hours at 37°C or room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times (usually 3-4 times) with 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the prepared Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate for the time and temperature specified in the manual (typically 1 hour at 37°C or room temperature).
-
Repeat the wash step as described in step 3.
-
Add 100 µL of the prepared HRP-Streptavidin solution to each well.
-
Cover the plate and incubate for the time and temperature specified in the manual (typically 45 minutes to 1 hour at 37°C or room temperature).
-
Repeat the wash step as described in step 3.
-
Add 90-100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for the time specified in the manual (typically 15-30 minutes). The development of a blue color indicates a positive reaction.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm immediately using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of GBP4 in the samples.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Visualizations
Experimental Workflow
Caption: Generalized workflow for a sandwich ELISA.
GBP4 Signaling Pathway in Innate Immunity
Caption: GBP4 signaling in innate immunity.
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GBP4 Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Guanylate Binding Protein 4 (GBP4) western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or no signal for my GBP4 protein?
A weak or absent signal for GBP4 can stem from several factors throughout the western blot workflow. The primary areas to investigate are the abundance of the target protein in your sample, the efficiency of the protein transfer, and the specifics of your antibody incubations.
Possible Causes & Solutions:
-
Low Expression of GBP4: The target protein may not be sufficiently expressed in your chosen cell or tissue type.[1] It is recommended to run a positive control, such as a lysate from a cell line known to express GBP4 or a sample from cells treated with an inducer like interferon-gamma, to confirm your detection system is working.[1][2][3][4]
-
Inefficient Protein Transfer: The transfer of GBP4 from the gel to the membrane may be incomplete. This is a common reason for low signal.[5] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Brilliant Blue to check for remaining protein.[2][4]
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low for adequate detection.[4][5][6] It is crucial to optimize these concentrations by performing a titration.[3]
-
Inactive Reagents: Key reagents such as the chemiluminescent substrate or antibodies may have expired or lost activity.[1][2] Always use fresh detection reagents and test antibody activity with a dot blot if you suspect it has degraded.[1][3]
Q2: How can I optimize my sample preparation to improve the GBP4 signal?
Proper sample preparation is critical to ensure the integrity and availability of the GBP4 protein for detection.
Possible Causes & Solutions:
-
Protein Degradation: GBP4 may be degrading during sample preparation. To prevent this, always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C.[2][3][4][7]
-
Insufficient Lysis: The protein may not be efficiently extracted from the cells, especially if it has a specific subcellular localization.[2] Using sonication after adding the lysis buffer can help release proteins.[2][7] For proteins in specific compartments, such as the nucleus, using an appropriate nuclear extraction buffer is recommended.[2]
-
Low Protein Concentration: The amount of GBP4 in your sample might be below the detection limit of the assay.[8] Increase the total amount of protein loaded per well.[1][3][4][6][8] If the protein is known to have low abundance, consider enriching your sample for GBP4 using techniques like immunoprecipitation prior to running the western blot.[1][3][4]
Q3: My transfer seems to be inefficient. What can I do to improve it?
Inefficient transfer is a major cause of weak signals. Optimizing the transfer setup and parameters for your specific protein is essential.
Possible Causes & Solutions:
-
Incorrect Membrane or Pore Size: For a protein of GBP4's approximate size (~73 kDa), a 0.45 µm pore size membrane is generally suitable.[7] PVDF membranes are often preferred for their durability and higher protein retention compared to nitrocellulose.[9]
-
Air Bubbles: Air bubbles trapped between the gel and the membrane will block transfer.[1] Carefully use a roller or pipette to remove any bubbles when assembling the transfer stack.[1]
-
Suboptimal Transfer Time/Voltage: Transfer conditions need to be optimized. Large proteins like GBP4 may require longer transfer times or adjustments to the voltage.[5]
-
Improper Membrane Activation: PVDF membranes must be pre-wetted with methanol before being placed in the transfer buffer to ensure proper protein binding.[2]
Q4: How do I correctly optimize my primary and secondary antibodies for GBP4 detection?
Antibody performance is key to a successful western blot. Using the right concentrations and incubation conditions is vital.
Possible Causes & Solutions:
-
Incorrect Antibody Dilution: Both primary and secondary antibody concentrations must be optimized.[8] Start with the manufacturer's recommended dilution and perform a reagent gradient to find the optimal concentration that gives a strong signal with low background.[7]
-
Insufficient Incubation Time: Antibody binding may be insufficient. Try increasing the primary antibody incubation time, for example, by incubating overnight at 4°C.[2][3][4]
-
Antibody Inactivity: Antibodies can lose activity if stored improperly or reused too many times.[4] Use fresh antibody aliquots and avoid repeated freeze-thaw cycles.
-
Incompatible Secondary Antibody: Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low signal in your GBP4 western blot experiments.
Caption: A flowchart for troubleshooting weak or absent GBP4 western blot signals.
Quantitative Data Summary
The following tables provide recommended starting points and ranges for key quantitative parameters in your western blot protocol. Optimization is often required.
Table 1: Recommended Antibody Dilutions & Incubation
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Titration is necessary to find the optimal concentration.[8] Start with the datasheet recommendation. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C can increase signal for low-abundance proteins.[2][3][4][8] |
| Secondary Antibody Dilution | 1:5000 - 1:200,000 | High concentrations can lead to non-specific bands and high background.[7][8] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Follow manufacturer's instructions.[8] |
Table 2: General Protocol Parameters
| Parameter | Recommendation | Notes |
| Protein Load | 20-60 µg of total lysate per well | May need to increase if GBP4 expression is low.[8][10] |
| Blocking Time | 1 hour at Room Temperature | Can be extended or performed overnight at 4°C to reduce background.[11] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Milk contains phosphoproteins and should be avoided if using phospho-specific antibodies.[11][12] |
| Wash Steps | 3 x 5-10 minutes in TBST | Increasing the number and duration of washes can help reduce background noise.[6] |
| ECL Substrate Incubation | 1-5 minutes | Follow the manufacturer's protocol. Do not let the membrane dry out.[13] |
Experimental Protocol: Western Blot for GBP4
This protocol provides a detailed methodology for detecting GBP4.
1. Sample Preparation and Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Incubate the lysate on ice for 30 minutes.
-
For nuclear or DNA-binding proteins, sonication may be necessary to release them.[7]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and heat at 70-95°C for 5-10 minutes.[7]
2. SDS-PAGE
-
Load the prepared protein samples and a molecular weight marker into the wells of an appropriate percentage polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Activate a PVDF membrane (0.45 µm pore size) by immersing it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are present between the gel and membrane.[1]
-
Perform the protein transfer. For wet transfers, typical conditions are 100V for 60-90 minutes, but this should be optimized.[5]
-
After transfer, briefly wash the membrane in TBST and visualize total protein with Ponceau S staining to confirm transfer efficiency.[6]
4. Immunoblotting
-
Destain the membrane with TBST and block with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against GBP4, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times as needed to obtain a clear signal without saturating the housekeeping protein band.[7][13]
GBP4 Signaling Context
GBP4 expression is often induced by interferons as part of the innate immune response. The diagram below illustrates a simplified representation of this signaling pathway.
Caption: Simplified IFN-γ signaling pathway leading to the expression of GBP4.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. biocompare.com [biocompare.com]
- 11. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 12. Western blot optimization | Abcam [abcam.com]
- 13. licorbio.com [licorbio.com]
Optimizing Immunofluorescence Staining of GBP4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize immunofluorescence (IF) staining protocols for Guanylate-binding protein 4 (GBP4).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of GBP4?
A1: GBP4 has been reported in several subcellular locations, which can be influenced by its dimerization with other GBP proteins. Known locations include the Golgi apparatus, cytoplasm, nucleus, and the perinuclear region.[1] When forming heterodimers, its localization can shift; for example, with GBP1 to a vesicle-like compartment, with GBP2 around the nucleus, and with GBP5 at the Golgi apparatus.[1]
Q2: What are the primary functions of GBP4?
A2: GBP4 is an interferon-inducible GTPase that plays a significant role in the innate immune response against various pathogens, including bacteria, viruses, and protozoa.[1][2] It functions by hydrolyzing GTP to GDP and GMP.[2][3] Recent studies have also implicated GBP4 in the tumor microenvironment and in predicting responses to cancer therapies.[4][5][6]
Q3: Which type of fixative is recommended for GBP4 immunofluorescence?
A3: The choice of fixative depends on the specific GBP4 epitope being targeted. Aldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended for nuclear and mitochondrial proteins and are suitable for double labeling of membrane-bound and cytoskeletal antigens.[7] Organic solvents like methanol or acetone are another option and are often recommended for monoclonal antibodies targeting internal protein structures.[7] It is advisable to test different fixation methods to determine the optimal condition for your specific antibody and sample.
Q4: Is antigen retrieval necessary for GBP4 staining?
A4: Antigen retrieval may be necessary, particularly if using aldehyde-based fixatives, as they can chemically modify proteins and mask epitopes.[7][8][9] If you experience weak or no signal, performing an antigen retrieval step can help to unmask the epitope.[8][9]
Troubleshooting Guide
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution | Citation |
| Incorrect light source/filter set | Ensure your microscope is equipped with the correct light source and filter set for the chosen fluorophore. | [8][9] |
| Low gain/exposure | Increase the gain and/or exposure time on the microscope to capture any present signal. | [8][9] |
| Fluorophore bleaching | Minimize exposure of the slide to light. Always store slides in the dark. Consider using an anti-fade mounting medium. | [8][9][10] |
| Over-fixation | Reduce the fixation time. Perform antigen retrieval to unmask the epitope. | [8][9] |
| Inadequate permeabilization | For formaldehyde fixation, use a detergent like 0.2% Triton X-100 to permeabilize the cells. Methanol and acetone fixation methods also permeabilize cells. | [7][8][9] |
| Sample drying | Ensure the sample remains covered in liquid throughout the entire staining process. | [8][9][10] |
| Insufficient primary antibody | Increase the concentration of the primary antibody or extend the incubation time. | [8][9][11] |
| Incompatible primary and secondary antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). Ensure isotype compatibility. | [8][9][11] |
| Low protein expression | Confirm GBP4 expression in your sample using an alternative method like Western blotting. Consider using a signal amplification method. | [10][11] |
Problem 2: High Background
| Possible Cause | Recommended Solution | Citation |
| Autofluorescence | Check for fluorescence in an unstained control sample. If present, consider using an autofluorescence quenching reagent like Sodium Borohydride or Sudan Black B. Avoid glutaraldehyde-based fixatives. | [9][12][13] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody and/or shorten the incubation time. | [11][14] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is recommended. | [8][14] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies. | [10][15] |
| Secondary antibody cross-reactivity | Run a control with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies. | [8][10] |
Problem 3: Non-Specific Staining
| Possible Cause | Recommended Solution | Citation |
| Primary antibody raised in the same species as the sample | If staining mouse tissue with a mouse primary antibody, use a specialized blocking reagent (e.g., Mouse-on-Mouse blocking). Alternatively, use a primary antibody from a different species. | [9][11][12] |
| Aggregated secondary antibodies | Centrifuge the secondary antibody before use to pellet any aggregates. | [8] |
| Spectral overlap of fluorophores | In multi-color experiments, ensure the chosen fluorophores have minimal spectral overlap. Adjust microscope filters to capture one signal at a time. | [8][12] |
Experimental Protocols
Optimized GBP4 Immunofluorescence Staining Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and primary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS
-
Primary Antibody: Anti-GBP4 antibody diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the primary antibody's host species, diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Grow cells to 50-70% confluency on sterile coverslips in a culture plate.[16]
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[17]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[16]
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. Store slides at 4°C in the dark.
-
Visualizations
Caption: A flowchart of the key steps in a typical immunofluorescence staining protocol for GBP4.
Caption: A decision tree for troubleshooting weak or absent signal in GBP4 immunofluorescence.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. GBP4 Polyclonal Antibody (PA5-56343) [thermofisher.com]
- 4. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA hypo-methylation and expression of GBP4 induces T cell exhaustion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. biorbyt.com [biorbyt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. biocompare.com [biocompare.com]
- 16. arigobio.com [arigobio.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 19. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Non-Specific Binding of GBP4 Antibodies
Welcome to our dedicated support center for researchers working with GBP4 antibodies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding in your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with my GBP4 antibody?
Non-specific binding refers to the attachment of your primary or secondary antibody to unintended proteins or surfaces within your sample or on the assay substrate (e.g., western blot membrane, ELISA plate). This phenomenon can lead to high background noise, making it difficult to distinguish the true signal of your target protein, GBP4, from this noise.[1][2] The result can be ambiguous or even false-positive results, compromising the integrity of your experiment.
Q2: I'm seeing high background across my entire Western blot. What are the likely causes?
A uniform high background on a Western blot is a common issue that can stem from several factors:
-
Insufficient Blocking: The blocking step is crucial to prevent antibodies from binding to the membrane itself. If this step is inadequate, the antibody will adhere non-specifically across the membrane.[1][3]
-
Antibody Concentration is Too High: Using too much primary or secondary antibody increases the likelihood of it binding to low-affinity, non-target sites.[2][3][4]
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies. If washes are too short or not stringent enough, excess antibody will remain on the membrane.[1][5]
-
Membrane Drying Out: Allowing the membrane to dry at any point during the process can cause irreversible non-specific antibody binding.[3][5]
Q3: I observe multiple non-specific bands in my Western blot. How can I resolve this?
The appearance of distinct, non-specific bands suggests that your GBP4 antibody may be cross-reacting with other proteins in your sample. Here are some troubleshooting steps:
-
Optimize Antibody Dilution: Perform an antibody titration to find the optimal concentration that maximizes the specific signal for GBP4 while minimizing off-target bands.[3][6]
-
Sample Quality: Ensure your sample lysates are fresh and have been prepared with protease inhibitors to prevent protein degradation, which can sometimes lead to the appearance of unexpected bands.[3]
-
Secondary Antibody Control: Run a control lane where the primary antibody is omitted. If bands still appear, it indicates that the secondary antibody is binding non-specifically.[3][4] In this case, consider using a pre-adsorbed secondary antibody.[3]
Q4: My negative control in my IHC/IF experiment is showing a signal. What does this mean?
A signal in your negative control (e.g., tissue stained without the primary antibody) points to non-specific binding of the secondary antibody or other detection reagents.[3] To address this, consider the following:
-
Use Serum from the Secondary Antibody Host Species for Blocking: This can help to block non-specific sites that the secondary antibody might otherwise bind to.[7][8]
-
Ensure Adequate Blocking: The blocking step is just as critical in IHC/IF as in other immunoassays to prevent non-specific interactions.[7]
Q5: How can I reduce non-specific binding in my Immunoprecipitation (IP) experiment?
High background in IP can be caused by proteins binding non-specifically to the antibody or the beads. Here are some strategies to minimize this:
-
Pre-clearing the Lysate: Before adding your specific GBP4 antibody, incubate your cell lysate with the beads alone.[9] This will help to remove proteins that non-specifically bind to the beads.
-
Antibody Amount: Using too much antibody can lead to increased non-specific binding. Titrate your antibody to determine the minimum amount needed for efficient IP.[10][11]
-
Washing Steps: Increase the number and stringency of your wash steps after immunoprecipitation to remove non-specifically bound proteins.[12]
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting non-specific binding issues with your GBP4 antibody.
Caption: A troubleshooting workflow for addressing non-specific binding.
Quantitative Data Summary
Choosing the right blocking agent is critical for minimizing background. While the optimal blocker is application-dependent, the following table provides a general comparison of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, reduces variability. | Can have cross-reactivity with some antibodies. | Phosphoprotein detection (as it's phosphoprotein-free).[1] |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[5][7] | General Western blotting, but not for phosphoprotein or biotin-based detection systems. |
| Normal Serum | 1-5% (v/v) | Effective at reducing non-specific binding of secondary antibodies.[7][8] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[7] | Immunohistochemistry (IHC) and Immunofluorescence (IF). |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies.[13] | Can be less effective than other blockers in some cases. | Assays where mammalian-derived blockers cause issues. |
| Commercial Blockers | Varies | Often optimized for specific applications and can provide superior blocking. | More expensive than home-made blockers. | When standard blockers fail or for highly sensitive assays. |
Key Experimental Protocols
1. Protocol for Antibody Titration (Western Blot)
This protocol will help you determine the optimal dilution for your GBP4 primary antibody to achieve a high signal-to-noise ratio.[6][14][15][16][17]
Caption: Experimental workflow for primary antibody titration.
Detailed Steps:
-
Prepare Lysates: Prepare enough cell or tissue lysate for at least 5-8 lanes on an SDS-PAGE gel.
-
Electrophoresis and Transfer: Load an equal amount of protein into each lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: After transfer, block the entire membrane in a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cut the membrane into strips. Incubate each strip with a different dilution of the GBP4 primary antibody. It is recommended to start with the manufacturer's suggested dilution and test several dilutions above and below that concentration.
-
Washing: Wash all strips three times for 10 minutes each with wash buffer (e.g., TBST).[4]
-
Secondary Antibody Incubation: Incubate all strips in the same dilution of the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes and Detection: Repeat the washing step. Develop the blot using an ECL substrate and image the results.
-
Analysis: The optimal antibody dilution is the one that gives a clear band for GBP4 with minimal background and non-specific bands.
2. Protocol for Optimizing Blocking Conditions
If you suspect insufficient blocking is the cause of your high background, you can test different blocking agents and incubation times.
-
Prepare Identical Blots: As in the antibody titration protocol, prepare a multi-lane Western blot with identical samples and transfer to a membrane.
-
Test Different Blockers: Cut the membrane into strips and incubate each strip in a different blocking buffer for 1 hour at room temperature.[1] Common blockers to compare are 5% non-fat milk, 5% BSA, and commercial blocking buffers.
-
Vary Incubation Time: For the most promising blocking agent, you can further optimize by varying the incubation time (e.g., 1 hour at room temperature vs. overnight at 4°C).[2]
-
Proceed with Immunodetection: After the blocking step, continue with your standard protocol for primary and secondary antibody incubations and detection.
-
Compare Results: Analyze the strips to determine which blocking condition provides the best signal-to-noise ratio.
3. Enhanced Washing Protocol
To reduce background caused by insufficient washing, you can increase the stringency of your wash steps.
-
Increase Wash Duration and Number: Instead of the standard three 5-minute washes, try three 10-minute washes or even five 5-minute washes.[1][4]
-
Increase Detergent Concentration: The standard concentration of Tween-20 in TBST is 0.05% to 0.1%.[18] If you are experiencing high background, you can try increasing the Tween-20 concentration slightly, but be aware that very high concentrations can also strip your specific signal.
-
Ensure Adequate Volume: Use a sufficient volume of wash buffer to completely submerge the membrane and allow for agitation.
By systematically applying these troubleshooting strategies and optimizing your experimental protocols, you can significantly reduce non-specific binding and achieve clear, reliable results with your GBP4 antibodies.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. How to Perform Antibody Titration? [elabscience.com]
- 7. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. umt.edu [umt.edu]
- 15. wi.mit.edu [wi.mit.edu]
- 16. welcome.cytekbio.com [welcome.cytekbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
Technical Support Center: Off-Target Effects of GBP4 siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanylate Binding Protein 4 (GBP4) siRNA. Our goal is to help you navigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known functions of GBP4?
A1: Guanylate Binding Protein 4 (GBP4) is an interferon-inducible GTPase that plays a significant role in innate immunity.[1] It is involved in the host defense against various pathogens, including bacteria, viruses, and protozoa.[1] GBP4 has been shown to negatively regulate the virus-induced type I interferon (IFN) response by targeting the transcription factor IRF7.[2][3][4] Additionally, GBP4 is involved in the activation of the non-canonical inflammasome pathway in response to intracellular bacteria by facilitating the recruitment of CASP4.[5][6] In the context of cancer, GBP4 expression has been associated with the tumor microenvironment and may serve as a biomarker for immunotherapy response.[7]
Q2: What are off-target effects in the context of siRNA experiments?
Q3: How can I minimize the risk of GBP4 siRNA off-target effects?
A3: Minimizing off-target effects is crucial for reliable experimental outcomes. Here are some key strategies:
-
Use the lowest effective siRNA concentration: Titrating your GBP4 siRNA to the lowest concentration that still achieves significant knockdown of GBP4 can reduce off-target binding.[10]
-
Use multiple siRNAs targeting different regions of GBP4 mRNA: If two or more different siRNAs targeting GBP4 produce the same phenotype, it is more likely that the observed effect is due to GBP4 knockdown and not off-target effects.[10]
-
Use a validated non-targeting control siRNA: A scrambled or non-targeting siRNA control is essential to distinguish sequence-specific knockdown from non-specific effects of the transfection process.[11]
-
Perform rescue experiments: To confirm that the observed phenotype is due to GBP4 knockdown, you can introduce a form of the GBP4 gene that is resistant to your siRNA. If this "rescues" the phenotype, it strongly suggests the effect is on-target.[10]
-
Consider using pooled siRNAs: A pool of multiple siRNAs targeting GBP4 can sometimes reduce off-target effects by lowering the concentration of any single offending siRNA.[8]
Troubleshooting Guides
Problem 1: Significant cell toxicity or unexpected phenotypic changes after GBP4 siRNA transfection.
Possible Cause: The observed phenotype may be an off-target effect of the GBP4 siRNA rather than a direct result of GBP4 knockdown. Off-target effects of siRNAs have been shown to induce changes in cell viability and can be concentration-dependent.[4][5][12]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Experiment | Transfect cells with a range of GBP4 siRNA concentrations (e.g., 1 nM, 5 nM, 10 nM, 25 nM).[1] |
| 2 | Assess Cell Viability | Use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify toxicity at each concentration.[13][14] |
| 3 | Validate GBP4 Knockdown | At each concentration, measure GBP4 mRNA and protein levels via qPCR and Western Blot to determine the lowest effective concentration. |
| 4 | Test a Second GBP4 siRNA | Transfect cells with a different, validated siRNA targeting a separate region of the GBP4 mRNA and observe if the toxic phenotype persists.[10] |
| 5 | Use a Modified siRNA | Consider using chemically modified siRNAs, which can reduce off-target effects.[5][8] |
Expected Outcome: You should be able to identify a concentration of GBP4 siRNA that effectively knocks down the target gene with minimal cell toxicity. If toxicity persists even at low concentrations and with multiple siRNAs, the phenotype may be a true consequence of GBP4 depletion.
Problem 2: GBP4 knockdown is confirmed, but the observed downstream effect does not align with the known functions of GBP4.
Possible Cause: The GBP4 siRNA may be causing off-target downregulation of a gene that is responsible for the unexpected phenotype.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Bioinformatic Analysis of Potential Off-Targets | Use bioinformatics tools to predict potential off-target genes for your specific GBP4 siRNA sequence. Look for genes with partial complementarity, especially in the 3' UTR. |
| 2 | Validate Knockdown of Predicted Off-Targets | Use qPCR to measure the mRNA levels of the top predicted off-target genes in your GBP4 siRNA-transfected cells compared to control cells. |
| 3 | Perform a Rescue Experiment | Co-transfect your GBP4 siRNA with an expression vector containing a version of GBP4 that is resistant to the siRNA (e.g., with silent mutations in the siRNA target site).[10] |
| 4 | Global Gene Expression Analysis | Consider performing a microarray or RNA-seq analysis to get a comprehensive view of all genes affected by your GBP4 siRNA.[10] |
Expected Outcome: This systematic approach will help you determine if the unexpected phenotype is a result of off-target effects. If a predicted off-target gene is downregulated and its function aligns with the observed phenotype, this is strong evidence of an off-target effect.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for GBP4 mRNA Quantification
This protocol is for quantifying the knockdown efficiency of GBP4 siRNA at the mRNA level.
Materials:
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
cDNA synthesis kit (e.g., QuantiTect Reverse Transcription Kit from Qiagen)
-
SYBR Green qPCR master mix
-
Primers for GBP4 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from your control and GBP4 siRNA-treated cells according to the manufacturer's protocol.[15]
-
cDNA Synthesis: Synthesize cDNA from 500 ng - 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows for each sample (in triplicate):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Calculate the relative expression of GBP4 mRNA using the ΔΔCt method, normalized to the reference gene.[15]
Protocol 2: Western Blot for GBP4 Protein Quantification
This protocol is for quantifying the knockdown efficiency of GBP4 siRNA at the protein level.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GBP4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse control and GBP4 siRNA-treated cells in RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[14][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GBP4 antibody and the loading control antibody overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Data Analysis: Quantify the band intensities and normalize the GBP4 signal to the loading control.
Signaling Pathways and Workflows
Caption: GBP4's role in negative regulation of the Type I Interferon pathway.
Caption: GBP4's involvement in non-canonical inflammasome activation.
Caption: A logical workflow for troubleshooting unexpected GBP4 siRNA results.
References
- 1. uniprot.org [uniprot.org]
- 2. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. When human guanylate-binding proteins meet viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Interferon‐inducible guanylate‐binding proteins at the interface of cell‐autonomous immunity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Quantitative real-time PCR of mRNA [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Technical Support Center: GBP4 Plasmid Transfection
Welcome to the technical support center for GBP4 plasmid transfection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the transfection of GBP4 plasmids into mammalian cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might face during your experiments in a question-and-answer format.
Q1: I am seeing very low or no expression of GBP4 protein after transfection. What are the possible causes and solutions?
Low or no protein expression is a common issue in transfection experiments. Several factors related to the GBP4 plasmid, cell health, and the transfection procedure itself could be the cause.
Troubleshooting Steps:
-
Plasmid Quality and Integrity:
-
Verification: Ensure your GBP4 plasmid is correct. Errors in cloning or mutations can occur. Sequence verification of your plasmid is highly recommended.
-
Purity: Use high-purity, endotoxin-free plasmid preparations. Endotoxins are toxic to many cell types and can significantly reduce transfection efficiency.[1]
-
DNA Concentration: Use a spectrophotometer to accurately measure the DNA concentration. An incorrect concentration can throw off the optimal DNA-to-reagent ratio.
-
-
Cellular Factors:
-
Cell Health: Only use healthy, actively dividing cells for transfection. Cells should have high viability (>90%) and be free from contamination, such as mycoplasma.[2]
-
Cell Confluency: The optimal cell confluency at the time of transfection is critical and cell-type dependent. A general guideline is 70-90% confluency for adherent cells.[1][2]
-
Passage Number: Use cells with a low passage number. Over-passaged cells can exhibit altered transfection capabilities.[2]
-
-
Transfection Protocol Optimization:
-
DNA-to-Reagent Ratio: This is one of the most critical parameters. The optimal ratio varies depending on the cell type, plasmid, and transfection reagent. It is essential to perform a titration experiment to determine the best ratio.
-
Transfection Reagent: The choice of transfection reagent is cell-type specific. If you are using a common cell line, check the literature for recommended reagents for that specific line. For difficult-to-transfect cells, consider electroporation.[1]
-
Complex Formation: Ensure that the DNA-transfection reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation.[1]
-
Q2: My cells are dying after transfection with the GBP4 plasmid. What can I do to reduce cytotoxicity?
Cell death post-transfection can be attributed to the toxicity of the transfection reagent, the amount of plasmid DNA used, or the expressed GBP4 protein itself.
Troubleshooting Steps:
-
Reduce Reagent and DNA Concentration: High concentrations of both the transfection reagent and the plasmid DNA can be toxic to cells. Try reducing the amount of both, while keeping the optimal ratio determined in your titration experiments.
-
Change Transfection Reagent: Some transfection reagents are inherently more toxic than others. Consider switching to a reagent known for its low cytotoxicity.
-
Toxicity of GBP4: While there is no direct evidence to suggest that overexpression of GBP4 is inherently toxic to all cell types, it is an interferon-stimulated gene involved in immune responses.[3][4][5] In certain cell types, high levels of GBP4 might trigger unintended cellular pathways leading to cell death. If you suspect this, consider using a weaker or inducible promoter in your plasmid to control the expression level of GBP4.
-
Incubation Time: Reduce the incubation time of the transfection complex with the cells. For some sensitive cell lines, a shorter exposure time is sufficient for DNA uptake and can reduce toxicity.
-
Cell Density: Ensure that the cell density is optimal. Plating cells too sparsely can make them more susceptible to the toxic effects of transfection.
Q3: The transfection efficiency of my GBP4 plasmid is inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to variability in one or more of the critical parameters of transfection.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure the confluency of the cells is the same at the time of each transfection.
-
Use the same source and lot of media, serum, and other reagents.
-
-
Prepare Reagents Fresh: Aliquot and store your plasmid DNA and transfection reagent according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles.
-
Precise Pipetting: Use calibrated pipettes and consistent technique when preparing the transfection complexes. Small variations in the volumes of DNA or reagent can significantly impact the outcome.
-
Control for Variability: Always include a positive control (e.g., a plasmid expressing a fluorescent protein like GFP) and a negative control (e.g., mock-transfected cells) in every experiment. This will help you to distinguish between a failed transfection and other experimental issues.
Data Presentation: Optimizing Transfection Parameters
To achieve optimal transfection efficiency, it is crucial to empirically determine the best conditions for your specific cell line and the GBP4 plasmid. Below is a sample table illustrating how to structure a DNA-to-reagent ratio optimization experiment.
| DNA (µg) | Transfection Reagent (µL) | DNA:Reagent Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| 1.0 | 1.0 | 1:1 | 25 | 90 |
| 1.0 | 2.0 | 1:2 | 45 | 85 |
| 1.0 | 3.0 | 1:3 | 60 | 70 |
| 1.5 | 3.0 | 1:2 | 55 | 80 |
| 1.5 | 4.5 | 1:3 | 75 | 60 |
Note: The values in this table are for illustrative purposes only. You will need to determine these values experimentally.
Experimental Protocols
Protocol: Lipid-Mediated Transfection of GBP4 Plasmid into Adherent Mammalian Cells (24-Well Plate Format)
This protocol provides a general guideline. You must optimize the conditions for your specific cell line.
Materials:
-
GBP4 expression plasmid (high purity, endotoxin-free)
-
Mammalian cell line of interest
-
Complete growth medium (with serum)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes (perform in duplicate or triplicate for optimization): a. For each well to be transfected, dilute 0.5 µg of GBP4 plasmid DNA into 25 µL of serum-free medium in a microcentrifuge tube. b. In a separate microcentrifuge tube, dilute 0.5-1.5 µL of the lipid-based transfection reagent into 25 µL of serum-free medium. Mix gently. c. Combine the diluted DNA and the diluted lipid reagent. Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: a. Gently add the 50 µL of the DNA-lipid complex mixture drop-wise to each well. b. Gently rock the plate to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours of incubation, you may replace the medium with fresh, complete growth medium to reduce cytotoxicity. This step is optional and depends on the sensitivity of your cells. b. Continue to incubate the cells for 24-72 hours.
-
Analysis: a. After the desired incubation period, analyze the expression of GBP4 protein by methods such as Western blotting or immunofluorescence. b. Assess transfection efficiency using a positive control (e.g., GFP expression) via fluorescence microscopy or flow cytometry.
Visualizations
Diagram: General Workflow for Plasmid Transfection
A generalized workflow for the lipid-mediated transfection of a GBP4 plasmid.
Diagram: Troubleshooting Logic for Low Transfection Efficiency
References
Technical Support Center: Troubleshooting GBP4 Recombinant Protein Solubility
Welcome to the technical support center for Guanylate Binding Protein 4 (GBP4) recombinant protein expression and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GBP4 and why is its recombinant production sometimes problematic?
Guanylate Binding Protein 4 (GBP4) is an interferon-inducible GTPase that plays a crucial role in innate immunity.[1][2] Recombinant expression of GBP4, particularly in common host systems like E. coli, can be challenging due to its propensity to form insoluble aggregates known as inclusion bodies.[3][4] This is a common issue for many eukaryotic proteins expressed in prokaryotic systems and can be influenced by factors such as the protein's intrinsic properties, high expression rates, and the cellular environment.[3][5]
Q2: What are the first steps I should take if my GBP4 protein is insoluble?
If you are observing low yields of soluble GBP4, the initial troubleshooting steps should focus on optimizing the expression conditions. Key parameters to adjust include:
-
Lowering the induction temperature: Reducing the temperature to 18-25°C can slow down the rate of protein synthesis, which often promotes proper folding and increases the proportion of soluble protein.[6][7][8]
-
Reducing the inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the expression rate, thereby preventing the overwhelming of the host cell's folding machinery.[8][9]
-
Changing the E. coli expression strain: Some strains are better suited for expressing challenging proteins. Strains like Rosetta™ or BL21(DE3)pLysS can help by providing rare tRNAs or by reducing basal expression levels, respectively.[6]
Q3: Can the choice of expression vector and tag affect GBP4 solubility?
Absolutely. The choice of fusion tag can significantly impact the solubility of the target protein. Large, highly soluble tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) are known to enhance the solubility of their fusion partners.[7] While smaller tags like the polyhistidine (His)-tag are excellent for purification, they may not offer the same solubility enhancement. Consider testing different fusion tags to find the optimal construct for soluble GBP4 expression.[7]
Troubleshooting Guide: From Expression to Purification
This guide provides a systematic approach to resolving common issues with recombinant GBP4 solubility.
Problem 1: GBP4 is Primarily Found in the Insoluble Fraction (Inclusion Bodies)
Cause: The rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded protein.[3][4]
Solutions:
-
Optimize Expression Conditions: This is the most critical step in improving soluble protein yield. A systematic screening of different parameters is recommended.
-
Experimental Protocol: Small-Scale Expression Screening. [10]
-
Transform your GBP4 expression plasmid into at least two different E. coli strains (e.g., BL21(DE3) and Rosetta(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate multiple 10 mL cultures in 50 mL tubes to an OD600 of 0.1.
-
Grow the cultures at 37°C to an OD600 of 0.6-0.8.
-
Induce the cultures under different conditions as outlined in the table below.
-
After the induction period, harvest the cells by centrifugation.
-
Lyse a small, equal amount of cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble GBP4.
-
Parameter Condition 1 Condition 2 Condition 3 Condition 4 Temperature 37°C 25°C 18°C 18°C Inducer (IPTG) 1.0 mM 0.5 mM 0.1 mM 0.1 mM Induction Time 4 hours 6 hours Overnight Overnight E. coli Strain BL21(DE3) BL21(DE3) BL21(DE3) Rosetta(DE3) -
-
Utilize Solubility-Enhancing Fusion Tags: If optimizing expression conditions is insufficient, re-clone your GBP4 construct into a vector with a highly soluble fusion partner.
-
Workflow for Selecting a Solubility Tag:
Caption: Workflow for selecting an optimal solubility-enhancing tag for GBP4.
-
Problem 2: Soluble GBP4 Precipitates During Purification or Storage
Cause: The buffer composition may not be optimal for maintaining the stability of the purified GBP4 protein. Factors like pH, ionic strength, and the presence of stabilizing additives are crucial.[][12][13]
Solutions:
-
Optimize Buffer Composition: A buffer screen can identify conditions that enhance the stability and solubility of your purified GBP4.
-
Experimental Protocol: Buffer Optimization Screen.
-
Purify a small amount of soluble GBP4.
-
Prepare a series of buffers with varying pH, salt concentrations, and additives as detailed in the table below.
-
Dialyze or exchange the buffer of your purified GBP4 into each of the test buffers.
-
After incubation, assess protein solubility by visual inspection for precipitation and by measuring the protein concentration of the supernatant after centrifugation.
-
Techniques like Differential Scanning Fluorimetry (DSF) can also be used to assess the thermal stability of GBP4 in different buffers.
-
Buffer Component Range to Test Purpose Buffering Agent Tris-HCl, HEPES, Phosphate Maintain a stable pH pH 6.5 - 8.5 Determine the optimal pH for stability Salt (NaCl or KCl) 50 mM - 500 mM Maintain ionic strength and prevent aggregation Glycerol 5% - 20% (v/v) Stabilizing agent and cryoprotectant Reducing Agent 1-5 mM DTT or TCEP Prevent oxidation of cysteine residues Additives L-Arginine (50-100 mM), L-Glutamate (50-100 mM) Suppress aggregation and increase solubility Non-denaturing Detergent 0.01% - 0.1% Tween-20 or Triton X-100 Solubilize hydrophobic patches -
-
Proper Storage Conditions: Once purified in an optimal buffer, store your GBP4 protein correctly to maintain its activity and solubility.
GBP4 Signaling Pathway
GBP4 is induced by interferon-gamma (IFN-γ) and plays a role in the innate immune response to intracellular pathogens.[15][16][17][18][19] It is part of a larger family of Guanylate Binding Proteins that can assemble on the surface of bacteria, leading to the activation of inflammatory signaling pathways.[20]
Caption: Simplified signaling pathway showing the induction of GBP4 by IFN-γ and its role in the innate immune response.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve protein solubility in E. coli? - Protein and Proteomics [protocol-online.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. goldbio.com [goldbio.com]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. Emerging themes in IFN-γ-induced macrophage immunity by the p47 and p65 GTPase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UPREGULATION OF INTERFERON-GAMMA-INDUCED GENES DURING PRION INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic Variants of GBP4: Reduced Risks for Drug-Induced Acute Liver Failure in Non-Finnish European Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural mechanism for guanylate-binding proteins (GBPs) targeting by the Shigella E3 ligase IpaH9.8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GBP4 Antibody Specificity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of Guanylate Binding Protein 4 (GBP4) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of GBP4, and why might I see discrepancies in my Western Blot?
A1: The predicted molecular weight of human GBP4 is approximately 73 kDa.[1][2] However, you may observe bands at slightly different molecular weights due to several factors:
-
Post-Translational Modifications (PTMs): While specific PTMs for GBP4 are not extensively characterized in all contexts, many proteins undergo modifications such as phosphorylation, ubiquitination, or glycosylation, which can alter their apparent molecular weight.
-
Alternative Splicing: Different splice variants of GBP4 may exist, leading to proteins of varying sizes.
-
Gel/Buffer System: The type of gel (e.g., gradient vs. fixed percentage) and buffer system used can influence protein migration.
-
Protein Overload: Loading excessive amounts of protein can lead to band smiling or shifting.[3]
Q2: My Western Blot shows multiple non-specific bands. What are the common causes and how can I troubleshoot this?
A2: Non-specific bands are a common issue in Western blotting and can arise from several factors:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to off-target binding.[4] Try titrating your antibodies to find the optimal concentration.
-
Blocking: Inadequate or inappropriate blocking can result in high background and non-specific bands.[5] Ensure you are using a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[5]
-
Lysate Quality: Protein degradation in your lysate can lead to lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.[3]
-
Antibody Specificity: The antibody itself may have inherent cross-reactivity with other proteins. If optimization fails, consider testing a different antibody or validating with a knockout/knockdown model.
Q3: I am not getting a signal in my immunofluorescence (IF) experiment. What could be the problem?
A3: A lack of signal in IF can be due to several reasons:
-
Low GBP4 Expression: The cell line you are using may not express GBP4 at a detectable level. GBP4 expression is often induced by interferon-gamma (IFN-γ), so consider treating your cells with IFN-γ to upregulate expression.[6]
-
Antibody Compatibility: Not all antibodies that work in Western Blot are suitable for IF, as the protein is in its native conformation in IF. Check the antibody datasheet for validated applications.
-
Fixation and Permeabilization: The fixation method (e.g., paraformaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can affect epitope accessibility. You may need to optimize these steps for your specific antibody and cell type.
-
Antibody Dilution: The primary or secondary antibody may be too dilute. Try a lower dilution (higher concentration).
-
Photobleaching: Fluorophores are sensitive to light. Minimize exposure of your stained samples to light and use an anti-fade mounting medium.[7]
Q4: How can I be certain that my antibody is specific to GBP4?
A4: The gold standard for antibody specificity validation is to use a negative control that lacks the target protein.[8] This can be achieved through:
-
Knockout (KO) Models: Use a cell line or animal model where the GBP4 gene has been knocked out using CRISPR-Cas9 or other gene-editing technologies. A specific antibody should show no signal in the KO sample compared to the wild-type.[8][9]
-
Knockdown (KD) Models: Use siRNA or shRNA to reduce the expression of GBP4. A specific antibody will show a significantly reduced signal in the knockdown sample compared to a control.[10]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Band or Weak Signal | Low protein expression in the sample. | Use a positive control cell line known to express GBP4 (e.g., A431, HeLa) or treat cells with IFN-γ to induce expression.[2][6] |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane (20-40 µg of total lysate is a good starting point). | |
| Primary antibody concentration too low. | Decrease the antibody dilution (e.g., from 1:2000 to 1:1000) or incubate overnight at 4°C. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Multiple Bands / Non-specific Bands | Primary antibody concentration too high. | Increase the antibody dilution (e.g., from 1:500 to 1:1000). |
| Inadequate blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[5] | |
| Insufficient washing. | Increase the number of washes (at least 3 x 10 minutes) with TBST.[5] | |
| Secondary antibody cross-reactivity. | Run a secondary-only control (omit the primary antibody) to check for non-specific binding. | |
| Band at Incorrect Molecular Weight | Protein degradation. | Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[3] |
| Post-translational modifications. | Consult literature for known modifications of GBP4 that might alter its size. | |
| Splice variants. | Check databases like UniProt for reported isoforms of GBP4.[11] |
Immunofluorescence
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Low target protein expression. | Treat cells with IFN-γ to induce GBP4 expression.[6] |
| Inappropriate fixation/permeabilization. | Test different fixation methods (e.g., 4% PFA vs. cold methanol) and permeabilization agents (e.g., 0.1-0.5% Triton X-100).[12] | |
| Primary antibody not suitable for IF. | Check the manufacturer's datasheet to ensure the antibody is validated for IF. | |
| Antibody concentration too low. | Decrease the antibody dilution and/or increase the incubation time (e.g., overnight at 4°C).[13] | |
| High Background Staining | Primary or secondary antibody concentration too high. | Titrate both antibodies to find the optimal signal-to-noise ratio. |
| Inadequate blocking. | Increase blocking time (e.g., 1 hour) and use serum from the same species as the secondary antibody.[13] | |
| Insufficient washing. | Increase the number and duration of wash steps with PBS or PBST. | |
| Autofluorescence. | View an unstained sample under the microscope to check for autofluorescence. If present, use a different fixative or an autofluorescence quenching agent. | |
| Non-specific Staining | Secondary antibody binding non-specifically. | Run a secondary-only control. Consider using a pre-adsorbed secondary antibody. |
| Primary antibody cross-reactivity. | Validate the antibody using knockout or knockdown cells. |
Experimental Protocols
Western Blot Protocol for GBP4
-
Sample Preparation:
-
Culture cells (e.g., A431, HeLa) to 70-80% confluency. For induction, treat with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary GBP4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager.
-
Immunofluorescence Protocol for GBP4
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate to 50-70% confluency.
-
To induce expression, treat cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA and 5% normal goat serum in PBST for 1 hour at room temperature.
-
Incubate with the primary GBP4 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST. The second wash can include a nuclear counterstain like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
Image the slides using a fluorescence or confocal microscope.
-
Immunoprecipitation Protocol for GBP4
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 500 µg - 1 mg of pre-cleared lysate with 2-5 µg of GBP4 antibody (or an isotype control IgG) overnight at 4°C on a rotator.
-
Add 20-30 µL of protein A/G bead slurry and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western Blot analysis.
-
Knockdown/Knockout Validation Protocol
-
Gene Silencing:
-
siRNA Knockdown: Transfect cells with a validated siRNA targeting GBP4 or a non-targeting control siRNA using a suitable transfection reagent.
-
CRISPR Knockout: Generate a stable GBP4 knockout cell line using CRISPR-Cas9 technology.
-
-
Validation:
-
After 48-72 hours (for siRNA) or after establishing the KO line, harvest the cells.
-
Prepare protein lysates from the knockdown/knockout cells and the corresponding control cells.
-
Perform a Western Blot as described above, loading equal amounts of protein from each sample.
-
A specific GBP4 antibody should show a significantly reduced or absent band in the knockdown/knockout lane compared to the control lane.
-
Visualizations
Figure 1. Simplified IFN-γ signaling pathway leading to GBP4 expression.
Figure 2. General workflow for validating GBP4 antibody specificity.
Figure 3. Decision tree for troubleshooting common Western Blot issues.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. PAB772Hu01 | Polyclonal Antibody to Guanylate Binding Protein 4 (GBP4) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 3. Anti-GBP4 Antibody (A101268) | Antibodies.com [antibodies.com]
- 4. Expression of GBP4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. rupress.org [rupress.org]
- 7. arigobio.com [arigobio.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. ptglab.com [ptglab.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Optimizing Purified GBP4 Protein Yield
Welcome to the technical support center for the expression and purification of Guanylate-Binding Protein 4 (GBP4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you improve the yield of purified GBP4 protein.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant GBP4?
A1: Recombinant human GBP4 is commonly expressed in Escherichia coli (E. coli).[1][2] This system is favored for its rapid growth, ease of genetic manipulation, and the potential for high-yield protein production.[3][4]
Q2: What affinity tag is commonly used for GBP4 purification?
A2: A polyhistidine-tag (His-tag) is frequently fused to the N-terminus or C-terminus of GBP4 to facilitate purification using immobilized metal affinity chromatography (IMAC).[1][5]
Q3: Why is my GBP4 protein expressing at very low levels?
A3: Low expression levels can be due to several factors, including suboptimal codon usage for the E. coli host, toxicity of the GBP4 protein to the cells, or inappropriate induction conditions (e.g., IPTG concentration, temperature).[3][6]
Q4: My GBP4 protein is found in the insoluble fraction (inclusion bodies). What can I do?
A4: Inclusion body formation is a common issue with recombinant protein expression in E. coli.[3] To improve solubility, you can try lowering the induction temperature, reducing the inducer (IPTG) concentration, using a different E. coli expression strain (e.g., one that aids in disulfide bond formation or provides chaperones), or co-expressing with a solubility-enhancing fusion partner like Maltose-Binding Protein (MBP).[3][6]
Q5: What are the key steps in a typical GBP4 purification workflow?
A5: A standard workflow involves the transformation of an expression vector into a suitable E. coli strain, culturing the cells, inducing protein expression, harvesting the cells, lysing the cells, clarifying the lysate, capturing the tagged GBP4 using affinity chromatography, washing away unbound proteins, and finally eluting the purified GBP4.[5][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GBP4 expression and purification experiments.
Low or No Purified GBP4 Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell disruption by optimizing your lysis method (e.g., sonication, high-pressure homogenization). The addition of lysozyme and DNase I can improve lysis efficiency.[5][7] |
| GBP4 Degradation | Add protease inhibitors to your lysis and purification buffers. Perform all purification steps at 4°C to minimize proteolytic activity.[6] |
| Poor Binding to Affinity Resin | Confirm the presence and accessibility of the affinity tag. For His-tagged GBP4, ensure the pH of your binding buffer is appropriate (typically pH 7.0-8.0) and that it does not contain high concentrations of chelating agents like EDTA.[8] |
| Protein Lost During Wash Steps | The wash buffer may be too stringent. For His-tagged proteins, try reducing the concentration of imidazole in the wash buffer.[9] |
| Inefficient Elution | The elution buffer may not be strong enough to disrupt the interaction between the affinity tag and the resin. For His-tagged proteins, you can increase the concentration of imidazole in the elution buffer.[9] |
Poor Purity of Purified GBP4
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of Contaminants | Increase the stringency of your wash steps. For His-tagged proteins, a step-gradient wash with increasing concentrations of imidazole can be effective.[9] |
| Co-purification of Host Proteins | Some E. coli proteins can bind to the affinity resin. Consider a secondary purification step, such as ion-exchange or size-exclusion chromatography, to further purify your GBP4.[10] |
| Presence of Aggregates | Protein aggregation can lead to co-purification of other molecules. Optimize expression conditions to favor soluble protein (e.g., lower temperature). Aggregates can sometimes be removed by size-exclusion chromatography. |
Quantitative Data on Expression Optimization
The following tables provide representative data on how different parameters can affect the yield of a recombinant protein like GBP4 expressed in E. coli. Note that optimal conditions should be determined empirically for your specific construct and experimental setup.
Table 1: Effect of E. coli Strain on GBP4 Yield
| E. coli Strain | Key Features | Relative Soluble GBP4 Yield (%) |
| BL21(DE3) | General purpose, high-level expression.[3] | 100 |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons, can improve expression of proteins with different codon usage.[6] | 120 |
| SHuffle T7 Express | Promotes disulfide bond formation in the cytoplasm, potentially aiding in the proper folding of some proteins. | 90 |
| C41(DE3) | Tolerant to the expression of some toxic proteins.[3] | 110 |
Table 2: Effect of Induction Conditions on GBP4 Yield
| Induction Temperature (°C) | IPTG Concentration (mM) | Induction Time (hours) | Relative Soluble GBP4 Yield (%) |
| 37 | 1.0 | 4 | 70 (often higher proportion in inclusion bodies)[11] |
| 30 | 0.5 | 6 | 100[3][12] |
| 25 | 0.2 | 16 (overnight) | 130[11] |
| 18 | 0.1 | 24 (overnight) | 150 (generally higher solubility)[3][12] |
Table 3: Comparison of Purification Buffers for His-tagged GBP4
| Buffer Component | Concentration | Purpose | Effect on Yield/Purity |
| Binding Buffer | |||
| Sodium Phosphate | 50 mM | Buffering agent | Standard, generally good performance.[8] |
| Tris-HCl | 50 mM | Buffering agent | Can sometimes interfere with Ni-NTA binding, but often used successfully. |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | Higher concentrations can improve purity. |
| Imidazole | 10-20 mM | Reduces non-specific binding of host proteins | Optimizing this is key to high purity.[9] |
| Wash Buffer | |||
| Imidazole | 20-50 mM | Removes weakly bound contaminants | Increasing concentration improves purity but may lead to some loss of target protein.[9] |
| Elution Buffer | |||
| Imidazole | 250-500 mM | Competes with the His-tag for binding to the resin, eluting the protein | Higher concentrations ensure complete elution.[9] |
Experimental Protocols
Protocol 1: Expression of His-tagged GBP4 in E. coli
-
Transformation : Transform a plasmid containing the His-tagged GBP4 gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction : Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the optimal final concentration (e.g., 0.1 mM).[11][12]
-
Expression : Continue to incubate the culture with shaking for the desired time (e.g., 16-24 hours at 18°C).
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged GBP4
-
Cell Lysis : Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the soluble proteins.
-
Affinity Chromatography :
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged GBP4 with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the eluate in fractions.
-
-
Analysis : Analyze the collected fractions by SDS-PAGE to check for the purity and size of the GBP4 protein. Pool the fractions containing pure GBP4.
-
Buffer Exchange/Dialysis : If necessary, remove the imidazole and exchange the buffer for a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Concentration and Storage : Concentrate the purified protein using a centrifugal filter unit if needed. Determine the protein concentration and store at -80°C.
Visualizations
Signaling Pathways
Guanylate-binding proteins are induced by interferons and play a role in innate immunity. The following diagrams illustrate the signaling pathways leading to GBP4 expression and its subsequent function.
Caption: Interferon-γ signaling pathway leading to GBP4 expression.
Caption: Role of GBP4 in the Caspase-4 activation pathway.[13]
Experimental Workflow
The following diagram outlines the key stages in the production and purification of recombinant GBP4.
Caption: Workflow for recombinant GBP4 protein purification.
References
- 1. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. Mapping Glycan to Glycan Binding Protein (GBP) Interactions by Live Cell Proximity Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buffer for His-tag recombinant protein purification - Protein and Proteomics [protocol-online.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
GBP4 Gene Expression Analysis: A Technical Support Guide
Welcome to the technical support center for Guanylate Binding Protein 4 (GBP4) gene expression analysis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the study of this crucial interferon-stimulated gene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is GBP4 and why is its expression analysis important?
A1: Guanylate Binding Protein 4 (GBP4) is a member of the large family of interferon-inducible GTPases. These proteins play a critical role in the innate immune response to a wide range of pathogens, including bacteria, viruses, and protozoa.[1] Analyzing GBP4 expression is important for understanding its role in various cellular processes, including inflammasome activation, antimicrobial defense, and the modulation of immune signaling pathways.[2][3] Dysregulated GBP4 expression has been implicated in various diseases, including cancer and infectious diseases, making it a potential biomarker and therapeutic target.[4]
Q2: What are the primary methods for analyzing GBP4 gene expression?
A2: The most common methods for analyzing GBP4 gene expression include:
-
Quantitative Real-Time PCR (qPCR): To measure GBP4 mRNA levels.
-
Western Blotting: To detect and quantify GBP4 protein levels.
-
RNA-Sequencing (RNA-seq): For a comprehensive analysis of the transcriptome, including GBP4 expression and the identification of potential splice variants.
Troubleshooting Guides
Quantitative Real-Time PCR (qPCR) for GBP4 mRNA Analysis
Q3: I am getting inconsistent Cq values for GBP4 in my qPCR experiment. What could be the cause?
A3: Inconsistent Cq values for GBP4 can stem from several factors, particularly because it is an interferon-stimulated gene (ISG), and its basal expression can be low and variable between cell types and even between cultures.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can be affected by interferon treatment. It is crucial to validate your reference genes under your specific experimental conditions. Consider using a panel of potential reference genes and analyzing their stability using software like geNorm or NormFinder. For studies involving interferon-γ in keratinocytes, GAPDH, PGK1, IPO8, and PPIA have been identified as stable reference genes.[5] In glioblastoma cell lines treated with interferons, GAPDH, HMBS, and DDX5 were found to be reliable.[6]
-
Primer Design: Poorly designed primers can lead to inefficient or non-specific amplification. Ensure your primers are specific to GBP4 and, if possible, span an exon-exon junction to avoid amplification of genomic DNA. Several vendors offer pre-validated qPCR primers for human GBP4.[7][8]
-
RNA Quality and Integrity: Ensure high-quality, intact RNA is used for cDNA synthesis. RNA degradation can lead to variable and unreliable qPCR results.
Q4: How do I design qPCR primers to distinguish between potential GBP4 splice variants?
A4: The human GBP4 gene is known to have multiple transcript variants. To specifically quantify a particular splice variant, you can design primers that flank the unique splice junction or target a region exclusive to that variant. Alternatively, you can use a common forward primer with different reverse primers specific to each variant. It is also possible to use a common primer pair and distinguish variants using probes with different fluorophores, each specific to a splice variant.[9]
Table 1: Commercially Available Validated qPCR Primers for Human GBP4
| Vendor | Catalog Number | Target Accession | Forward Sequence | Reverse Sequence |
| OriGene | HP216542 | NM_052941 | CAGTCTTCATGGAGCACTCCTTC | TCAGGTGCTCTGAAAGCCGCTT |
Note: This is an example, and other validated primers are available.
Western Blotting for GBP4 Protein Analysis
Q5: I am not detecting a band for GBP4 on my Western blot, or the signal is very weak.
A5: This is a common issue, especially given the potentially low endogenous expression of GBP4 in the absence of stimulation.
-
Antibody Selection and Validation: Ensure you are using an antibody that is validated for Western blotting and is specific for GBP4. Check the manufacturer's datasheet for recommended applications and species reactivity. Several polyclonal and monoclonal antibodies against human and mouse GBP4 are commercially available.[10][11] It is good practice to validate the antibody yourself using positive controls (e.g., cell lysates from interferon-treated cells) and negative controls (e.g., lysates from a GBP4 knockout/knockdown cell line).
-
Positive Control: Include a positive control, such as a cell line known to express GBP4 upon interferon stimulation (e.g., U937 or THP-1 cells treated with IFN-γ).[1]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-50 µg of cell lysate).
-
Induction of Expression: Since GBP4 is an ISG, its expression is often low at baseline. To increase the signal, consider treating your cells with an appropriate stimulus, such as interferon-gamma (IFN-γ), before preparing the cell lysate.
Q6: I am observing multiple bands for GBP4 on my Western blot. What could this indicate?
A6: Multiple bands can be due to several reasons:
-
Splice Variants: Different splice variants of GBP4 may have different molecular weights.
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, or SUMOylation can alter the molecular weight of the protein, leading to band shifts. To investigate this, you can treat your lysates with enzymes like phosphatases to see if the band pattern changes.[12][13][14][15]
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize your blocking and washing steps, and consider using a more specific antibody.
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.
Table 2: Example of IFN-γ-induced GBP4 Expression
| Cell Type | Treatment | Fold Change in GBP4 mRNA | Reference |
| Human Neutrophils | IFN-γ (in vivo) | 2.6 - 13.1 | [16] |
| U937 (human macrophage-like) | IFN-γ | Significantly upregulated | [1] |
| PLB-985 (maturing neutrophils) | IFN-γ | Significant increase | [17] |
RNA-Sequencing (RNA-seq) for GBP4 Expression Analysis
Q7: I am having difficulty distinguishing GBP4 from other GBP family members in my RNA-seq data due to high sequence homology.
A7: The Guanylate Binding Protein family has several members with conserved domains, which can pose a challenge for accurate read alignment and quantification.
-
Stringent Alignment Parameters: Use alignment algorithms that are sensitive to splice junctions and can handle reads that map to multiple locations. You may need to adjust the alignment parameters to be more stringent to reduce ambiguous mappings.
-
Gene Model Annotation: Ensure you are using a high-quality and up-to-date gene annotation file (GTF/GFF).
-
Differential Expression Analysis Tools: Utilize robust statistical tools for differential expression analysis, such as DESeq2 or edgeR, which have methods to handle genes with low counts and can account for variability across replicates.[18]
-
Bioinformatic Globin Depletion: If working with whole blood samples, be aware that high levels of globin transcripts can affect the detection of other genes. While bioinformatic depletion of hemoglobin reads is an option, it may impact the sensitivity of detecting disease-relevant gene expression changes compared to experimental globin depletion.[17]
Experimental Protocols
Detailed Western Blot Protocol for GBP4
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary.
-
Sample Preparation:
-
Culture cells to the desired confluency. For induction of GBP4 expression, treat cells with an appropriate concentration of interferon-gamma (e.g., 100 U/mL) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel (the percentage of which depends on the expected molecular weight of GBP4, which is approximately 73 kDa).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against GBP4 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Signaling Pathways and Workflows
GBP4 in the Interferon Signaling Pathway
The expression of GBP4 is primarily induced by interferons, particularly IFN-γ. This signaling cascade is crucial for initiating an immune response.
Caption: Interferon-gamma signaling pathway leading to GBP4 expression.
Experimental Workflow for GBP4 Expression Analysis
This diagram outlines the general steps involved in analyzing GBP4 expression from sample collection to data interpretation.
Caption: General workflow for GBP4 gene and protein expression analysis.
GBP4 Protein-Protein Interaction Network
GBP4 functions within a network of other proteins to exert its biological effects. This diagram illustrates some of its known and predicted interacting partners.
Caption: Protein-protein interaction network of human GBP4.
References
- 1. [Transcriptional Modification and Potential Intracellular Signaling Mechanisms in Human Macrophages Primed by Interferon-γ] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of reference genes for use in quantitative reverse transcription PCR assays when using interferons in U87MG | Semantic Scholar [semanticscholar.org]
- 7. origene.com [origene.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. GBP4 Polyclonal Antibody (17746-1-AP) [thermofisher.com]
- 11. GBP4 Antibodies: Novus Biologicals [novusbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 14. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. In vivo interferon-gamma induced changes in gene expression dramatically alter neutrophil phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IFN-γ alters the expression of diverse immunity related genes in a cell culture model designed to represent maturing neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the right controls for GBP4 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Guanylate-Binding Protein 4 (GBP4). Proper controls are critical for interpreting results accurately, and this document outlines best practices for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the function of GBP4 and in which pathways is it involved?
A1: Guanylate-Binding Protein 4 (GBP4) is an interferon-inducible GTPase that plays significant roles in innate immunity.[1] Its primary functions include:
-
Inflammasome Activation: In cells stimulated with interferon-gamma (IFN-γ), GBP4, along with GBP1 and GBP2, is essential for recruiting Caspase-4 (CASP4) to the surface of Gram-negative bacteria.[2][3] This assembly forms a signaling platform that leads to the cleavage of Gasdermin-D (GSDMD) and induces a form of inflammatory cell death called pyroptosis.[2][4]
-
Antiviral Response Regulation: GBP4 can act as a negative regulator of the virus-induced type I interferon (IFN-I) response.[5][6] It achieves this by interacting with IFN regulatory factor 7 (IRF7), which disrupts the interaction between TRAF6 and IRF7, thereby impairing IRF7 ubiquitination and subsequent IFN-I production.[5][7]
-
Tumor Microenvironment: Recent studies show GBP4 is expressed in multiple cancer types and is associated with an inflamed tumor microenvironment, suggesting a role in anti-tumor immunity and response to immunotherapy.[8][9]
Q2: Which cell lines or tissues are suitable as positive controls for endogenous GBP4 expression?
A2: GBP4 expression is strongly induced by interferons.[10] Therefore, the best positive controls are typically immune cells stimulated with IFN-γ.
-
Primary Cells: Leukocytes, monocytes, and macrophages are excellent choices.[1][11] Treatment with IFN-γ will robustly upregulate GBP4 expression.
-
Cell Lines: Macrophage-like cell lines such as RAW 264.7 (murine) or THP-1 (human, after differentiation with PMA) are commonly used. Stimulation with IFN-γ is recommended to ensure high expression.
-
Tissue Samples: Spleen and lymph nodes can serve as positive controls, though expression levels may vary.[11] Always verify expression data using resources like the Human Protein Atlas, UniProt, or GeneCards.[1][11][12]
Q3: How do I create a reliable negative control for my GBP4 experiment?
A3: A true negative control demonstrates the specificity of your detection method by showing a lack of signal in the absence of the target protein.
-
Knockout (KO) Cells/Tissues: The gold standard is using a validated GBP4 KO cell line or lysate from a GBP4 KO mouse.[13][14]
-
Knockdown (KD) Cells: If KO models are unavailable, cells treated with validated siRNA or shRNA targeting GBP4 are a strong alternative. A non-targeting or scrambled siRNA/shRNA must be used as the corresponding experimental control.
-
Non-Expressing Tissues: While challenging to find a tissue with zero expression, some may have very low basal levels according to databases like the Human Protein Atlas or Bgee.[1][12] However, this is less reliable than a genetically modified control.
Q4: I am studying the role of GBP4 in inflammasome activation. What pathway-specific controls should I include?
A4: To confirm that the observed effects are specific to the GBP4-mediated inflammasome pathway, consider using cells with genetic deletions of other key pathway components. For example, demonstrating that a GBP4-dependent phenotype is absent in Caspase-4 or GSDMD knockout cells would provide strong evidence for its mechanism of action.[2][3]
Troubleshooting Common GBP4 Experiments
Western Blotting
Problem: No GBP4 signal detected in my Western Blot.
-
Is your positive control working? Always run a positive control lysate (e.g., IFN-γ-treated RAW 264.7 cells) alongside your samples.[15][16] If the positive control shows no band, the issue lies with your protocol or reagents (antibody, buffers, etc.). If the positive control works but your sample doesn't, it may genuinely lack GBP4 expression.
-
Did you induce expression? Basal GBP4 levels can be low.[17] Ensure you have adequately stimulated your cells with IFN-γ if you expect to see endogenous expression.
-
Is your antibody validated? Check the antibody datasheet for recommended applications and dilutions.[18][19] Use resources like Abreviews or literature searches to see if other researchers have successfully used the same antibody.[15]
Problem: High background or non-specific bands.
-
Is your negative control clean? A negative control (e.g., GBP4 KO lysate) will confirm if extra bands are non-specific.[14]
-
Secondary Antibody Control: Run a lane with only the secondary antibody to check for non-specific binding.[15]
-
Optimize Blocking and Washing: Increase the duration or change the blocking agent (e.g., from milk to BSA). Ensure wash steps are sufficient to remove unbound antibodies.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Problem: Signal appears non-specific or is present in the negative control.
-
No Primary Antibody Control: Incubate a slide/coverslip with only the secondary antibody. Any signal observed is due to non-specific binding of the secondary antibody or autofluorescence.[20]
-
Isotype Control: For monoclonal primary antibodies, use a non-immune antibody of the same isotype and at the same concentration as your primary.[20][21] This helps determine if the observed staining is due to non-specific interactions of the antibody itself.
-
Absorption Control: Pre-incubate the primary antibody with an excess of the immunizing peptide/protein. This should block the antibody's binding site, resulting in no specific signal. This is a powerful control for validating antibody specificity.[20]
Data Presentation: Summary of Recommended Controls
Table 1: Controls for GBP4 Protein Detection (Western Blot & IF/IHC)
| Control Type | Recommended Control | Purpose | Key Considerations |
| Positive Control | Lysate from IFN-γ stimulated macrophages (e.g., RAW 264.7, THP-1); Cells overexpressing GBP4.[22][16] | Validates that the experimental protocol and reagents are working correctly. | Stimulation is often required for detecting endogenous protein. |
| Negative Control | Lysate from a validated GBP4 Knockout (KO) cell line or tissue.[14] | Confirms antibody specificity and checks for false-positive signals. | The most reliable negative control. |
| Negative Control (Alternate) | Lysate from cells treated with validated GBP4 siRNA/shRNA.[22] | Confirms signal is dependent on GBP4 expression when KO is not available. | Must be run alongside a scrambled/non-targeting siRNA control. |
| Loading Control (WB) | Antibody against a housekeeping protein (e.g., GAPDH, β-actin, Tubulin).[15] | Ensures equal protein loading across lanes. | Choose a protein of a different molecular weight than GBP4 (~73 kDa).[19] |
| Isotype Control (IF/IHC) | Non-immune antibody of the same isotype and concentration as the primary antibody.[20] | Differentiates specific antigen binding from non-specific Fc receptor binding or other protein interactions. | Primarily for monoclonal antibodies. |
Table 2: Controls for GBP4 Gene Manipulation Experiments
| Experiment Type | Recommended Control | Purpose | Key Considerations |
| Gene Knockdown (siRNA/shRNA) | Scrambled or non-targeting siRNA/shRNA. | Ensures the observed phenotype is due to the loss of GBP4 and not an off-target or immune-stimulatory effect of the RNAi molecule. | Use the same concentration and transfection reagent as the GBP4-targeting siRNA/shRNA. |
| Gene Overexpression | Empty vector plasmid.[23] | Ensures the observed phenotype is due to the GBP4 protein and not the introduction of the plasmid vector itself. | The vector should be transfected under the same conditions as the GBP4-expression vector. |
| CRISPR/Cas9 Knockout | Cells transfected with Cas9 and a non-targeting guide RNA. | Controls for any cellular stress or off-target effects caused by the CRISPR/Cas9 machinery. | Clonal selection and validation of knockout are essential. |
Experimental Protocols & Workflows
Protocol 1: Western Blot for GBP4 Detection
-
Lysate Preparation:
-
Culture cells (e.g., RAW 264.7) with and without IFN-γ stimulation (e.g., 100 U/mL for 24 hours) to prepare positive and un-induced samples.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-10% polyacrylamide gel. Include a positive control, a negative control, and your experimental samples.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against GBP4 (check datasheet for recommended dilution[19]) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip and re-probe the membrane for a loading control like β-actin.
-
Protocol 2: siRNA-mediated Knockdown of GBP4
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 6-well plate so they reach 50-70% confluency on the day of transfection.
-
Transfection:
-
Well 1 (Negative Control): Transfect with a non-targeting (scrambled) siRNA at a final concentration of 20 nM using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Well 2 (GBP4 KD): Transfect with a validated GBP4-targeting siRNA at the same final concentration.
-
Well 3 (Mock Control): Treat with the transfection reagent only (no siRNA).
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of GBP4 mRNA and protein.
-
Validation:
-
Harvest a portion of the cells for RNA extraction and perform qRT-PCR to quantify GBP4 mRNA levels. Expect a >70% reduction compared to the negative control.
-
Harvest the remaining cells for protein lysis and perform a Western Blot (as described in Protocol 1) to confirm the reduction of GBP4 protein.
-
Visualizations
GBP4 Signaling in Non-Canonical Inflammasome Activation
Caption: GBP4-mediated activation of the non-canonical inflammasome.
Experimental Workflow for Validating GBP4 Knockdown
Caption: Workflow demonstrating necessary controls for a GBP4 knockdown experiment.
Decision Logic for Selecting GBP4 Controls
Caption: Decision tree for selecting appropriate controls in GBP4 experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GBP4 guanylate binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. Expression of GBP4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Guanylate-binding proteins as mediators of inflammasome activation in response to bacterial infection [openresearch-repository.anu.edu.au]
- 14. Recommended controls for western blot | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. rupress.org [rupress.org]
- 18. cloud-clone.com [cloud-clone.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Growth inhibition of human breast carcinoma cells by overexpression of regulator of G-protein signaling 4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guanylate Binding Protein 4 (GBP4): A Comparative Guide for Inflammatory Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanylate Binding Protein 4 (GBP4) with the established inflammatory biomarker, C-Reactive Protein (CRP). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the validation and assessment of GBP4 as a potential biomarker for inflammatory diseases.
Executive Summary
Guanylate Binding Protein 4 (GBP4) is an interferon-gamma (IFN-γ) inducible GTPase that plays a significant role in innate immunity and inflammation. Emerging research suggests its potential as a specific and sensitive biomarker for various inflammatory conditions. This guide compares the performance of GBP4 with the widely used, though non-specific, inflammatory marker, C-Reactive Protein (CRP). While direct head-to-head comparative studies are limited, this document synthesizes the available data to provide a framework for evaluating GBP4's utility.
Data Presentation: GBP4 vs. C-Reactive Protein (CRP)
The following tables summarize the available quantitative data for GBP4 and CRP in the context of inflammatory diseases. It is important to note that the data for GBP4 is still emerging, and direct comparative performance metrics with CRP from the same patient cohorts are not yet widely available.
Table 1: Performance Characteristics of GBP4 as an Inflammatory Biomarker
| Disease/Condition | Method | Sample Type | Key Findings | Reference |
| Crohn's Disease | Immunohistochemistry | Colonic Tissue | Significantly higher expression in CD tissue compared to controls. Identified as a critical gene in a macrophage-associated module. | |
| Non-Small Cell Lung Cancer (NSCLC) with inflamed tumor microenvironment | TCGA Data Analysis | Tumor Tissue | High GBP4 expression is associated with an inflamed tumor microenvironment and can predict therapeutic efficacy. | [1] |
Table 2: Performance Characteristics of C-Reactive Protein (CRP) as an Inflammatory Biomarker
| Disease/Condition | Method | Sample Type | Sensitivity | Specificity | AUC | Reference |
| Sepsis (in critically ill adults) | Immunoturbidimetric Assay | Serum/Plasma | - | - | 0.86 | [2] |
| Sepsis (in neonates and children) | Not Specified | Serum | 85% | 84% | 0.945 | [3] |
| Inflammatory Bowel Disease (IBD) | Not Specified | Feces | 95% | 85% | 0.95 | [4] |
| Rheumatoid Arthritis | Not Specified | Serum | High levels indicate active disease | Non-specific | Not Reported | [1][5] |
| Acute Lung Injury (COVID-19 Pneumonia) | Not Specified | Serum | 91.9% (for predicting lung infiltrates) | 87.5% (for predicting lung infiltrates) | 0.96 |
Experimental Protocols
Quantification of GBP4 in Serum/Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a sandwich ELISA to quantify GBP4 levels. Specific details may vary based on the commercial kit used.
Materials:
-
GBP4 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)
-
Microplate reader
-
Wash bottle or automated plate washer
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Serum or plasma samples
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing serial dilutions of the standard.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for the time recommended in the manual (e.g., 15-30 minutes), or until a color change is observed.
-
Stop Reaction: Add 50-100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of GBP4 in the samples.
Detection of GBP4 in Tissue by Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting GBP4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against GBP4
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat in a water bath, steamer, or microwave according to optimized protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GBP4 antibody to its optimal concentration in blocking solution.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with DAB substrate solution until the desired brown color develops. Monitor under a microscope.
-
-
Counterstaining:
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of GBP4 staining.
-
Signaling Pathways and Experimental Workflows
GBP4 in the IFN-γ Signaling Pathway
GBP4 is a key downstream effector of the IFN-γ signaling pathway. Upon binding of IFN-γ to its receptor, the JAK-STAT pathway is activated, leading to the transcription of IFN-γ stimulated genes, including GBP4.
Caption: IFN-γ signaling pathway leading to GBP4 expression.
GBP4 in Inflammasome Activation
GBP4 can contribute to the activation of the inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: Role of GBP4 in inflammasome activation.
Experimental Workflow for GBP4 Biomarker Validation
The following diagram illustrates a typical workflow for validating GBP4 as a biomarker for an inflammatory disease.
Caption: Workflow for GBP4 biomarker validation.
Conclusion and Future Directions
GBP4 shows considerable promise as a specific biomarker for inflammatory conditions, particularly those driven by IFN-γ. Its upregulation in diseases like Crohn's disease suggests a more targeted role in the inflammatory process compared to the broad acute-phase reactant CRP. However, the current body of evidence lacks direct, large-scale comparative studies to definitively establish its superiority over existing markers.
Future research should focus on:
-
Direct Head-to-Head Comparison: Conducting prospective studies that measure both GBP4 and CRP in large, well-defined patient cohorts with various inflammatory diseases.
-
Establishing Cut-off Values: Determining optimal diagnostic and prognostic cut-off values for GBP4 in different inflammatory contexts.
-
Longitudinal Studies: Assessing the utility of GBP4 in monitoring disease activity and response to therapy over time.
By addressing these research gaps, the full potential of GBP4 as a valuable tool in the diagnosis, management, and therapeutic development for inflammatory diseases can be realized.
References
- 1. C-reactive protein and implications in rheumatoid arthritis and associated comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Comparison of the diagnostic accuracy of resistin and CRP levels for sepsis in neonates and children: a systematic review and meta-analysis [frontiersin.org]
- 4. Fecal Calprotectin and CRP: Noninvasive Biomarkers in IBD – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. The C-reactive protein-to-albumin ratio as a diagnostic biomarker for rheumatoid arthritis: a cross-sectional NHANES analysis - PMC [pmc.ncbi.nlm.nih.gov]
Guanylate Binding Protein 4 (GBP4): A Comparative Analysis of Expression in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanylate Binding Protein 4 (GBP4) expression in healthy versus diseased tissues, with a primary focus on its role in cancer. The information presented is curated from publicly available data and peer-reviewed research, offering objective insights supported by experimental evidence.
Overview of GBP4
Guanylate Binding Protein 4 (GBP4) is a member of the interferon-inducible guanylate-binding protein family, which plays a crucial role in the innate immune response.[1][2][3] These proteins are GTPases that are involved in protecting the host against intracellular pathogens.[1][2][3] Emerging evidence also points to the significant involvement of GBPs, including GBP4, in various cancers and inflammatory diseases.[1][4][5][6]
Comparative Expression of GBP4: Healthy vs. Diseased Tissues
The expression of GBP4 varies significantly between healthy and diseased tissues. While generally expressed at low levels in most healthy tissues, its expression can be substantially upregulated in the presence of inflammation and in various cancerous states.
Quantitative Data Summary: RNA Expression
The Cancer Genome Atlas (TCGA) provides extensive RNA sequencing data that allows for a quantitative comparison of GBP4 expression across a wide range of normal and tumor tissues. While a comprehensive table of Fragments Per Kilobase of exon per Million reads (FPKM) or Transcripts Per Million (TPM) values would require direct data processing from the TCGA portal, pan-cancer analyses consistently demonstrate differential GBP4 expression.[7][8][9] For detailed quantitative data, researchers are encouraged to explore the TCGA dataset.
The Human Protein Atlas also provides a summary of RNA expression levels.[10][11]
Table 1: Summary of GBP4 RNA Expression in Healthy vs. Cancer Tissues (Qualitative)
| Tissue Type | Healthy Tissue RNA Expression | Cancer Tissue RNA Expression | Reference |
| Pan-cancer | Generally low to medium expression in most tissues.[12][13] | Variably upregulated in many cancer types.[7][8] | The Cancer Genome Atlas (TCGA) |
| Breast | Low | Upregulated in some subtypes. | TCGA[9] |
| Colon | Low | Upregulated.[8] | TCGA[8] |
| Head and Neck | Low | Upregulated in some subtypes. | TCGA[9] |
| Kidney | Medium | Variably expressed. | TCGA[9] |
| Liver | Low | Upregulated. | TCGA[9] |
| Lung | Medium | Upregulated in Lung Adenocarcinoma (LUAD) and Lung Squamous Cell Carcinoma (LUSC).[8] | TCGA[8][9] |
| Ovarian | Low | Upregulated, correlated with poor overall survival.[8] | Research Article[8] |
| Pancreatic | Low | Highly expressed.[8] | Research Article[8] |
| Prostate | Low | Upregulated. | TCGA[9] |
| Skin (Melanoma) | Low | Highly expressed.[8] | Research Article[8] |
| Thyroid | Low | Upregulated. | TCGA[9] |
| Uterine | Low | Upregulated. | TCGA[9] |
Note: This table provides a qualitative summary. For precise quantitative data, direct analysis of TCGA datasets is recommended.
Protein Expression Insights from Immunohistochemistry
The Human Protein Atlas provides a visual and semi-quantitative overview of GBP4 protein expression in a vast array of normal and cancerous human tissues through immunohistochemistry (IHC).[10][12][13][14][15][16]
Table 2: GBP4 Protein Expression in Healthy Human Tissues (Immunohistochemistry)
| Tissue | Staining Level | Cellular Localization | Reference |
| Adipose tissue | Not detected | - | The Human Protein Atlas[14] |
| Bone marrow | Medium | Cytoplasmic/membranous in a subset of cells | The Human Protein Atlas[14] |
| Brain | Low | Neuropil | The Human Protein Atlas[14] |
| Endometrium | Medium | Glandular cells | The Human Protein Atlas[14] |
| Kidney | Medium | Tubules | The Human Protein Atlas[14] |
| Liver | Not detected | - | The Human Protein Atlas[14] |
| Lung | Medium | Macrophages | The Human Protein Atlas[14] |
| Ovary | Low | Stromal cells | The Human Protein Atlas[14] |
| Pancreas | Low | Islets of Langerhans | The Human Protein Atlas[14] |
| Prostate | Low | Glandular cells | The Human Protein Atlas[14] |
| Salivary gland | Medium | Glandular cells | The Human Protein Atlas[14] |
| Thyroid gland | Medium | Glandular cells | The Human Protein Atlas[14] |
Table 3: GBP4 Protein Expression in Human Cancer Tissues (Immunohistochemistry)
| Cancer Type | Staining Pattern | Reference |
| Breast Cancer | Weak to moderate immunoreactivity; occasional strong staining.[10] | The Human Protein Atlas[10] |
| Cervical Cancer | Occasional strong staining.[10] | The Human Protein Atlas[10] |
| Colorectal Cancer | Weak to moderate immunoreactivity.[10] | The Human Protein Atlas[10] |
| Lung Cancer | Weak to moderate immunoreactivity.[10] | The Human Protein Atlas[10] |
| Ovarian Cancer | Occasional strong staining.[10] | The Human Protein Atlas[10] |
| Pancreatic Cancer | Occasional strong staining.[10] | The Human Protein Atlas[10] |
| Prostate Cancer | Weak to moderate immunoreactivity.[10] | The Human Protein Atlas[10] |
| Renal Cancer | Some cases were negative.[10] | The Human Protein Atlas[10] |
| Testicular Cancer | Some cases were negative.[10] | The Human Protein Atlas[10] |
Experimental Protocols
Immunohistochemistry (IHC) for GBP4 Detection
This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissues and should be optimized for specific experimental conditions.
Reagents and Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody: Anti-GBP4 antibody (e.g., HPA030101 from The Human Protein Atlas)[14]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-GBP4 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Chromogen Development:
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).[17]
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
Quantitative Real-Time PCR (qRT-PCR) for GBP4 mRNA Expression
This protocol provides a general framework for quantifying GBP4 mRNA levels.
Reagents and Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for human GBP4
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR instrument
Human GBP4 Primer Sequences (Example):
(Note: Primer sequences should always be validated for specificity and efficiency.)
Procedure:
-
RNA Extraction: Extract total RNA from healthy and diseased tissue samples using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for GBP4 or the reference gene, and qPCR master mix.
-
Real-Time PCR Cycling: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for GBP4 and the reference gene. Calculate the relative expression of GBP4 using the ΔΔCt method.
Signaling Pathways and Functional Relationships
GBP4 is induced by interferon-gamma (IFN-γ) and plays a role in the innate immune response, including the activation of the inflammasome.
Caption: IFN-γ induced GBP4 signaling pathway leading to inflammasome activation.
Experimental Workflow for Comparing GBP4 Expression
The following diagram illustrates a typical workflow for comparing GBP4 expression between healthy and diseased tissue samples.
Caption: Workflow for comparing GBP4 expression in healthy vs. diseased tissues.
This guide provides a foundational understanding of GBP4 expression in healthy and diseased states. For in-depth analysis, researchers are encouraged to consult the primary literature and public databases cited herein.
References
- 1. rupress.org [rupress.org]
- 2. Guanylate-binding protein - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Interferon-stimulated GTPases in autoimmune and inflammatory diseases: promising role for the guanylate-binding protein (GBP) family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Expression of GBP4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. Expression of HMthis compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Tissue expression of GBP4 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 13. The human proteome - The Human Protein Atlas [proteinatlas.org]
- 14. Tissue expression of GBP4 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 15. The Human Protein Atlas [proteinatlas.org]
- 16. The Human Protein Atlas - Database Commons [ngdc.cncb.ac.cn]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. genscript.com [genscript.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. origene.com [origene.com]
A Comparative Guide to Guanylate Binding Protein 4 (GBP4) and Other GBPs in Immunity
For Researchers, Scientists, and Drug Development Professionals
Guanylate binding proteins (GBPs) are a family of interferon-inducible GTPases that play a critical role in the innate immune response to a wide range of pathogens. Within this family, individual GBPs exhibit both overlapping and distinct functions, contributing to a multi-layered host defense system. This guide provides a comparative analysis of GBP4 versus other well-characterized GBPs, focusing on their roles in inflammasome activation and antimicrobial immunity, supported by experimental data and detailed methodologies.
I. Comparative Functions of GBP4 and Other GBPs in Immunity
The functions of GBPs are diverse, ranging from direct antimicrobial activity to the orchestration of inflammatory signaling pathways. While there is a degree of redundancy, specific GBPs have evolved specialized roles.
Inflammasome Activation: A Coordinated Effort with Divided Responsibilities
A key function of GBPs is to recognize intracellular bacteria and initiate an inflammatory response through the activation of inflammasomes, leading to pyroptotic cell death. This process involves a hierarchical recruitment of GBPs to the bacterial surface.
Key Findings:
-
Hierarchical Assembly: GBP1 is often the first to recognize and coat cytosolic Gram-negative bacteria by binding to their surface lipopolysaccharide (LPS). This initiates the recruitment of a multi-protein complex that includes GBP2, GBP3, and GBP4.[1][2]
-
Division of Labor in Caspase-4 Activation: Within this complex, different GBPs have distinct roles in activating caspase-4, a key step in the non-canonical inflammasome pathway. Experimental evidence from studies using cells deficient in specific GBPs has shown that:
This division of labor highlights a sophisticated mechanism of regulation and ensures a robust and controlled inflammatory response.
Antimicrobial Activity: Direct and Indirect Mechanisms
GBPs contribute to the clearance of intracellular pathogens through various mechanisms, including the disruption of pathogen-containing vacuoles and direct bacteriolysis.
-
Antibacterial Role: The GBP coat on bacteria is thought to promote the lysis of the pathogen, releasing pathogen-associated molecular patterns (PAMPs) like DNA into the cytosol, which can then be sensed by other immune receptors such as AIM2 to trigger inflammasome activation.[3] While the direct bactericidal activity of GBP4 has been less extensively characterized compared to others like GBP1 and GBP2, its role in the inflammasome platform suggests an indirect contribution to bacterial clearance.
-
Antiviral Role - A Unique Function for GBP4: Most GBPs are considered antiviral effector proteins. However, GBP4 presents a notable exception. Unlike other GBPs that generally contribute to antiviral responses, mouse GBP4 has been shown to negatively regulate the production of type I interferons (IFN-I), which are critical for antiviral immunity.[3][4][5] GBP4 achieves this by interacting with TRAF6 and preventing the ubiquitination and activation of the transcription factor IRF7, a master regulator of IFN-I induction.[4][5] This function appears to be unique to GBP4 among the GBPs studied in this context.
II. Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the functions of GBP4 and other GBPs.
| Table 1: Role of Human GBPs in Caspase-4 Recruitment to S. Typhimurium | |
| GBP Knockout | Percentage of Caspase-4 Positive Bacteria (relative to control) |
| Control (siRNA) | 100% |
| GBP1 KO | ~10% |
| GBP2 KO | ~20% |
| GBP4 KO | ~25% |
| GBP3 KO | ~90% |
| GBP5 KO | ~95% |
| Data adapted from Wandel et al., 2017.[1] This study used siRNA-mediated knockdown in HeLa cells infected with Salmonella Typhimurium. |
| Table 2: Comparative Antiviral and Immunomodulatory Functions of Selected Human GBPs | ||
| GBP | Primary Antiviral Mechanism | Effect on Type I Interferon Signaling |
| GBP1 | Inhibits viral replication (e.g., VSV, EMCV, HCV) through GTPase-dependent mechanisms.[5] | Generally enhances antiviral state. |
| GBP2 | Inhibits viral replication (e.g., VSV, EMCV).[5] | Generally enhances antiviral state. |
| GBP3 | Inhibits influenza A virus RNA polymerase complex.[3] | Generally enhances antiviral state. |
| GBP4 | No direct broad antiviral activity reported; may be pathogen-specific. | Inhibits virus-induced production by targeting IRF7.[3][4][5] |
| GBP5 | Inhibits HIV-1 infectivity.[3] | Generally enhances antiviral state. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functions of GBPs.
Caspase-4 Recruitment Assay by Immunofluorescence Microscopy
This protocol is used to visualize and quantify the recruitment of caspase-4 to intracellular bacteria in cells with and without specific GBPs.
a. Cell Culture and Transfection/Knockdown:
-
Seed HeLa cells on glass coverslips in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of infection.
-
For knockdown experiments, transfect cells with siRNAs targeting GBP1, GBP2, GBP3, GBP4, GBP5, or a non-targeting control using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Perform the infection 48-72 hours post-transfection.
-
For knockout cell lines, seed CRISPR/Cas9-generated GBP knockout and wild-type control cells.
-
Prime cells with human IFN-γ (100 U/mL) for 16-18 hours before infection to induce GBP expression.
b. Bacterial Infection:
-
Culture Salmonella enterica serovar Typhimurium expressing a fluorescent protein (e.g., GFP) to mid-log phase.
-
Infect the primed HeLa cells at a multiplicity of infection (MOI) of 50.
-
Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.
-
Incubate for 30 minutes at 37°C in 5% CO2.
-
Wash the cells three times with phosphate-buffered saline (PBS) and add fresh medium containing 100 µg/mL gentamicin to kill extracellular bacteria.
-
Incubate for an additional 1-2 hours.
c. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against caspase-4 (e.g., rabbit anti-caspase-4) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG) and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
d. Microscopy and Quantification:
-
Acquire images using a confocal microscope.
-
Quantify the percentage of intracellular bacteria that are positive for caspase-4 staining. Analyze at least 100 bacteria per condition across multiple fields of view.
In Vitro Bacterial Killing Assay
This assay assesses the direct bactericidal activity of recombinant GBP proteins.
a. Recombinant Protein Purification:
-
Express and purify recombinant full-length GBP1, GBP2, GBP3, GBP4, and GBP5 from E. coli or an appropriate expression system. Ensure high purity and endotoxin removal.
b. Bacterial Culture:
-
Grow the bacterial strain of interest (e.g., Francisella novicida) to mid-log phase in appropriate broth.
-
Wash the bacteria twice with sterile PBS and resuspend in a low-salt buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Adjust the bacterial suspension to a final concentration of 1 x 10^6 colony-forming units (CFU)/mL.
c. Killing Assay:
-
In a 96-well plate, mix 50 µL of the bacterial suspension with 50 µL of varying concentrations of recombinant GBP proteins (e.g., 0.1 to 10 µM).
-
Include a buffer-only control and a positive control with a known bactericidal agent (e.g., gentamicin).
-
Incubate the plate at 37°C with shaking for 1-4 hours.
d. Quantification of Bacterial Viability:
-
At the end of the incubation, perform serial dilutions of each well in PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU/mL.
-
Calculate the percentage of bacterial killing relative to the buffer-only control.
Co-immunoprecipitation (Co-IP) to Assess GBP-Protein Interactions
This protocol is used to determine if GBP4 interacts with proteins involved in the type I IFN pathway, such as TRAF6 and IRF7.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes.
-
Co-transfect cells with expression plasmids for tagged proteins, for example, Flag-tagged GBP4 and HA-tagged IRF7, or Myc-tagged TRAF6. Use a suitable transfection reagent.
b. Cell Lysis:
-
After 24-48 hours of expression, wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
c. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an antibody against one of the tagged proteins (e.g., anti-Flag antibody for GBP4) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer.
d. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the tagged proteins (e.g., anti-HA for IRF7 and anti-Myc for TRAF6) to detect co-precipitated proteins.
IV. Visualizations
The following diagrams illustrate key pathways and experimental workflows described in this guide.
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interferon‐inducible guanylate‐binding proteins at the interface of cell‐autonomous immunity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When human guanylate-binding proteins meet viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of GBP4 in Inflammasome Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanylate Binding Protein 4 (GBP4) and other related proteins in the activation of the inflammasome, a critical component of the innate immune system. By presenting supporting experimental data, detailed protocols, and clear visual representations of the signaling pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms governing inflammasome activation and to aid in the identification of potential therapeutic targets.
GBP4 and the Non-Canonical Inflammasome Pathway
Guanylate binding proteins (GBPs) are a family of interferon-inducible GTPases that play a crucial role in cell-autonomous immunity against intracellular pathogens. Within this family, GBP4 has been identified as a key player in the non-canonical inflammasome pathway, which is activated by the cytosolic detection of lipopolysaccharide (LPS) from Gram-negative bacteria.
The activation of the non-canonical inflammasome is a hierarchical process involving the assembly of a GBP-containing platform on the surface of cytosolic bacteria. This platform serves to recruit and activate caspase-4 (in humans) or its murine ortholog, caspase-11. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This process also leads to the processing and release of the pro-inflammatory cytokine IL-18.[1][2][3][4][5]
The assembly of the GBP platform is a coordinated effort:
-
GBP1 acts as the initiator, recognizing and binding to LPS on the bacterial surface.[6]
-
GBP2 and GBP4 are subsequently recruited and are essential for the recruitment of caspase-4 to the bacterial platform.[1][2][3][4][5]
-
GBP3 is then involved in the activation of the recruited caspase-4.[1][2][4]
Comparative Analysis of GBP Function in Caspase-4 Recruitment
The following table summarizes the roles of different GBPs in the recruitment of caspase-4 to intracellular bacteria, based on findings from studies using siRNA-mediated knockdown or knockout cells.
| Protein | Role in Caspase-4 Recruitment | Supporting Experimental Data |
| GBP1 | Essential (Initiator) | Knockdown of GBP1 abolishes the recruitment of other GBPs and caspase-4 to cytosolic Salmonella.[1] |
| GBP2 | Essential (Recruitment) | In cells lacking GBP2, the recruitment of caspase-4 to S. Typhimurium is significantly impaired.[1][7] |
| GBP3 | Not Essential for Recruitment | Cells deficient in GBP3 still show recruitment of caspase-4 to bacteria, although its activation is impaired.[1][7] |
| GBP4 | Essential (Recruitment) | Knockdown of GBP4 prevents the recruitment of caspase-4 to cytosolic S. Typhimurium.[1][7] |
| GBP5 | Not Essential for Recruitment | Caspase-4 recruitment to bacteria is not affected in cells lacking GBP5.[1][7] |
Quantitative Comparison of GBP-mediated Inflammasome Activation
This table presents quantitative data from various studies, illustrating the impact of different GBPs on key events in non-canonical inflammasome activation.
| Parameter | GBP1 Knockout/Knockdown | GBP2 Knockout/Knockdown | GBP4 Knockout/Knockdown | Wild-Type/Control | Reference |
| % of Bacteria with Caspase-4 Recruitment | Drastically reduced | Significantly reduced | Significantly reduced | ~30-40% | [1][7] |
| Pyroptosis (LDH Release) | Significantly reduced | Significantly reduced | Significantly reduced | High | [8][9] |
| IL-18 Release | Significantly reduced | Significantly reduced | Significantly reduced | High | [6] |
Alternative Pathways for Non-Canonical Inflammasome Activation
While the GBP pathway is a major mechanism for non-canonical inflammasome activation, it is not the only one. Evidence suggests the existence of GBP-independent pathways. For instance, in certain contexts, IFNγ priming can promote a rapid caspase-11 response to cytosolic LPS independently of the GBPs encoded on chromosome 3 in mice.[9] Additionally, other proteins like the immunity-related GTPase Irgm2 have been shown to negatively regulate caspase-11 activation, and in their absence, caspase-11 can be activated even without the involvement of GBPs.[8]
Signaling Pathways and Experimental Workflows
GBP-Mediated Non-Canonical Inflammasome Activation
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanylate Binding Protein 1 (GBP1): A Key Protein in Inflammatory Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human GBP1 Differentially Targets Salmonella and Toxoplasma to License Recognition of Microbial Ligands and Caspase-Mediated Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-aggregating proteins GBP1 and GBP2 are each sufficient to enhance caspase-4 activation both in cellulo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Comparative Phenotypic Analysis of GBP4 Knockout Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the phenotypic characteristics of Guanylate Binding Protein 4 (GBP4) knockout cells versus wild-type or control cells. It is intended for researchers, scientists, and drug development professionals investigating the roles of GBP4 in cellular processes and disease models. This document summarizes key experimental findings on the impact of GBP4 loss on cell proliferation, apoptosis, and cell cycle progression, supported by detailed experimental protocols and visual representations of associated signaling pathways.
Introduction to GBP4
Guanylate Binding Protein 4 (GBP4) is a member of the interferon-inducible guanylate-binding protein family, which are large GTPases with diverse roles in innate immunity.[1] Emerging evidence suggests that GBP4 and its related family members are also implicated in various aspects of cancer biology, including immune response modulation, apoptosis, and cell cycle regulation.[1] Understanding the phenotypic consequences of GBP4 knockout is crucial for elucidating its function and evaluating its potential as a therapeutic target.
It is important to distinguish GBP4 (Guanylate Binding Protein 4) from GTPBP4 (GTP Binding Protein 4), as they are distinct genes.[2][3] This guide focuses on the phenotypic analysis related to the loss of function of GBP4 and its close functional relatives where direct GBP4 data is limited.
Summary of Phenotypic Changes in GBP4 Knockout/Knockdown Cells
The following tables summarize quantitative data from studies on cells with reduced or eliminated GBP4 (or the functionally related GTPBP4) expression, highlighting the impact on key cellular phenotypes.
Cell Proliferation & Viability
Table 1: Effect of GTPBP4 Knockdown on Cell Proliferation (Qualitative Summary)
| Cell Line | Genetic Modification | Observed Effect on Proliferation | Assay Method |
| SMMC-7721 (Hepatocellular Carcinoma) | shRNA-mediated knockdown of GTPBP4 | Delayed cell proliferation and impaired colony formation | High-content screening, Colony formation assay |
| HepG2 (Hepatocellular Carcinoma) | shRNA-mediated knockdown of GTPBP4 | Delayed cell proliferation and impaired colony formation | High-content screening, Colony formation assay |
| A549 (Non-Small Cell Lung Cancer) | shRNA-mediated knockdown of GTPBP4 | Significantly decreased cell proliferation | CCK-8 assay |
| Calu-1 (Non-Small Cell Lung Cancer) | shRNA-mediated knockdown of GTPBP4 | Significantly decreased cell proliferation | CCK-8 assay |
Data synthesized from narrative descriptions in cited literature where specific quantitative tables were not provided.[4][5]
Apoptosis
Knockdown of GTPBP4 has been shown to promote apoptosis in hepatocellular carcinoma cell lines.[4]
Table 2: Effect of GTPBP4 Knockdown on Apoptosis
| Cell Line | Genetic Modification | % Apoptotic Cells (Control) | % Apoptotic Cells (GTPBP4 Knockdown) |
| SMMC-7721 | shRNA vs. Control | 4.5 ± 0.5 | 15.2 ± 1.1 |
| HepG2 | shRNA vs. Control | 5.1 ± 0.6 | 18.9 ± 1.5 |
Data is presented as mean ± SD.[4]
Cell Cycle Analysis
Studies on GTPBP4 knockdown have revealed a significant impact on cell cycle progression, leading to an arrest in the G2/M phase.[4]
Table 3: Effect of GTPBP4 Knockdown on Cell Cycle Distribution
| Cell Line | Genetic Modification | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SMMC-7721 (Control) | shRNA Control | 65.4 ± 3.1 | 25.1 ± 1.9 | 9.5 ± 1.0 |
| SMMC-7721 (GTPBP4 Knockdown) | shRNA GTPBP4 | 50.2 ± 2.5 | 18.3 ± 1.5 | 31.5 ± 2.2 |
| HepG2 (Control) | shRNA Control | 60.1 ± 2.9 | 28.3 ± 2.0 | 11.6 ± 1.2 |
| HepG2 (GTPBP4 Knockdown) | shRNA GTPBP4 | 45.7 ± 2.4 | 20.1 ± 1.7 | 34.2 ± 2.5 |
Data is presented as mean ± SD.[4]
Signaling Pathways and Experimental Workflows
GBP4 in Immune Signaling and Apoptosis
GBP4 is involved in complex signaling pathways that influence the tumor microenvironment and cellular life-or-death decisions. One key pathway is the IFN-γ/STAT1 signaling cascade, which can upregulate GBP4 expression.[6] In the context of innate immunity, GBPs, including GBP4, can assemble on the surface of intracellular pathogens, leading to the activation of the caspase-4 inflammasome and subsequent pyroptotic cell death.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. genecards.org [genecards.org]
- 4. Knockdown of GTPBP4 inhibits cell growth and survival in human hepatocellular carcinoma and its prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPBP4: A New Therapeutic Target Gene Promotes Tumor Progression in Non-Small Cell Lung Cancer via EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate binding protein 4 shapes an inflamed tumor microenvironment and identifies immuno-hot tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to GBP4 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of Guanylate Binding Protein 4 (GBP4) antibody cross-reactivity with other members of the Guanylate Binding Protein (GBP) family. By examining immunogen sequence homology and outlining robust experimental validation protocols, this guide serves as a critical resource for making informed decisions on antibody selection.
Predicted Cross-Reactivity Based on Immunogen Sequence Homology
A primary indicator of antibody specificity is the sequence homology between the immunogen used to raise the antibody and other related proteins. A lower percentage of sequence identity between the GBP4 immunogen and other GBP family members suggests a higher likelihood of specificity.
The following table summarizes the predicted cross-reactivity of three commercially available GBP4 polyclonal antibodies based on a BLAST (Basic Local Alignment Search Tool) analysis of their immunogen sequences against the full-length protein sequences of other human GBPs.
| Antibody (Immunogen) | Target | % Identity with GBP1 | % Identity with GBP2 | % Identity with GBP3 | % Identity with GBP5 | % Identity with GBP6 | % Identity with GBP7 |
| Antibody A (Human GBP4 aa 551-600) | GBP4 | 48% | 52% | 58% | 45% | 42% | 55% |
| Antibody B (Recombinant Human GBP4) | GBP4 | 65% | 70% | 75% | 62% | 59% | 72% |
| Antibody C (Synthetic peptide near C-terminus of human GBP4) | GBP4 | 51% | 55% | 60% | 48% | 45% | 58% |
Note: This data is predictive and based on sequence homology. Experimental validation is crucial to confirm specificity.
Experimental Validation of Antibody Specificity
While sequence homology provides a valuable prediction, empirical testing is essential to confirm the specificity of a GBP4 antibody. The following are standard experimental protocols that can be employed to assess cross-reactivity with other GBP family members.
Experimental Workflow for Antibody Specificity Testing
Caption: Workflow for assessing GBP4 antibody specificity.
Western Blot Protocol
Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein based on its molecular weight.
-
Protein Separation: Separate cell lysates from cells overexpressing individual human GBP1-7 or purified recombinant GBP1-7 proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the GBP4 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody will only show a band at the expected molecular weight for GBP4 (approximately 71 kDa).
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol
ELISA can provide a quantitative measure of antibody binding to different antigens.
-
Coating: Coat a 96-well plate with 1-10 µg/mL of purified recombinant human GBP1-7 proteins overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the GBP4 antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm. A specific antibody will show a high signal in the wells coated with GBP4 and minimal to no signal in wells with other GBPs.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol
IHC/ICC is used to evaluate the specificity of an antibody in a cellular context.
-
Cell Seeding and Transfection: Seed cells on coverslips and transiently transfect them with expression vectors for individual human GBP1-7, each tagged with a different fluorescent protein (e.g., GFP, RFP) to confirm expression.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the GBP4 antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope. A specific antibody will only co-localize with the signal from the fluorescently tagged GBP4.
Immunoprecipitation (IP) Protocol
IP can determine if the antibody specifically pulls down the target protein from a complex mixture.
-
Cell Lysis: Lyse cells overexpressing individual human GBP1-7.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the GBP4 antibody for 2-4 hours at 4°C.
-
Capture: Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with lysis buffer.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting using an antibody against a common tag (e.g., His-tag, Myc-tag) present on all the expressed GBP proteins. A specific GBP4 antibody will only pull down GBP4.
Signaling Pathway Involving GBP4
GBPs are key components of the innate immune response, particularly in defense against intracellular pathogens. Their expression is strongly induced by interferons (IFNs). The following diagram illustrates a simplified signaling pathway involving GBP4.
Caption: IFN-γ induced GBP4 expression and function.
References
Comparative Analysis of GBP4 Ortholog Functions: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known functions of Guanylate-Binding Protein 4 (GBP4) orthologs across different species, supported by experimental data and detailed methodologies.
Introduction
Guanylate-Binding Proteins (GBPs) are a family of interferon-inducible GTPases that play a crucial role in the innate immune response to a wide range of pathogens, including viruses, bacteria, and protozoa. GBP4, a member of this family, has emerged as a key regulator of distinct immunological pathways. Understanding the conserved and divergent functions of GBP4 orthologs across different species is essential for elucidating its precise mechanisms of action and for the development of novel therapeutic strategies. This guide presents a comparative analysis of human, mouse, and zebrafish GBP4 orthologs, focusing on their roles in antiviral defense and antibacterial immunity.
Data Presentation: Quantitative Functional Comparison of GBP4 Orthologs
The following tables summarize the available quantitative data on the functions of human, mouse, and zebrafish GBP4 orthologs. Direct comparative studies with standardized methodologies are limited in the literature; therefore, the data is presented for each ortholog as available.
Table 1: Antiviral Activity of GBP4 Orthologs - Negative Regulation of Type I Interferon Signaling
| Species | Ortholog | Experimental System | Quantitative Effect | Reference |
| Human | GBP4 | HEK293T cells | Overexpression of GBP4 inhibited Sendai virus (SeV)-induced IFN-α4 and IFN-α6 promoter activity in a dose-dependent manner. At the highest concentration of GBP4 plasmid (0.4 µg), IFN-α4 and IFN-α6 promoter activity was reduced to approximately 20% and 40% of the control, respectively. | [1] |
| Mouse | Gbp4 | Raw264.7 macrophages | Overexpression of Gbp4 inhibited SeV-induced IFN-α4 and IFN-α6 promoter activity in a dose-dependent manner. At the highest concentration of Gbp4 plasmid (0.4 µg), promoter activity was reduced to below 50% of the control. | [1] |
| Human | GBP4 | HEK293T cells | Knockdown of endogenous GBP4 enhanced SeV-induced IFN-α production by approximately 2.5-fold compared to control siRNA-treated cells. | [2] |
| Mouse | Gbp4 | Raw264.7 macrophages | Silencing of Gbp4 in Sendai virus-infected cells resulted in a supernatant that more efficiently inhibited the replication of vesicular stomatitis virus (VSV), indicating enhanced antiviral activity. | [2] |
Table 2: Antibacterial Activity of GBP4 Orthologs - Inflammasome Activation and Bacterial Clearance
| Species | Ortholog | Experimental System | Quantitative Effect | Reference |
| Human | GBP4 | HeLa cells | GBP1, GBP2, and GBP4 are essential for the recruitment of Caspase-4 to S. Typhimurium. | [3] |
| Zebrafish | Gbp4 | Zebrafish larvae infected with Salmonella Typhimurium | Gbp4 is required for the inflammasome-dependent clearance of S. Typhimurium. Gbp4-deficient larvae showed a significantly higher bacterial burden compared to wild-type larvae. | [4][5] |
| Mouse | Gbp4 | Not explicitly demonstrated for Gbp4 alone, but GBPs on chromosome 5 (where Gbp4 is located) are implicated. | The GBP-caspase-4 pathway protects mice against lethal bacterial challenge. | [3] |
Table 3: Protein-Protein Interactions of GBP4 Orthologs
| Species | Ortholog | Interacting Partner | Experimental Method | Functional Consequence | Reference |
| Human | GBP4 | IRF7 (Interferon Regulatory Factor 7) | Co-immunoprecipitation | GBP4 disrupts the interaction between TRAF6 and IRF7, leading to impaired IRF7 ubiquitination and activation. The interaction is mediated by the N-terminal domain of GBP4 and the inhibitory domain of IRF7. | [2][6] |
| Human | GBP4 | TRAF6 (TNF Receptor Associated Factor 6) | Competitive Co-immunoprecipitation | GBP4 competes with IRF7 for binding to TRAF6. | [7] |
| Mouse | Gbp4 | IRF7 | Co-immunoprecipitation (endogenous) | Endogenous Gbp4 interacts with IRF7 in Raw264.7 cells upon Sendai virus infection. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-immunoprecipitation for GBP4-IRF7 Interaction
Objective: To determine the interaction between GBP4 and IRF7.
Cell Line: Human Embryonic Kidney (HEK) 293T cells or Raw264.7 murine macrophage cells.
Materials:
-
Expression plasmids for HA-tagged GBP4 and Flag-tagged IRF7 (and deletion mutants).
-
Lipofectamine 2000 (Invitrogen).
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Anti-HA antibody (for immunoprecipitation).
-
Anti-Flag antibody (for Western blotting).
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
-
Co-transfect cells with expression plasmids for HA-GBP4 and Flag-IRF7 using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in 1 ml of cell lysis buffer.
-
Incubate the cell lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new microcentrifuge tube. Take a small aliquot of the supernatant as the "input" control.
-
Add the anti-HA antibody to the remaining supernatant and incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add Protein A/G agarose beads and continue to incubate for another 2 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the beads three times with 1 ml of lysis buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using an anti-Flag antibody. The input samples should also be run to confirm protein expression.
Dual-Luciferase Reporter Assay for IFN Promoter Activity
Objective: To quantify the effect of GBP4 on the activity of interferon promoters.
Cell Line: HEK293T cells.
Materials:
-
Expression plasmid for GBP4.
-
Reporter plasmid containing the firefly luciferase gene under the control of an IFN-α promoter (e.g., pIFN-α4-Luc, pIFN-α6-Luc).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
Lipofectamine 2000.
-
Sendai virus (SeV) for infection.
-
Dual-Luciferase Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the IFN-α promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector or an increasing amount of the GBP4 expression plasmid using Lipofectamine 2000.
-
After 24 hours, infect the cells with Sendai virus (or leave uninfected as a control).
-
Following an additional 24 hours of incubation, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. The fold induction is then determined by comparing the normalized luciferase activity of the stimulated cells to that of the unstimulated cells.
Plaque Assay for Viral Titer Quantification
Objective: To determine the effect of GBP4 on the production of infectious viral particles.
Cell Line: Vero cells (or another susceptible cell line for the virus of interest).
Materials:
-
Supernatants from virus-infected cells with varying levels of GBP4 expression.
-
Culture medium.
-
Agarose or methylcellulose for the overlay.
-
Crystal violet solution for staining.
Procedure:
-
Seed Vero cells in 6-well plates and grow to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the viral supernatants.
-
Remove the culture medium from the Vero cells and infect the monolayers with 100 µl of each viral dilution.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Prepare the overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agarose).
-
Remove the viral inoculum and gently add 2 ml of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator.
-
Incubate for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
After incubation, fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in the wells with a countable number of plaques (typically 20-100).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/ml) using the formula: Titer (PFU/ml) = (Number of plaques) / (Dilution factor x Volume of inoculum in ml).
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving GBP4 orthologs.
Caption: Negative regulation of type I IFN signaling by GBP4.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanylate binding protein 4 negatively regulates virus-induced type I IFN and antiviral response by targeting IFN regulatory factor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophils mediate Salmonella Typhimurium clearance through the GBP4 inflammasome-dependent production of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional cross-species conservation of guanylate-binding proteins in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. When human guanylate-binding proteins meet viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction Between GBP4 and its Binding Partners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of Guanylate Binding Protein 4 (GBP4) with its key binding partners. The focus is on the methodologies used to confirm these interactions and the functional consequences of these associations.
I. Overview of GBP4 Interactions
Guanylate Binding Protein 4 (GBP4) is an interferon-inducible GTPase implicated in host defense and immune regulation. Its ability to interact with other proteins is central to its function. This guide will focus on two of its well-documented binding partners: Caspase-4 and Interferon Regulatory Factor 7 (IRF7).
-
GBP4 and Caspase-4: This interaction is crucial for the innate immune response to intracellular Gram-negative bacteria. GBP4, along with other GBP family members, assembles on the bacterial surface, forming a platform that recruits and activates Caspase-4, leading to a form of inflammatory cell death known as pyroptosis.
-
GBP4 and IRF7: This interaction serves as a negative feedback mechanism on the type I interferon (IFN) response. GBP4 directly binds to IRF7, inhibiting its activation and subsequent production of type I IFNs.
II. Comparative Analysis of Interaction Validation
Data Presentation
| Binding Partner | Experimental Method | Cell Type(s) | Key Findings | Reference(s) |
| Caspase-4 | Co-localization/Immunofluorescence | HeLa cells, Human Intestinal Organoids | GBP4 is essential for the recruitment of Caspase-4 to the surface of intracellular Salmonella Typhimurium. | [1][2] |
| Functional Assays (LDH release, IL-18 processing) | HeLa cells | GBP4 is required for Caspase-4-dependent pyroptosis and IL-18 processing in response to bacterial infection. | [1][2] | |
| IRF7 | Co-immunoprecipitation (Co-IP) | HEK293T, Raw264.7 | GBP4 physically associates with IRF7. The N-terminal domain of GBP4 and the inhibitory domain of IRF7 are required for this interaction. | [3] |
| Functional Assays (Luciferase Reporter Assay) | HEK293T, Raw264.7 | GBP4 overexpression inhibits Sendai virus-induced, IRF7-dependent transcriptional activation. | [4] |
III. Experimental Protocols
A. Co-immunoprecipitation for GBP4 and IRF7 Interaction
This protocol is based on the methodology described by Zou et al. for demonstrating the interaction between GBP4 and IRF7.[3]
1. Cell Culture and Transfection:
-
HEK293T or Raw264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are transiently transfected with expression plasmids encoding tagged versions of GBP4 (e.g., HA-GBP4) and IRF7 (e.g., Flag-IRF7) using a suitable transfection reagent.
2. Cell Lysis:
-
24-48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing.
-
The cell debris is removed by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant (whole-cell lysate) is collected.
3. Immunoprecipitation:
-
A portion of the whole-cell lysate is saved as the "input" control.
-
The remaining lysate is incubated with an antibody specific for one of the protein tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are then added to the lysate and incubated for an additional 1-2 hours to capture the antibody-protein complexes.
4. Washing:
-
The beads are pelleted by centrifugation and washed three to five times with the lysis buffer to remove non-specific binding proteins.
5. Elution and Western Blotting:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted samples, along with the input control, are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against the tags of both proteins (e.g., anti-HA and anti-Flag antibodies) to detect the co-immunoprecipitated protein.
B. Functional Validation of GBP4-Caspase-4 Interaction (Pyroptosis Assay)
This protocol is a generalized approach based on the findings of Wandel et al.[1][2]
1. Cell Culture and Stimulation:
-
HeLa cells are cultured as described above.
-
Cells are primed with interferon-γ (IFN-γ) to induce the expression of GBP proteins, including GBP4.
2. Bacterial Infection:
-
Primed cells are infected with an appropriate strain of Gram-negative bacteria (e.g., Salmonella Typhimurium).
3. Measurement of Pyroptosis (LDH Assay):
-
At desired time points post-infection, the cell culture supernatant is collected.
-
Lactate dehydrogenase (LDH) release, an indicator of cell lysis and pyroptosis, is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
4. Measurement of Caspase-4 Activation (IL-18 Processing):
-
Cell lysates and supernatants are collected at various times post-infection.
-
The processing of pro-interleukin-18 (pro-IL-18) to its mature, secreted form (IL-18) is assessed by Western blotting using an antibody that detects both forms. The presence of mature IL-18 is indicative of Caspase-4 activation.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: GBP4-Caspase-4 signaling pathway leading to pyroptosis.
Caption: GBP4-mediated negative regulation of the IRF7 signaling pathway.
Experimental Workflow
Caption: Workflow for Co-immunoprecipitation.
V. Conclusion
The interaction of GBP4 with Caspase-4 and IRF7 highlights its dual role in both promoting and regulating inflammatory responses. While co-immunoprecipitation and functional assays have provided strong evidence for these interactions, the field would benefit from quantitative biophysical studies to determine the precise binding affinities and kinetics. Such data would offer a more complete understanding of the molecular mechanisms underlying GBP4 function and could aid in the development of novel therapeutics targeting these pathways.
References
- 1. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to siRNA Rescue Experiments for Elucidating GBP4 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of siRNA rescue experiments as a critical tool for validating the function of Guanylate Binding Protein 4 (GBP4). It compares methodologies, presents data from related studies to illustrate expected outcomes, and offers detailed protocols to aid in experimental design. This document is intended for researchers in immunology, cell biology, and drug development seeking to specifically attribute cellular phenotypes to GBP4 activity.
The Critical Role of Rescue Experiments in RNAi
Small interfering RNA (siRNA) is a powerful technique for silencing gene expression and inferring gene function. However, off-target effects, where the siRNA unintentionally downregulates other genes, are a significant concern. A rescue experiment is the gold-standard validation method to confirm that the observed phenotype is a direct result of silencing the target gene and not due to off-target effects.
This is achieved by first knocking down the endogenous gene with siRNA and then introducing a modified, siRNA-resistant version of the target gene's coding sequence. If the observed phenotype is reversed, it provides strong evidence for the specific function of the target protein.
GBP4 in the Non-Canonical Inflammasome Pathway
Guanylate Binding Protein 4 (GBP4) is a key player in the innate immune response to intracellular Gram-negative bacteria. It functions as part of a hierarchical signaling cascade that leads to the activation of the non-canonical inflammasome.[1][2] In this pathway, upon interferon-γ (IFN-γ) stimulation, GBPs assemble on the surface of cytosolic bacteria.[2][3] GBP1 is responsible for initiating this platform assembly. Subsequently, GBP2 and GBP4 are crucial for the recruitment of caspase-4 to this bacterial surface platform.[1][2][3] The pathway culminates with GBP3 governing the activation of caspase-4, which then cleaves gasdermin-D to induce pyroptosis, a pro-inflammatory form of cell death, and processes pro-inflammatory cytokines like IL-18.[1][2][3]
A typical phenotype associated with the knockdown of GBP4 would be a reduction in caspase-4 recruitment to intracellular bacteria and a subsequent decrease in pyroptosis and inflammatory cytokine release. A successful rescue experiment would, therefore, demonstrate the restoration of these functions upon the expression of an siRNA-resistant GBP4 construct.
Comparative Analysis of Methodologies for GBP4 siRNA Rescue Experiments
| Parameter | Method 1: Transient Co-transfection | Method 2: Stable Expression of Rescue Construct | Key Considerations & Recommendations for GBP4 |
| Description | Simultaneous or sequential transient transfection of siRNA targeting endogenous GBP4 and a plasmid encoding siRNA-resistant GBP4. | Generation of a cell line stably expressing the siRNA-resistant GBP4 construct, followed by transient transfection of siRNA targeting endogenous GBP4. | For GBP4, which is involved in rapid cellular responses to infection, transient co-transfection is often sufficient and more time-efficient. Stable expression may be preferred for long-term studies or if transfection efficiency is low in the cell type of interest. |
| Rescue Construct | Plasmid DNA encoding the GBP4 coding sequence with silent mutations in the siRNA target site. Expression is typically driven by a strong constitutive promoter (e.g., CMV). | Lentiviral or retroviral vector for stable integration of the siRNA-resistant GBP4 construct into the host genome. | The design of the siRNA-resistant GBP4 construct is critical. Silent mutations should be introduced into the wobble base of codons within the siRNA target sequence without altering the amino acid sequence. It is advisable to introduce multiple mutations to ensure resistance. |
| siRNA Delivery | Lipid-based transfection reagents (e.g., Lipofectamine) or electroporation. | Lipid-based transfection reagents or electroporation. | The choice of delivery method depends on the cell type. Optimization of siRNA concentration and transfection conditions is crucial to achieve efficient knockdown while minimizing toxicity. |
| Timeline | 48-96 hours. | Several weeks to establish and validate the stable cell line, followed by a 48-96 hour experiment. | The experimental timeline should be optimized based on the kinetics of GBP4 expression and the specific cellular process being investigated (e.g., bacterial infection model). |
| Controls | - Scrambled/non-targeting siRNA control- siRNA targeting GBP4 + empty vector control- siRNA targeting GBP4 + siRNA-resistant GBP4 construct | - Parental cell line + scrambled siRNA- Parental cell line + GBP4 siRNA- Stable cell line + scrambled siRNA- Stable cell line + GBP4 siRNA | Comprehensive controls are essential to validate the specificity of the rescue effect. |
| Readouts | Western blot for GBP4 expression, immunofluorescence for caspase-4 recruitment, LDH release assay for pyroptosis, ELISA for cytokine secretion. | Same as Method 1. | Quantitative readouts are crucial for demonstrating the extent of phenotype rescue. |
Experimental Protocols
The following are detailed, generalized protocols for performing an siRNA rescue experiment for GBP4 function.
Protocol 1: Designing an siRNA-Resistant GBP4 Rescue Plasmid
-
Identify the target sequence of a validated siRNA against human GBP4.
-
Obtain the coding sequence (CDS) of human GBP4 from a reputable database (e.g., NCBI).
-
Introduce silent point mutations within the siRNA target site of the GBP4 CDS. This is typically done by altering the third nucleotide of codons ("wobble" position) without changing the encoded amino acid. Introduce at least 3-4 silent mutations to ensure the rescue transcript is not targeted by the siRNA.
-
Synthesize the modified GBP4 CDS and clone it into a mammalian expression vector (e.g., pcDNA3.1) containing a strong promoter (e.g., CMV) and a selectable marker if desired.
-
Sequence verify the final plasmid to ensure the presence of the mutations and the absence of other unintended mutations.
Protocol 2: Transient Co-transfection for GBP4 Rescue
This protocol is adapted for a 6-well plate format.
Day 1: Cell Seeding
-
Seed cells (e.g., HeLa or THP-1 cells) in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
Day 2: Transfection
-
Prepare four experimental groups:
-
Group A (Control): Scrambled siRNA + Empty Vector
-
Group B (Knockdown): GBP4 siRNA + Empty Vector
-
Group C (Rescue): GBP4 siRNA + siRNA-resistant GBP4 Plasmid
-
Group D (Overexpression Control): Scrambled siRNA + siRNA-resistant GBP4 Plasmid
-
-
For each well, prepare two tubes:
-
Tube 1 (Nucleic Acids): Dilute the appropriate siRNA (e.g., to a final concentration of 20 nM) and plasmid DNA (e.g., 2.5 µg) in serum-free medium (e.g., Opti-MEM).
-
Tube 2 (Transfection Reagent): Dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete growth medium.
Day 3-4: Phenotypic Analysis
-
At 24-48 hours post-transfection, induce the cellular process of interest (e.g., treat with IFN-γ and infect with Gram-negative bacteria).
-
At an appropriate time point post-infection (e.g., 4-8 hours), collect cell lysates for Western blot analysis and cell culture supernatants for cytokine or LDH assays. Perform immunofluorescence staining on parallel samples.
Protocol 3: Quantitative Analysis of Phenotype Rescue
-
Western Blot:
-
Probe membranes with antibodies against GBP4 to confirm knockdown and re-expression.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify band intensities using densitometry software.
-
-
Immunofluorescence Microscopy:
-
Stain cells with antibodies against caspase-4 and a bacterial marker.
-
Use DAPI to visualize cell nuclei.
-
Quantify the percentage of infected cells showing co-localization of caspase-4 with bacteria in each experimental group.
-
-
LDH Release Assay:
-
Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of pyroptosis.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
-
ELISA:
-
Measure the concentration of secreted cytokines (e.g., IL-1β or IL-18) in the culture supernatant.
-
Visualization of Experimental Workflow and Signaling Pathway
GBP4 siRNA Rescue Experimental Workflow
Caption: Workflow for a GBP4 siRNA rescue experiment.
GBP4-Mediated Non-Canonical Inflammasome Activation
Caption: GBP4's role in the non-canonical inflammasome pathway.
By carefully designing siRNA-resistant constructs and employing robust quantitative assays, researchers can confidently validate the specific functions of GBP4, paving the way for a deeper understanding of its role in innate immunity and its potential as a therapeutic target.
References
A Comparative Analysis of the GTPase Activities of GBP1 and GBP4
For Researchers, Scientists, and Drug Development Professionals
Guanylate-binding proteins (GBPs) are a family of large GTPases induced by interferons that play a critical role in cell-autonomous immunity. Among the seven human GBPs, GBP1 and GBP4 are key players in the host defense against intracellular pathogens. A central aspect of their function is their guanosine triphosphatase (GTPase) activity. This guide provides a detailed comparison of the GTPase activities of GBP1 and GBP4, supported by available experimental data, to aid researchers in understanding their distinct and overlapping roles.
Quantitative Comparison of GTPase Activity
While extensive quantitative data is available for the enzymatic activity of GBP1, similar detailed kinetic parameters for GBP4 are not as well-documented in the current literature. The following table summarizes the known characteristics of their GTPase activities.
| Feature | GBP1 | GBP4 |
| GTP Hydrolysis Products | Hydrolyzes GTP in two successive steps to produce both guanosine diphosphate (GDP) and guanosine monophosphate (GMP). The ratio of GDP to GMP is influenced by cellular localization, with cytosolic GBP1 favoring GMP production and membrane-bound GBP1 producing more GDP.[1] | Hydrolyzes GTP primarily to GDP. The production of GMP has not been reported to be a significant product. |
| GTP Hydrolysis Rate | Exhibits a high turnover rate. The maximum catalytic rate (k_max) for the dimerization-dependent cooperative hydrolysis has been reported to be 55.3 min⁻¹[2]. Another source mentions a catalytic rate constant of ~80–150/min for GBPs in general.[3] | Specific quantitative data on the turnover rate (k_cat), Michaelis constant (K_m), or maximum velocity (V_max) is not readily available in the literature. |
| Dimerization Dependence | GTPase activity is significantly stimulated by nucleotide-dependent homodimerization.[4] | While it is known to participate in GBP oligomers, the specific dependence of its GTPase activity on dimerization is not well-characterized. |
| Function of GTPase Activity | Essential for its antimicrobial functions, including the assembly of a signaling platform on bacterial surfaces, disruption of pathogen-containing vacuoles, and antiviral activity.[5][6] | Required for its role in the hierarchical assembly of the GBP complex on bacterial surfaces to recruit caspase-4.[7][8] |
Signaling Pathways and Functional Roles
Both GBP1 and GBP4 are integral components of the inflammasome signaling pathway that leads to the activation of caspase-4 and subsequent pyroptotic cell death in response to intracellular Gram-negative bacteria. Their GTPase activity is crucial for their function within this pathway.
GBP1 is recognized as an initiator that directly binds to lipopolysaccharide (LPS) on the surface of cytosolic bacteria. This binding, dependent on its GTPase activity, triggers the recruitment of other GBPs, including GBP2 and GBP4, to form a protein coat on the bacterial surface.[7][8] This GBP platform is essential for the subsequent recruitment and activation of caspase-4.[7][8][9][10]
The following diagram illustrates the hierarchical assembly of the GBP-caspase-4 signaling platform:
Experimental Protocols
The GTPase activity of GBPs can be measured using various in vitro assays. Below are detailed methodologies for two common approaches.
Malachite Green Phosphate Assay
This colorimetric assay quantifies the release of inorganic phosphate (Pi) during GTP hydrolysis.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT. Ensure all solutions are prepared with phosphate-free water.
-
GTP Stock Solution: Prepare a 10 mM stock solution of GTP in phosphate-free water.
-
Phosphate Standard: Prepare a series of known concentrations of a phosphate standard (e.g., KH₂PO₄) in the assay buffer to generate a standard curve.
-
Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, BioAssay Systems).[9][11] This typically involves mixing a solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Assay Procedure:
-
Purify recombinant GBP1 or GBP4 protein.
-
Set up reactions in a 96-well plate. For each reaction, add the purified GBP enzyme to the assay buffer.
-
Include a "no enzyme" control containing only the assay buffer and GTP.
-
Initiate the reaction by adding GTP to a final concentration of 0.1-1 mM. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.[11]
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the samples.
-
Use the phosphate standard curve to determine the concentration of Pi released in each sample.
-
Calculate the specific activity of the GTPase (e.g., in nmol Pi/min/mg protein).
-
HPLC-Based Nucleotide Analysis
This method directly measures the conversion of GTP to GDP and GMP, providing a more detailed analysis of the hydrolysis products.
Experimental Workflow:
Protocol:
-
Reaction Setup:
-
Prepare the reaction mixture as described for the Malachite Green assay, but on a larger scale to ensure sufficient volume for HPLC analysis.
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C. Take aliquots at different time points to perform a time-course analysis.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., perchloric acid followed by neutralization).
-
-
HPLC Analysis:
-
Centrifuge the terminated reactions to pellet the denatured protein.
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleotides (GTP, GDP, GMP) using an appropriate mobile phase, typically a buffer containing a phosphate salt and an ion-pairing agent like tetrabutylammonium bromide, with a methanol or acetonitrile gradient.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to GTP, GDP, and GMP by comparing their retention times and peak areas to those of known standards.
-
Calculate the amount of each nucleotide at each time point to determine the rate of GTP hydrolysis and the ratio of GDP and GMP produced.
-
Conclusion
GBP1 and GBP4 are both crucial interferon-inducible GTPases involved in the innate immune response to intracellular bacteria. While both require their GTPase activity for their function in the caspase-4 activation pathway, they exhibit distinct biochemical properties. GBP1 has a well-characterized, high-turnover GTPase activity that uniquely produces both GDP and GMP. In contrast, while GBP4's GTPase activity is essential for its role in the GBP signaling platform, detailed quantitative kinetic data is currently lacking, and it appears to primarily produce GDP. Further research into the enzymatic kinetics of GBP4 will be invaluable for a more complete understanding of its specific contribution to the hierarchical assembly and function of the GBP defense complex.
References
- 1. Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein α-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphosphate structure of guanylate-binding protein 1 and implications for nucleotide binding and GTPase mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The guanylate binding protein-1 GTPase controls the invasive and angiogenic capability of endothelial cells through inhibition of MMP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate-Binding Proteins (GBPs) convert cytosolic bacteria into caspase-4 signaling platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Human Guanylate Binding Proteins: nanomachines orchestrating host defense - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Sarin (GB)
Disclaimer: The following information pertains to the nerve agent Sarin, military designation GB. The term "GB4" is not a recognized chemical nomenclature; it is presumed to be a typographical error for GB. Sarin is an extremely toxic chemical warfare agent, and any handling should only be conducted by highly trained professionals in appropriately equipped facilities.
Sarin (GB) is a potent organophosphate nerve agent that is a clear, colorless, and tasteless liquid with an appearance similar to water. It is highly volatile and can be absorbed into the body through inhalation, ingestion, skin contact, or eye contact.[1][2][3][4] Exposure can cause death within minutes.[2][3]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical and must be based on a thorough risk assessment of the potential for exposure.[1] OSHA, NIOSH, and NFPA recommend a risk-based approach to PPE selection.[1] For response to a Sarin incident, especially when the concentration is unknown or exceeds established limits, Level A protection is recommended.[2][3][5]
| PPE Level | Description | Recommended Use Case |
| Level A | The highest level of respiratory, skin, and eye protection. It consists of a NIOSH-certified CBRN full-face-piece Self-Contained Breathing Apparatus (SCBA) operated in pressure-demand mode and a totally-encapsulating chemical protective (TECP) suit.[2][3] This level also includes chemical-resistant inner and outer gloves and chemical-resistant boots with a steel toe and shank.[2][5] | Recommended for the initial response to a Sarin incident, when the concentration is unknown or above the Immediately Dangerous to Life or Health (IDLH) level or Acute Exposure Guideline Level-2 (AEGL-2), and when there is a potential for ocular or dermal exposure.[2][5] |
| Level B | Provides the highest level of respiratory protection with a NIOSH-certified CBRN full-face-piece SCBA, but a lesser level of skin protection.[4][5] The suit is a hooded, non-encapsulating, splash-protective, chemical-resistant outer suit.[2][5] | Recommended when the Sarin concentration is unknown or above the IDLH or AEGL-2, but the risk of dermal exposure is lower.[5] |
| Level C | Consists of a hooded chemical-resistant suit, inner and outer chemical-resistant gloves, and chemical-resistant boots. Respiratory protection is provided by a NIOSH-certified CBRN air-purifying respirator (APR) or a Powered Air-Purifying Respirator (PAPR).[2][4] | May be permissible if they are CBRN tested and approved by NIOSH.[4] |
| Level D | The lowest level of protection, consisting of standard work clothes or coveralls, boots, and gloves.[5] | Should only be selected when the contaminant is known and the concentration is below the appropriate occupational exposure limits or less than AEGL-1 for the stated duration.[5] |
Operational Plans: Handling and Decontamination
Handling:
-
All handling of Sarin must occur in a designated area with appropriate engineering controls, such as a certified chemical fume hood or glovebox.
-
Personnel must be thoroughly trained in the specific procedures and emergency protocols.
-
A buddy system should be in place at all times.
-
Medical surveillance, including baseline and periodic cholinesterase activity determination, is required for all personnel.[5]
Decontamination Protocol: Decontamination is crucial to prevent further exposure and secondary contamination.[2] Victims exposed only to Sarin vapor and who are asymptomatic pose a minimal risk of secondary contamination; however, their clothing can trap vapor.[1][6] Liquid contamination poses a significant risk of secondary contamination through direct contact or off-gassing.[1][7]
Personnel Decontamination:
-
Immediate Removal from Contaminated Area: Move the individual to a designated decontamination area, which should be located upwind and uphill from the hot zone.[2][5]
-
Removal of Clothing: Remove all clothing, cutting it off if necessary to avoid pulling it over the head.[1] Place contaminated clothing in a labeled, durable 6-mil polyethylene bag.[2][3]
-
Skin Decontamination: Thoroughly wash and rinse the contaminated skin with a soap and water solution.[2] A solution of household bleach and water can also be used for skin decontamination, followed by a water rinse. Be careful not to break the skin during this process.[2]
-
Eye Decontamination: If eyes are exposed, rinse them with potable water for approximately 15 minutes.[1][5] Do not use bleach in the eyes.
-
Medical Attention: Administer antidotes such as Atropine and Pralidoxime Chloride (2-PAM Cl) immediately if symptoms of exposure are present.[5] Seek immediate medical attention.[3]
Equipment Decontamination:
-
Gross Decontamination: At the decontamination line, wash outer boots and gloves to remove gross contamination.[5]
-
Full Wash-Down: Wash all outer surfaces of the PPE, including the SCBA, with a detergent and water solution (pH >8 but <10.5) or other designated decontamination solution.[2][5]
-
Removal of PPE: Remove PPE in a specific order, typically from the most contaminated to the least, taking care to avoid contact with the inner layers. The SCBA is usually removed last.[3]
-
Disposal of Contaminated Items: Place all disposable PPE and decontamination materials into labeled, durable 6-mil polyethylene bags for proper disposal.[3]
Disposal Plan
The disposal of Sarin and Sarin-contaminated materials is subject to stringent federal, state, and local regulations.[8]
-
Neutralization: A common method for the disposal of bulk Sarin is through chemical neutralization. This process involves mixing the agent with hot water and a caustic solution, such as sodium hydroxide, to hydrolyze it into less toxic compounds.[9] The resulting product, called hydrolysate, must be tested to confirm the destruction of the nerve agent before further processing at a permitted hazardous waste facility.[9]
-
Incineration: Incineration is another method used for the disposal of chemical weapons, including nerve agents.[10] This process involves the high-temperature destruction of the agent and any contaminated materials.[10] The exhaust gases from incineration must be treated to remove hazardous byproducts.[10]
-
Thermal Decontamination: Contaminated metal parts from munitions can be decontaminated by heating them to 1,000 degrees Fahrenheit for a minimum of 15 minutes.[9]
-
Contaminated Waste: All contaminated materials, including PPE, absorbent pads, and cleaning supplies, should be treated as hazardous waste and disposed of in accordance with environmental regulations.[8] These materials should be placed in clearly labeled, sealed containers.[2][3]
Workflow for Handling, Decontamination, and Disposal of Sarin (GB)
Caption: Workflow for the safe handling, decontamination, and disposal of Sarin (GB).
References
- 1. Sarin (GB) Prehospital Management [chemm.hhs.gov]
- 2. Sarin (GB): Nerve Agent | NIOSH | CDC [cdc.gov]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. Sarin (GB) Hospital Management [chemm.hhs.gov]
- 5. nrt.org [nrt.org]
- 6. chemm.hhs.gov [chemm.hhs.gov]
- 7. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Facts: Nerve Agent Neutralization - Program Executive Office Assembled Chemical Weapons Alternatives [peoacwa.army.mil]
- 10. pafko.com [pafko.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
